2-Propyl-1-indanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-propyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-5-10-8-9-6-3-4-7-11(9)12(10)13/h3-4,6-7,10H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZFSMHRFRREQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408578 | |
| Record name | 2-PROPYL-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92013-10-0 | |
| Record name | 2-PROPYL-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PROPYL-1-INDANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of 2-Propyl-1-indanone: A Technical Guide
Molecular Structure and Spectroscopic Overview
2-Propyl-1-indanone possesses a bicyclic structure featuring a benzene ring fused to a five-membered ring containing a ketone and a propyl substituent at the alpha position. This arrangement of functional groups and aliphatic chains gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on data from analogous structures, the following sections predict the ¹H and ¹³C NMR spectra of this compound.[1][2][3]
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic (H4, H5, H6, H7) | 7.2 - 7.8 | Multiplets (m) | 4H |
| C2-H | 2.6 - 2.9 | Multiplet (m) | 1H |
| C3-H₂ | 2.9 - 3.4 | Multiplets (m) | 2H |
| Propyl-CH₂ (C8) | 1.4 - 1.8 | Multiplet (m) | 2H |
| Propyl-CH₂ (C9) | 1.2 - 1.6 | Sextet (sxt) | 2H |
| Propyl-CH₃ (C10) | 0.9 - 1.1 | Triplet (t) | 3H |
Interpretation and Rationale:
-
Aromatic Protons (7.2 - 7.8 ppm): The four protons on the benzene ring will appear as a complex set of multiplets in the downfield region, typical for aromatic systems. The proton adjacent to the carbonyl group (H7) is expected to be the most deshielded.
-
Aliphatic Protons (C2-H, C3-H₂): The protons on the five-membered ring are diastereotopic and will exhibit complex splitting patterns. The benzylic protons at C3 will likely appear as two separate multiplets. The methine proton at C2, being adjacent to the carbonyl and the propyl group, will also be a multiplet.
-
Propyl Group Protons (0.9 - 1.8 ppm): The propyl group will show characteristic signals in the upfield region. The terminal methyl group (C10) is expected to be a triplet due to coupling with the adjacent methylene group. The two methylene groups (C8 and C9) will likely appear as complex multiplets due to coupling with each other and the C2 proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C1) | 205 - 210 |
| Quaternary Aromatic (C3a, C7a) | 135 - 155 |
| Aromatic CH (C4, C5, C6, C7) | 124 - 136 |
| C2 | 45 - 50 |
| C3 | 35 - 40 |
| Propyl-CH₂ (C8) | 30 - 35 |
| Propyl-CH₂ (C9) | 20 - 25 |
| Propyl-CH₃ (C10) | 13 - 15 |
Interpretation and Rationale:
-
Carbonyl Carbon (205 - 210 ppm): The ketone carbonyl carbon is the most deshielded and will appear far downfield, which is highly characteristic.[1]
-
Aromatic Carbons (124 - 155 ppm): The six carbons of the benzene ring will resonate in this region. The two quaternary carbons (C3a and C7a) will be further downfield compared to the protonated carbons.[1]
-
Aliphatic Carbons (13 - 50 ppm): The carbons of the five-membered ring and the propyl side chain will appear in the upfield region. The chemical shifts are influenced by their proximity to the aromatic ring and the carbonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong carbonyl stretch.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) Stretch | 1705 - 1725 | Strong, Sharp |
| C-H (Aromatic) Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) Stretch | 2850 - 3000 | Medium-Strong |
| C=C (Aromatic) Stretch | 1450 - 1600 | Medium, Multiple Bands |
Interpretation and Rationale:
-
C=O Stretch (1705 - 1725 cm⁻¹): This will be the most prominent peak in the spectrum, characteristic of a conjugated ketone. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.
-
C-H Stretches (2850 - 3100 cm⁻¹): The peaks just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the aliphatic portions, while the peaks just above 3000 cm⁻¹ are from the sp² C-H bonds of the aromatic ring.
-
C=C Stretches (1450 - 1600 cm⁻¹): These absorptions are due to the vibrations of the carbon-carbon bonds within the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for this type of analysis.
Predicted Key Fragments:
-
Molecular Ion (M⁺): m/z = 174. This corresponds to the molecular weight of this compound (C₁₂H₁₄O).
-
[M - C₃H₇]⁺: m/z = 131. Loss of the propyl group via alpha-cleavage is a highly probable fragmentation pathway.
-
[M - CO]⁺: m/z = 146. Loss of carbon monoxide is a common fragmentation for cyclic ketones.
-
Tropylium Ion: m/z = 91. A common fragment for compounds containing a benzyl group, formed through rearrangement.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation of this compound in EI-MS.
Experimental Protocols
The following are standard operating procedures for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher FT-NMR spectrometer.
-
¹H NMR: Acquire with a standard pulse sequence, typically with 16-32 scans.
-
¹³C NMR: Acquire with proton decoupling, typically requiring several hundred to a few thousand scans for adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
IR Spectroscopy Protocol (ATR)
-
Background Scan: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans to improve the signal-to-noise ratio. The background spectrum is automatically subtracted.[1]
-
Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography (GC):
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.
-
Temperature Program: Use a temperature gradient to separate the components of the sample, with the final temperature high enough to elute the compound of interest.
-
-
Mass Spectrometry (MS):
-
Ionization Method: Electron Ionization (EI) at 70 eV.[1]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
-
References
An In-depth Technical Guide to 2-Propyl-1-indanone: Properties, Synthesis, and Applications
Introduction
In the landscape of medicinal chemistry and materials science, the indanone scaffold represents a "privileged structure," a molecular framework that is recurrently found in biologically active compounds.[1][2] 2-Propyl-1-indanone, a derivative of this important class, is a molecule of significant interest for researchers, scientists, and professionals in drug development. Its unique combination of a rigid bicyclic core and a flexible alkyl substituent at the C2 position provides a versatile platform for the synthesis of novel therapeutic agents and functional materials.
This technical guide offers a comprehensive exploration of this compound, moving beyond a simple recitation of facts to provide a deeper understanding of its chemical nature, synthesis, and potential applications. The information presented herein is curated to empower researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.
PART 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.
Core Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-propyl-2,3-dihydroinden-1-one | N/A |
| CAS Number | 92013-10-0 | N/A |
| Molecular Formula | C₁₂H₁₄O | N/A |
| Molecular Weight | 174.24 g/mol | N/A |
| Boiling Point | 65 °C at 0.07 mmHg | [3] (from ChemicalBook) |
| Density | 1.023 g/mL at 25 °C | [3] (from ChemicalBook) |
| Refractive Index | n20/D 1.537 | [3] (from ChemicalBook) |
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is an expert analysis of the expected spectral data.
Based on the structure of this compound and spectral data from analogous compounds like 2-ethyl-1-indanone, the following NMR signals can be predicted.[4][5]
-
¹H NMR (predicted):
-
Aromatic Protons (4H): Multiple signals in the range of δ 7.2-7.8 ppm, corresponding to the four protons on the benzene ring. The exact splitting patterns will be complex due to their distinct chemical environments.
-
CH₂ of Indanone Ring (2H): Two sets of doublets of doublets (a doublet of doublets for each diastereotopic proton) in the range of δ 2.8-3.5 ppm, coupled to each other and the C2 proton.
-
CH at C2 (1H): A multiplet in the range of δ 2.5-3.0 ppm, coupled to the adjacent CH₂ protons of the indanone ring and the CH₂ of the propyl group.
-
Propyl Group (7H):
-
CH₂ adjacent to C2: A multiplet around δ 1.4-1.8 ppm.
-
CH₂ of propyl chain: A multiplet around δ 1.2-1.5 ppm.
-
CH₃ of propyl chain: A triplet around δ 0.9 ppm.
-
-
-
¹³C NMR (predicted):
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 205-210 ppm.
-
Aromatic Carbons (6C): Multiple signals between δ 120-155 ppm. The quaternary carbons will be distinct from the protonated carbons.
-
CH at C2: A signal around δ 45-55 ppm.
-
CH₂ of Indanone Ring: A signal around δ 30-40 ppm.
-
Propyl Group Carbons (3C): Signals in the aliphatic region, typically between δ 10-40 ppm.
-
The IR spectrum of this compound will be dominated by a strong, sharp absorption band characteristic of the carbonyl group.[6]
-
C=O Stretch: A prominent peak in the range of 1700-1740 cm⁻¹, indicative of a conjugated ketone.
-
C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.[7][8]
-
Molecular Ion (M⁺): A peak at m/z = 174.
-
Key Fragmentation Pathways:
-
Loss of the propyl group (C₃H₇•): A significant peak at m/z = 131, resulting from the cleavage of the C2-propyl bond.
-
Loss of an ethyl radical (C₂H₅•) from the propyl group: A peak at m/z = 145.
-
Further fragmentation of the indanone core: Peaks corresponding to the benzoyl cation (m/z = 105) and other fragments are also possible.
-
PART 2: Synthesis and Reactivity
The synthesis of this compound can be approached through several established methods for the alkylation of ketones. The most direct route involves the alkylation of 1-indanone.
Experimental Protocol: Synthesis via Alkylation of 1-Indanone
This protocol describes a general procedure for the α-alkylation of 1-indanone to yield this compound. The choice of a strong, non-nucleophilic base is crucial to ensure complete enolate formation and minimize side reactions.
Materials:
-
1-Indanone
-
1-Iodopropane (or 1-bromopropane)
-
Lithium diisopropylamide (LDA) solution (in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Enolate Formation: Dissolve 1-indanone (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF to the cooled 1-indanone solution via the dropping funnel over 30 minutes. Maintain the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
Alkylation: Add 1-iodopropane (1.2 eq) to the dropping funnel and add it dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight under an inert atmosphere.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for this compound via enolate alkylation.
Reactivity of the Indanone Core
The chemical reactivity of this compound is primarily dictated by the carbonyl group and the adjacent α-protons. Key reactions include:
-
Reduction of the Carbonyl: The ketone can be reduced to the corresponding alcohol (2-propyl-1-indanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Reactions at the α-Carbon: The remaining α-proton can be removed under strongly basic conditions, allowing for further functionalization.
-
Condensation Reactions: The carbonyl group can undergo condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines, hydrazones, and related derivatives.
PART 3: Applications in Research and Drug Development
The indanone scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities.[1][2][3] While specific studies on this compound are limited, its structural features suggest significant potential in several therapeutic areas.
Potential Therapeutic Applications
-
Anti-inflammatory Agents: Many indanone derivatives, particularly 2-benzylidene-1-indanones, have shown potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[9] The 2-propyl substituent can be a starting point for creating more complex derivatives with enhanced anti-inflammatory properties.
-
Anticancer Activity: The indanone core is present in several compounds with cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of tubulin polymerization or the modulation of key signaling pathways involved in cell survival and apoptosis.
-
Neuroprotective Agents: The most famous indanone-containing drug is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[2] This highlights the potential of the indanone scaffold in the design of new agents for neurodegenerative disorders.
-
Antimicrobial and Antiviral Properties: Various indanone derivatives have been reported to possess antibacterial, antifungal, and antiviral activities.[3]
Conceptual Signaling Pathway Inhibition:
Caption: Potential mechanism of anti-inflammatory action via NF-κB inhibition.
PART 4: Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a comprehensive safety assessment can be made based on data for related alkyl cyclic ketones and the indanone core.[10][11]
-
Toxicological Profile: Alkyl cyclic ketones generally exhibit low acute toxicity.[11] However, as with any chemical, unnecessary exposure should be avoided. The toxicological properties of this compound have not been thoroughly investigated.[12]
-
Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Flush eyes with water as a precaution.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
-
Conclusion
This compound is a valuable building block for chemical synthesis and drug discovery. Its straightforward preparation and the versatile reactivity of the indanone core make it an attractive starting material for creating diverse molecular libraries. The established biological activities of the broader indanone class provide a strong rationale for the exploration of this compound and its derivatives as potential therapeutic agents. This guide serves as a foundational resource for researchers, providing the necessary technical information to handle, synthesize, and innovate with this promising chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.utah.edu [chemistry.utah.edu]
- 5. nmr.tamu.edu [nmr.tamu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. scienceopen.com [scienceopen.com]
- 10. fishersci.com [fishersci.com]
- 11. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Indanone - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Solubility of 2-Propyl-1-indanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the solubility of 2-Propyl-1-indanone, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data in publicly accessible literature, this guide employs a multifaceted approach, combining physicochemical property analysis, solubility data of structural analogs, and theoretical predictive models. We will explore the molecular characteristics of this compound that govern its solubility and provide a framework for estimating its behavior in a range of common organic solvents. This document is intended to be a valuable resource for researchers in drug development and process chemistry, enabling informed solvent selection and optimization of reaction and purification conditions.
Introduction: The Significance of this compound and Its Solubility
This compound is a derivative of indanone, a versatile scaffold that is a cornerstone in the synthesis of various pharmaceutical agents, particularly in the development of treatments for neurodegenerative diseases[1]. The indanone core is a key structural feature in several approved drugs, highlighting its pharmacological importance[2]. The propyl substitution at the 2-position modifies the molecule's lipophilicity and steric profile, influencing its reactivity and, crucially, its solubility.
Understanding the solubility of this compound in organic solvents is paramount for its practical application in drug development. Solubility dictates the choice of solvents for chemical synthesis, purification through crystallization, and formulation of the final active pharmaceutical ingredient (API). Inefficient solvent selection can lead to low reaction yields, impurities, and difficulties in downstream processing, ultimately impacting the economic viability and timeline of drug development projects.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential to predict its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O | [3] |
| Molecular Weight | 174.24 g/mol | [3] |
| Boiling Point | 65 °C at 0.07 mmHg | [3] |
| Density | 1.023 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.537 | [3] |
The structure of this compound features a bicyclic system with a polar ketone group and a nonpolar propyl chain. This amphiphilic nature suggests a nuanced solubility profile, with expected miscibility in a range of organic solvents.
Qualitative Solubility Profile and Insights from Structural Analogs
General Principles:
Ketones, as a class of organic compounds, are generally soluble in a wide array of organic solvents[4]. The presence of the carbonyl group allows for dipole-dipole interactions with polar solvents. The fused benzene ring and the propyl group contribute to the molecule's nonpolar character, promoting solubility in less polar and nonpolar solvents.
Insights from Analogs:
-
1-Indanone: The parent compound is described as being more soluble in organic solvents like ethanol and ether compared to water[5][6]. This suggests that the indanone core itself has a favorable interaction with common organic solvents.
-
2-Methyl-1-indanone: This closer analog is reported to be soluble in organic solvents such as ethanol, benzene, and dimethylformamide, but insoluble in water[7].
-
4-Methyl-1-indanone: Product documentation indicates that this isomer is at least slightly soluble in chloroform and methanol[8].
Based on these analogs, it is reasonable to predict that this compound will exhibit good solubility in a range of common organic solvents, including alcohols (methanol, ethanol), ethers (diethyl ether, tetrahydrofuran), ketones (acetone), esters (ethyl acetate), and halogenated hydrocarbons (dichloromethane, chloroform). The presence of the propyl group, being larger than the methyl group, is expected to enhance its solubility in less polar solvents compared to its methyl-substituted counterpart.
Theoretical Prediction of Solubility: A Practical Approach
In the absence of experimental data, theoretical models provide a powerful tool for estimating the solubility of this compound.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) concept is a widely used method to predict the miscibility of a solute in a solvent. It is based on the principle that "like dissolves like." The total cohesive energy of a substance is divided into three components:
-
δD (Dispersion): Energy from atomic dispersion forces.
-
δP (Polar): Energy from intermolecular dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSPs of the solute and solvent in the 3D Hansen space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.
Estimating HSP for this compound:
Since experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods. Various software packages and online tools can perform these calculations based on the molecular structure.
Workflow for Predicting Solubility using HSP:
Caption: Workflow for predicting solubility using Hansen Solubility Parameters.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are mathematical relationships that correlate the chemical structure of a molecule with its physicochemical properties, including solubility[9][10]. These models are often developed using machine learning algorithms trained on large datasets of experimental solubility data[2].
A typical QSPR model for solubility prediction would use a set of molecular descriptors calculated from the structure of this compound as input. These descriptors can include:
-
Topological indices
-
Geometrical descriptors (e.g., molecular surface area, volume)
-
Electronic descriptors (e.g., dipole moment)
-
Constitutional descriptors (e.g., molecular weight, number of rotatable bonds)
Numerous commercial and academic software packages are available for QSPR-based solubility prediction[5][11][12].
Logical Relationship for QSPR-based Prediction:
Caption: Logical flow for QSPR-based solubility prediction.
Experimental Determination of Solubility: A Self-Validating Protocol
While theoretical predictions are invaluable, experimental verification is the gold standard. The following section outlines a robust, self-validating protocol for determining the thermodynamic solubility of this compound.
Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A thermostatically controlled shaker or incubator should be used.
-
Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.
-
Validation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements yield the same concentration.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Conclusion and Recommendations
While direct experimental solubility data for this compound remains elusive in the public domain, a comprehensive understanding of its likely behavior in organic solvents can be achieved through a combination of physicochemical analysis, comparison with structural analogs, and the application of theoretical predictive models.
Key Takeaways:
-
This compound is expected to be soluble in a wide range of common organic solvents due to its amphiphilic nature.
-
The propyl group likely enhances its solubility in less polar solvents compared to smaller alkyl-substituted indanones.
-
Hansen Solubility Parameters and QSPR models offer powerful, readily accessible methods for predicting solubility and guiding solvent selection in the absence of experimental data.
-
For critical applications, the shake-flask method coupled with HPLC analysis provides a reliable means of obtaining accurate thermodynamic solubility data.
It is recommended that researchers leverage the predictive models discussed in this guide for initial solvent screening, followed by targeted experimental verification for the most promising candidates. This integrated approach will facilitate the efficient and effective use of this compound in pharmaceutical research and development.
References
- 1. 2-METHYL-1-INDANONE | 17496-14-9 [chemicalbook.com]
- 2. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Indanone | 83-33-0 [amp.chemicalbook.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. chemaxon.com [chemaxon.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. Predicting Solubility | Rowan [rowansci.com]
Unlocking the Therapeutic Potential of 2-Substituted-1-Indanone Derivatives
An In-Depth Technical Guide:
A Senior Application Scientist's Guide to Synthesis, Biological Activity, and Future Drug Development
Introduction: The 1-Indanone Scaffold as a Privileged Core in Medicinal Chemistry
The 1-indanone nucleus, a bicyclic ketone, represents a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] The versatility of the 1-indanone core is exemplified by its presence in a range of natural products and clinically significant pharmaceuticals.[1] Perhaps the most notable example is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the management of Alzheimer's disease, which features a substituted indanone moiety.[3][4]
The true potential of this scaffold is unlocked through targeted chemical modification. Substitution at the C2 position is a particularly powerful strategy for modulating biological activity. Introducing substituents at this position can create an exocyclic double bond, as seen in 2-benzylidene derivatives, which extends conjugation and introduces geometric constraints. Alternatively, it can generate a chiral center in 2-alkyl derivatives, such as the 2-propyl variant, offering opportunities for stereospecific interactions with biological targets.
This guide provides an in-depth technical exploration of the synthesis, mechanisms of action, and therapeutic potential of 2-substituted-1-indanone derivatives. While drawing heavily from the well-documented anti-inflammatory and anticancer properties of the widely studied 2-benzylidene class, we will use the 2-propyl substituent as a key point of discussion for structure-activity relationships (SAR), offering insights for researchers, scientists, and drug development professionals into designing the next generation of indanone-based therapeutics.
Core Synthesis Strategy: Accessing 2-Substituted-1-Indanone Derivatives
The creation of a diverse library of 2-substituted-1-indanone derivatives hinges on robust and versatile synthetic strategies. The most prevalent and efficient approach involves a base- or acid-catalyzed Aldol condensation (often the Claisen-Schmidt reaction) between a parent 1-indanone and a suitable aldehyde. This foundational reaction yields 2-arylidene-1-indanones. Subsequent chemical modifications, such as the reduction of the exocyclic double bond, provide access to 2-alkyl-1-indanone derivatives, including the 2-propyl variant.
The causality behind this choice of pathway is its efficiency and modularity. The parent 1-indanone and the aldehyde can both be varied independently, allowing for the rapid generation of a large matrix of derivatives for SAR studies. The final reduction step is typically high-yielding and can be achieved under standard catalytic hydrogenation conditions.
References
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Alkyl-1-Indanones: From Synthesis to Structural Elucidation and Application
This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 2-alkyl-1-indanones. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical aspects of synthesis, crystallization, X-ray diffraction analysis, and the interpretation of crystallographic data. The insights provided herein are grounded in established scientific principles and field-proven expertise, aiming to empower researchers in their pursuit of novel therapeutics and functional materials.
The Significance of 2-Alkyl-1-Indanones and the Imperative of Structural Analysis
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an alkyl substituent at the C2 position creates a chiral center, opening avenues for stereospecific interactions with biological targets. These derivatives have shown promise as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents.[1] Furthermore, they serve as crucial intermediates in the synthesis of complex molecules, including metallocene catalysts for olefin polymerization.
Given the profound impact of three-dimensional molecular architecture on biological activity and material properties, a thorough understanding of the crystal structure of 2-alkyl-1-indanones is paramount. Crystal structure analysis provides precise information on:
-
Molecular Conformation: The exact spatial arrangement of atoms and functional groups.
-
Stereochemistry: Unambiguous determination of the absolute configuration of chiral centers.
-
Intermolecular Interactions: The nature and geometry of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that govern crystal packing and can influence solubility and bioavailability.
-
Polymorphism: The existence of different crystalline forms of the same compound, which can have distinct physicochemical properties.
This structural information is invaluable for structure-activity relationship (SAR) studies, rational drug design, and the development of robust synthetic and formulation strategies.
Synthesis and Crystallization: The Foundation of High-Quality Structural Data
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthetic Strategies for 2-Alkyl-1-Indanones
A variety of synthetic routes to 2-alkyl-1-indanones have been reported, with the choice of method often depending on the desired substitution pattern and scalability. A common and effective approach involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid derivative.
Experimental Protocol: Synthesis of 2-Methyl-1-indanone
This protocol outlines a representative synthesis of 2-methyl-1-indanone, a fundamental member of this compound class.
-
Starting Material: 3-Phenylbutanoic acid.
-
Chlorination: React 3-phenylbutanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acid chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or benzene at room temperature.
-
Intramolecular Friedel-Crafts Acylation: The crude acid chloride is then subjected to a Friedel-Crafts catalyst, most commonly aluminum chloride (AlCl₃), in an inert solvent. The reaction mixture is typically stirred at room temperature to facilitate the cyclization to 2-methyl-1-indanone.[2]
-
Workup and Purification: The reaction is quenched by pouring it onto ice-water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 2-methyl-1-indanone.[2]
Caption: A typical workflow for crystal structure determination from SC-XRD data.
-
Structure Solution: The initial atomic positions are determined from the diffraction data. Common methods include direct methods and the Patterson method.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Structure Validation: The final refined structure is rigorously checked for geometric and crystallographic consistency using tools like CheckCIF. This ensures the quality and reliability of the determined structure.
Interpreting the Crystal Structure: Insights into Molecular Behavior
The final crystal structure provides a wealth of information. Key aspects to analyze for 2-alkyl-1-indanones include:
-
Conformation of the Indanone Ring System: The five-membered ring of the indanone core is typically puckered. The nature and degree of this puckering can be influenced by the substituents.
-
Orientation of the 2-Alkyl Group: The alkyl group at the C2 position can adopt different orientations (e.g., pseudo-axial or pseudo-equatorial), which can impact steric interactions and crystal packing.
-
Intermolecular Interactions: A detailed analysis of hydrogen bonds, C-H···O interactions, and π-stacking involving the aromatic ring is crucial for understanding the supramolecular assembly. Tools like Hirshfeld surface analysis can be employed to visualize and quantify these interactions. [3]
Common Challenges and Best Practices
The crystallographic analysis of 2-alkyl-1-indanones may present challenges such as:
-
Twinning: The intergrowth of two or more crystal lattices with a specific orientation relationship. Specialized data processing and refinement strategies are required to handle twinned data.
-
Disorder: The presence of a molecule or a part of a molecule in more than one orientation within the crystal lattice. Modeling disorder is essential for an accurate structural refinement.
-
Polymorphism: The ability of a compound to crystallize in multiple forms. Each polymorph will have a unique PXRD pattern and may exhibit different physical properties. A thorough polymorph screen is often necessary in drug development.
Conclusion: The Power of a Picture
The crystal structure analysis of 2-alkyl-1-indanones is a powerful tool that provides fundamental insights into their molecular and supramolecular properties. This knowledge is indispensable for advancing their application in drug discovery and materials science. By combining robust synthetic and crystallization protocols with state-of-the-art X-ray diffraction techniques and rigorous data analysis, researchers can unlock the full potential of this important class of molecules.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 3. Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for the synthesis of 2-Propyl-1-indanone
Introduction
The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2][3] Derivatives of 1-indanone have shown a wide range of activities, including use as anti-inflammatory, anticancer, and neuroprotective agents. The functionalization of the indanone core, particularly at the C2 position, allows for the systematic exploration of structure-activity relationships, making robust synthetic protocols highly valuable for researchers in drug development.
This document provides a detailed, field-proven protocol for the synthesis of 2-Propyl-1-indanone via the alkylation of 1-indanone. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and outline the necessary characterization techniques to ensure the synthesis of a pure, well-defined final product.
Mechanistic Rationale: The Enolate Pathway
The synthesis of this compound is achieved through a classic two-step sequence involving enolate formation followed by nucleophilic substitution. The causality behind the experimental choices is rooted in controlling the regioselectivity and preventing undesirable side reactions.
-
Enolate Formation: The process begins with the deprotonation of 1-indanone at the α-carbon (C2) using a strong, non-nucleophilic base. The protons on the α-carbon are acidic (pKa ≈ 20 in DMSO) due to the electron-withdrawing effect of the adjacent carbonyl group and the ability of the resulting anion to be resonance-stabilized.
Choice of Base: Lithium diisopropylamide (LDA) is the base of choice for this transformation.[4][5] Its significant steric bulk prevents it from acting as a nucleophile and attacking the electrophilic carbonyl carbon.[4] Furthermore, as a very strong base (pKa of its conjugate acid, diisopropylamine, is ~36), it quantitatively and irreversibly converts the ketone into its enolate form.[4][6] Performing the deprotonation at low temperatures (-78 °C) ensures the formation of the kinetic enolate, which is the less substituted enolate. For 1-indanone, this selectively occurs at the C2 position, which is crucial for the desired regioselectivity.[6]
-
Alkylation: The generated lithium enolate is a potent carbon-centered nucleophile. The subsequent introduction of an electrophile, 1-bromopropane, results in a classic SN2 reaction. The enolate attacks the electrophilic carbon of 1-bromopropane, displacing the bromide leaving group and forming a new carbon-carbon bond at the C2 position.[6]
The overall reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of this compound from 1-indanone.
Experimental Protocol
This protocol details the synthesis of this compound on a 10 mmol scale. All operations should be conducted in a fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Quantity | Supplier Notes |
| 1-Indanone | C₉H₈O | 132.16 | 10.0 | 1.32 g | Sigma-Aldrich, 98%+ |
| Diisopropylamine | C₆H₁₅N | 101.19 | 12.0 | 1.68 mL | Acros, 99.5%, Distill from CaH₂ |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 11.0 | 4.4 mL (2.5 M in hexanes) | Sigma-Aldrich |
| 1-Bromopropane | C₃H₇Br | 122.99 | 12.0 | 1.10 mL | Alfa Aesar, 99% |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~80 mL | DriSolv®, EMD Millipore |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | ~50 mL | Laboratory prepared |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | ~150 mL | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed | Sigma-Aldrich |
| Silica Gel | SiO₂ | 60.08 | - | As needed | 230-400 mesh, for chromatography |
| Hexane / Ethyl Acetate | - | - | - | As needed | HPLC Grade, for chromatography |
Step-by-Step Procedure
Part 1: In Situ Generation of LDA and Enolate Formation
-
Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a thermometer. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Addition: To the flask, add anhydrous THF (40 mL) followed by diisopropylamine (1.68 mL, 12.0 mmol).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
LDA Formation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes. The solution may turn slightly yellow. Stir the mixture at -78 °C for 20 minutes to ensure complete formation of LDA.
-
Substrate Addition: In a separate flame-dried flask, dissolve 1-indanone (1.32 g, 10.0 mmol) in anhydrous THF (20 mL). Transfer this solution slowly via cannula or syringe to the LDA solution at -78 °C.
-
Enolate Formation: Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithium enolate should be complete.
Part 2: Alkylation and Workup
-
Electrophile Addition: Add 1-bromopropane (1.10 mL, 12.0 mmol) dropwise to the enolate solution at -78 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).[7]
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and separate the layers. Extract the aqueous layer twice more with diethyl ether (2 x 50 mL).
-
Washing & Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Part 3: Purification
-
Column Chromatography: Purify the resulting crude oil by flash column chromatography on silica gel.[8]
-
Elution: Use a solvent gradient, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 98:2 Hexane:EtOAc) to elute the product. The product is less polar than the starting 1-indanone.
-
Isolation: Collect the fractions containing the desired product (monitored by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow oil.
Experimental Workflow Visualization
The following diagram outlines the complete workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Below are the predicted spectral data based on the structure and data from the closely related analog, 2-ethyl-1-indanone.[9][10]
| Technique | Expected Data |
| ¹H NMR | (500 MHz, CDCl₃) δ (ppm): 7.75 (d, J = 7.7 Hz, 1H, Ar-H), 7.59 (t, J = 7.5 Hz, 1H, Ar-H), 7.45 (d, J = 7.7 Hz, 1H, Ar-H), 7.37 (t, J = 7.4 Hz, 1H, Ar-H), 3.35 (dd, J = 17.0, 7.5 Hz, 1H, -CH₂-CO), 2.70 (m, 1H, -CH-Pr), 2.65 (dd, J = 17.0, 3.5 Hz, 1H, -CH₂-CO), 1.70-1.55 (m, 2H, -CH₂-CH₂-CH₃), 1.50-1.35 (m, 2H, -CH₂-CH₂-CH₃), 0.95 (t, J = 7.3 Hz, 3H, -CH₃). |
| ¹³C NMR | (125 MHz, CDCl₃) δ (ppm): 208.5 (C=O), 152.9 (Ar-C), 135.0 (Ar-C), 134.8 (Ar-CH), 127.5 (Ar-CH), 126.8 (Ar-CH), 123.9 (Ar-CH), 48.0 (C2), 35.5 (-CH₂-CO), 34.0 (-CH₂-Et), 20.8 (-CH₂-Me), 14.1 (-CH₃). |
| FT-IR | (neat, cm⁻¹): ~3060 (Ar C-H), ~2960, 2930, 2870 (Aliphatic C-H), ~1715 (C=O stretch, strong), ~1605, 1585 (Ar C=C). |
| Mass Spec | (EI): m/z (%) = 174 (M⁺), 132 (M⁺ - C₃H₆), 131 (M⁺ - C₃H₇), 103, 91. |
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. coconote.app [coconote.app]
- 6. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nmr.tamu.edu [nmr.tamu.edu]
- 10. chemistry.utah.edu [chemistry.utah.edu]
The Untapped Potential of 2-Propyl-1-indanone in Medicinal Chemistry: A Guide for Researchers
The indanone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] From the approved Alzheimer's drug Donepezil to numerous clinical and pre-clinical candidates, the indanone core has proven to be a versatile template for designing therapeutics against a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][3] This guide focuses on a lesser-explored derivative, 2-Propyl-1-indanone , providing a comprehensive overview of its potential applications, grounded in the established biological activities of the broader indanone class. While direct research on this compound is limited, this document serves as a technical resource for researchers and drug development professionals, offering insights into its synthetic accessibility and potential as a novel building block in drug discovery.
The Indanone Scaffold: A Hub of Biological Activity
The versatility of the indanone core stems from its rigid, bicyclic structure, which allows for the precise spatial orientation of various substituents. This structural feature is crucial for specific interactions with biological targets.[4] Extensive research has demonstrated that derivatives of 1-indanone exhibit a remarkable range of biological activities.[5][6]
Table 1: Established Biological Activities of Indanone Derivatives
| Therapeutic Area | Specific Activity | Key Molecular Targets (Examples) |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition | Cholinesterase enzymes[7] |
| Monoamine Oxidase (MAO-A and MAO-B) Inhibition | Monoamine oxidase enzymes[3] | |
| Adenosine A1 and A2A Receptor Antagonism | Adenosine receptors[8] | |
| Oncology | Anticancer | Tubulin polymerization, Cyclooxygenase-2 (COX-2)[9] |
| Inflammation | Anti-inflammatory | Cyclooxygenase (COX) enzymes, NF-κB signaling pathway[1][10] |
| Infectious Diseases | Antiviral, Antimicrobial, Antimalarial | Various viral and bacterial enzymes[5] |
The diverse therapeutic potential of indanone derivatives underscores the value of exploring novel substitutions on this scaffold. The introduction of a 2-propyl group in this compound offers a unique lipophilic and steric profile that could lead to novel structure-activity relationships (SAR) and potentially new therapeutic applications.
The Significance of the 2-Alkyl Substitution
While much of the focus in the literature has been on 2-benzylidene-1-indanone derivatives, the synthesis and potential of 2-alkyl-1-indanones are also documented.[5] The alkyl substituent at the 2-position can influence the molecule's lipophilicity, metabolic stability, and interaction with the target protein's binding pocket. For instance, the introduction of an N-alkyl group at the C6 position of indanone-chalcone hybrids was found to be beneficial for human carboxylesterase 2 (hCES2A) inhibition.[11]
The 2-propyl group, being a small, non-polar alkyl chain, can be hypothesized to:
-
Enhance Lipophilicity: This could improve membrane permeability and oral bioavailability.
-
Modulate Binding Affinity: The propyl group can occupy hydrophobic pockets within a target enzyme or receptor, potentially increasing binding affinity and selectivity.
-
Influence Metabolism: The presence of the alkyl group could alter the metabolic profile of the compound, potentially leading to a longer half-life.
Potential Therapeutic Applications of this compound
Based on the known activities of the indanone scaffold, this compound and its derivatives represent a promising area for new drug discovery.
Neurodegenerative Disorders
The indanone core is a key feature of Donepezil, a well-established acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[3] Numerous studies have explored other indanone derivatives as inhibitors of cholinesterases and monoamine oxidases, both of which are important targets in neurodegenerative disease therapy.[3][7] The 2-propyl substituent could be explored to optimize the binding of indanone derivatives to the active sites of these enzymes.
Workflow for Investigating Neuroprotective Potential
Caption: Workflow for exploring this compound in neurodegenerative disease drug discovery.
Anti-inflammatory Agents
Indanone derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways like NF-κB.[1][10] The development of novel, selective COX-2 inhibitors is a key goal in inflammation research to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The unique structural features of this compound could be leveraged to design selective COX-2 inhibitors.
Anticancer Therapeutics
The anticancer potential of the indanone scaffold is well-documented, with derivatives showing activity against various cancer cell lines.[9] One of the mechanisms of action is the inhibition of tubulin polymerization, a validated target for cancer chemotherapy. The 2-propyl group could potentially interact with the colchicine binding site on tubulin, offering a new avenue for the design of microtubule-targeting agents.
Synthetic Protocols for this compound
The synthesis of 2-alkyl-1-indanones is achievable through established organic chemistry methodologies. A common and effective route is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid derivative.[6]
Protocol: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
3-Phenylhexanoic acid (precursor)
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve 3-phenylhexanoic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-phenylhexanoyl chloride.
-
Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath. Add aluminum chloride portion-wise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Logical Flow of the Synthesis
Caption: Synthetic pathway for this compound.
Experimental Protocols for Biological Evaluation
To assess the medicinal chemistry potential of newly synthesized this compound derivatives, a series of in vitro biological assays can be employed.
Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method, which measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound derivative (test compound)
-
Donepezil (positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations. Include wells for a negative control (buffer only) and a positive control (Donepezil).
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI and DTNB solution to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion and Future Directions
The indanone scaffold remains a highly attractive starting point for the development of new therapeutic agents. While this compound itself has not been extensively studied, the wealth of data on related indanone derivatives suggests that it holds significant, yet untapped, potential in medicinal chemistry. Its unique substitution pattern offers an opportunity to explore new chemical space and develop novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. Researchers are encouraged to synthesize and evaluate this compound and its derivatives against a range of biological targets, particularly in the areas of neurodegenerative diseases, inflammation, and oncology. The protocols and insights provided in this guide offer a solid foundation for initiating such research endeavors.
References
- 1. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for the quantification of 2-Propyl-1-indanone
An Application Note and Protocol Guide to the Analytical Quantification of 2-Propyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide delineates robust analytical methodologies for the accurate quantification of this compound, a substituted indanone of interest in pharmaceutical research and development. Recognizing the limited availability of published methods for this specific analyte, this document provides detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Furthermore, given the chiral nature of this compound, a dedicated protocol for enantiomeric separation via chiral HPLC is presented. Each protocol is designed as a self-validating system, with in-depth explanations of the causality behind experimental choices and adherence to international validation standards.
Introduction: The Analytical Imperative for this compound
This compound belongs to the 1-indanone class of compounds, which are significant structural motifs in medicinal chemistry and materials science.[1] The parent compound, 1-indanone, serves as a precursor in the synthesis of various pharmaceutical agents.[2] The introduction of a propyl group at the second position creates a chiral center, making the stereospecific synthesis and analysis of this compound crucial. The differential pharmacological and toxicological profiles of enantiomers are well-documented, necessitating their separation and individual quantification.[3][4]
Accurate quantification of this compound is paramount for several reasons:
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
In Vitro and In Vivo Efficacy Studies: To correlate the concentration of the compound with its biological activity.
-
Process Chemistry: To monitor reaction kinetics and optimize synthetic yields.
-
Quality Control: To ensure the purity and potency of the final active pharmaceutical ingredient (API).
This guide provides a foundational framework for developing and validating analytical methods tailored to this compound, ensuring data integrity and regulatory compliance.
Physicochemical Properties of this compound
While specific experimental data for this compound is not widely published, its properties can be inferred from the parent 1-indanone molecule and general chemical principles.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C12H14O | Based on the structure of 1-indanone with an added propyl group.[5] |
| Molecular Weight | 174.24 g/mol | Calculated from the molecular formula.[6] |
| Appearance | Likely a colorless to pale yellow solid or oil | Based on the properties of similar substituted indanones.[7] |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane), sparingly soluble in water. | The presence of the aromatic ring and the alkyl chain imparts significant nonpolar character. |
| Chromophores | Aromatic ring system | Allows for UV detection, likely with a maximum absorbance around 245-255 nm, similar to 1-indanone. |
| Volatility | Moderately volatile | The ketone functionality and the relatively low molecular weight suggest amenability to GC analysis.[7] |
| Chirality | Chiral at the C2 position | The propyl group at the second carbon of the indanone ring creates a stereocenter.[8] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of chromophoric compounds like this compound. It is particularly well-suited for routine analysis in quality control settings.
Rationale for Method Design
The choice of a reversed-phase C18 column is based on the nonpolar nature of this compound. A mobile phase consisting of acetonitrile and water provides good separation efficiency and is compatible with UV detection. The addition of a small amount of acid, such as formic acid, can improve peak shape by suppressing the ionization of any acidic impurities. The detection wavelength is selected based on the UV absorbance spectrum of the indanone core.
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (optional, for peak shape improvement)
-
0.45 µm PTFE syringe filters
3.2.2. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.2.3. Sample Preparation
-
For bulk drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range.
-
For formulation analysis, the extraction procedure will depend on the matrix. A general approach is to extract a known quantity of the formulation with methanol or acetonitrile, followed by centrifugation and filtration.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
3.2.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation
The method should be validated according to ICH Q2(R1) guidelines.[9]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities or matrix components. Peak purity should be confirmed using a diode-array detector. |
| Linearity | A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | The recovery of spiked samples should be between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | The relative standard deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should be unaffected by small, deliberate changes in flow rate, mobile phase composition, and column temperature. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent choice for identifying and quantifying this compound, especially in complex matrices or for trace-level analysis.
Rationale for Method Design
The moderate volatility and thermal stability of this compound make it suitable for GC analysis. A nonpolar capillary column, such as a DB-5ms, provides good separation of a wide range of compounds. Electron ionization (EI) is used to generate a reproducible fragmentation pattern for structural confirmation, while selected ion monitoring (SIM) provides high sensitivity for quantification.
Experimental Protocol
4.2.1. Materials and Reagents
-
This compound reference standard
-
Ethyl acetate (GC grade)
-
Helium (carrier gas, high purity)
4.2.2. Preparation of Solutions
-
Prepare stock and working standard solutions in ethyl acetate, similar to the HPLC method, but at lower concentrations (e.g., 0.1 µg/mL to 10 µg/mL).
4.2.3. Sample Preparation
-
Samples can be prepared by dissolving in or extracting with ethyl acetate. For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to remove non-volatile components.[10]
4.2.4. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) for quantification |
| SIM Ions (Hypothetical) | m/z 174 (Molecular Ion), 131 (Loss of C3H7), 115 |
Method Validation
Validation parameters are similar to those for HPLC, with a focus on demonstrating specificity through mass spectral data and achieving low detection limits.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low levels of drugs and their metabolites in biological matrices due to its exceptional sensitivity and selectivity.[11]
Rationale for Method Design
This method combines the separation power of HPLC with the specificity of tandem mass spectrometry. Electrospray ionization (ESI) in positive mode is suitable for protonating the ketone group of this compound. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions, which dramatically reduces background noise and enhances selectivity.
Experimental Protocol
5.2.1. Materials and Reagents
-
As per HPLC-UV method.
-
Internal Standard (IS): A structurally similar compound, such as a deuterated analog of this compound, is highly recommended.
5.2.2. Sample Preparation
-
For biological samples (e.g., plasma, urine), protein precipitation is a common and effective sample preparation technique.[11]
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
5.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions (Hypothetical) | This compound: 175.1 > 131.1 (Quantifier), 175.1 > 115.1 (Qualifier) |
| Internal Standard: (e.g., d7-analog) 182.1 > 138.1 |
Method Validation
Validation for bioanalytical methods follows specific regulatory guidelines (e.g., FDA, EMA), which include assessments of matrix effects, stability, and recovery, in addition to the standard validation parameters.
Chiral Separation of this compound Enantiomers
The presence of a chiral center at the C2 position necessitates a method for separating the enantiomers to assess their individual properties. Chiral HPLC is the most common approach for this purpose.[3]
Rationale for Method Design
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of enantiomers.[3] The choice of a normal-phase mobile phase (e.g., hexane/isopropanol) often provides better selectivity on these columns compared to reversed-phase conditions.
Experimental Protocol
6.2.1. Materials and Reagents
-
Racemic this compound
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
6.2.2. Chromatographic Conditions
| Parameter | Condition |
| Chiral Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Method Validation
Validation of a chiral method focuses on demonstrating the resolution of the enantiomers (resolution factor Rs > 1.5) and the ability to accurately quantify each enantiomer in the presence of the other.
Visualized Workflows
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Indanone - Wikipedia [en.wikipedia.org]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. This compound, 98 synthesis - chemicalbook [chemicalbook.com]
- 6. This compound, 98 | 92013-10-0 [chemicalbook.com]
- 7. This compound, 98 CAS#: 92013-10-0 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. asean.org [asean.org]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Development of a robust, sensitive and selective liquid chromatography-tandem mass spectrometry assay for the quantification of the novel macrocyclic peptide kappa opioid receptor antagonist [D-Trp]CJ-15,208 in plasma and application to an initial pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis of 2-Propyl-1-indanone
For: Researchers, scientists, and drug development professionals.
Introduction
2-Propyl-1-indanone is a substituted indanone derivative with potential applications as an intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The indanone core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable alkylation procedure starting from 1-indanone. The protocol detailed herein emphasizes safe handling of hazardous reagents, efficient reaction execution, and methods for purification and quality control suitable for multi-kilogram production.
Chemical Reaction Scheme
The synthesis proceeds via the alkylation of 1-indanone. The reaction involves the deprotonation of 1-indanone at the α-position using a strong base, sodium hydride, to form a sodium enolate. This nucleophilic enolate is then reacted with an alkylating agent, 1-bromopropane, to yield the desired this compound.
Caption: Reaction scheme for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) |
| 1-Indanone | 83-33-0 | 132.16 | 5.00 | 37.83 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 (as NaH) | 1.67 | 41.61 |
| 1-Bromopropane | 106-94-5 | 122.99 | 5.11 | 41.55 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 L | - |
| Isopropanol | 67-63-0 | 60.10 | As needed | - |
| Saturated Ammonium Chloride Solution | 12125-02-9 | 53.49 | As needed | - |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Equipment
-
100 L glass-lined reactor with mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser.
-
Addition funnel (10 L).
-
Temperature control unit (heating/cooling circulator).
-
Inert gas (Nitrogen or Argon) supply.
-
Large-scale filtration apparatus.
-
Rotary evaporator with a large-capacity flask.
-
Vacuum distillation setup.
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, safety goggles, face shield, chemical-resistant gloves (nitrile or neoprene).[1]
Experimental Protocol
Part 1: Enolate Formation
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and has been purged with nitrogen to establish an inert atmosphere. Maintain a slight positive pressure of nitrogen throughout the reaction.
-
Solvent and Reagent Charging: Charge the reactor with 50 L of anhydrous tetrahydrofuran (THF). Begin stirring and cool the solvent to 0-5 °C using the temperature control unit.
-
Sodium Hydride Addition: Under a nitrogen atmosphere, carefully add 1.67 kg of sodium hydride (60% dispersion in mineral oil) to the cooled THF in portions. CAUTION: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas, which may ignite spontaneously.[2] Handle only in an inert and dry environment.[2]
-
1-Indanone Addition: Dissolve 5.00 kg of 1-indanone in 10 L of anhydrous THF in a separate container. Transfer this solution to the addition funnel. Add the 1-indanone solution dropwise to the stirred sodium hydride suspension in the reactor over a period of 1-2 hours, maintaining the internal temperature between 0-10 °C. Hydrogen gas will evolve during this addition; ensure the reactor is properly vented to a safe area.
-
Enolate Formation Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The completion of the enolate formation is indicated by the cessation of hydrogen gas evolution.
Part 2: Alkylation
-
1-Bromopropane Addition: Add 5.11 kg of 1-bromopropane to the addition funnel. Add the 1-bromopropane dropwise to the stirred reaction mixture over 1-2 hours. Maintain the internal temperature at or below 25 °C. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by taking small, carefully quenched aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
Part 3: Work-up and Purification
-
Quenching: Cool the reactor to 0-5 °C. CAUTION: This step is critical for safely neutralizing any unreacted sodium hydride. Slowly and carefully add isopropanol dropwise to the reaction mixture until gas evolution ceases. This is followed by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the quenched reaction mixture to a large separatory funnel. Add 15 L of diethyl ether and 20 L of water. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer with an additional 2 x 10 L of diethyl ether.
-
Washing: Combine the organic extracts and wash with 2 x 15 L of brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.
-
Purification: Purify the crude product by vacuum distillation.[3] Collect the fraction boiling at the appropriate temperature and pressure for this compound.
Workflow Diagram
Caption: Detailed workflow for the large-scale synthesis of this compound.
Safety Considerations
-
Sodium Hydride: A 60% dispersion in mineral oil is safer to handle than pure sodium hydride.[2] However, it is still highly reactive with water and moisture, producing flammable hydrogen gas. All transfers and reactions should be conducted under an inert atmosphere. In case of fire, use a Class D fire extinguisher, dry sand, or ground limestone. DO NOT USE WATER. [2]
-
1-Bromopropane: This is a flammable liquid and is harmful if inhaled. It may also impair fertility.[4][5] Handle in a well-ventilated area and avoid breathing vapors.[4][5]
-
Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage. Use only peroxide-free THF.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant clothing, safety goggles, a face shield, and chemical-resistant gloves.[1] An emergency shower and eyewash station should be readily accessible.[1]
-
Quenching: The quenching of unreacted sodium hydride is highly exothermic and produces hydrogen gas. This step must be performed slowly and with adequate cooling to control the reaction rate.
Quality Control
The purity of the final product, this compound, should be assessed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure of the this compound. Expected signals would include aromatic protons, a triplet and sextet for the propyl chain, and multiplets for the protons on the five-membered ring.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
-
Appearance: The purified product should be a clear, colorless to pale yellow oil.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can safely and efficiently produce this valuable chemical intermediate on a large scale. The emphasis on process safety, particularly in the handling of sodium hydride, is critical for a successful scale-up.
References
Application Note: Derivatization of 2-Propyl-1-indanone for the Development of Novel Biological Probes and Therapeutic Agents
Introduction: The 1-Indanone Scaffold as a Privileged Structure in Medicinal Chemistry
The 1-indanone core, a bicyclic structure consisting of a benzene ring fused to a five-membered cyclopentanone ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This framework is a key structural component in numerous naturally occurring compounds and synthetic molecules with a wide array of biological activities.[3] A notable example is Donepezil, an acetylcholinesterase inhibitor widely prescribed for the treatment of Alzheimer's disease, which features a substituted indanone moiety.[2][4] The rigid and planar nature of the indanone skeleton provides a fixed orientation for appended functional groups, facilitating specific interactions with biological targets.[5]
The 2-propyl-1-indanone scaffold offers a unique starting point for chemical diversification. The propyl group at the C-2 position can influence the lipophilicity and steric profile of the molecule, potentially leading to altered pharmacokinetic properties and target engagement compared to unsubstituted or differently substituted indanones. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound and the subsequent evaluation of its derivatives in relevant biological assays. We will explore key synthetic transformations and provide detailed protocols for assessing their potential as neuroprotective, anti-inflammatory, and antioxidant agents.
Strategic Derivatization of this compound
The chemical versatility of the this compound scaffold allows for modifications at several key positions: the aromatic ring (positions 4, 5, 6, and 7), the benzylic position (C-3), and the carbonyl group (C-1). However, one of the most common and effective strategies for generating a diverse library of compounds is through reactions involving the α-carbon to the carbonyl group (C-2), particularly through the formation of 2-benzylidene derivatives via Claisen-Schmidt condensation.
Rationale for Derivatization
The primary goal of derivatization is to systematically alter the physicochemical properties of the parent molecule to enhance its biological activity, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies of various indanone derivatives have revealed that:
-
Substituents on the Aromatic Ring: The introduction of electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., halogens) on the benzene ring of the indanone core can significantly impact biological activity. For instance, in the context of acetylcholinesterase (AChE) inhibition, dimethoxy substitution at the 5 and 6 positions has been shown to be beneficial.[4]
-
Modifications at the C-2 Position: The introduction of a benzylidene moiety at the C-2 position creates an α,β-unsaturated ketone system, which is a common feature in many biologically active compounds.[5] Further substitution on the appended benzylidene ring allows for extensive exploration of the chemical space and modulation of activity. For example, hydroxyl and methoxy groups on the benzylidene ring have been shown to be important for anti-inflammatory activity.[6]
-
Introduction of Heterocyclic Moieties: The incorporation of nitrogen-containing heterocycles, such as piperidine or piperazine, can enhance interactions with biological targets and improve pharmacokinetic properties.[5][7]
The following diagram illustrates a general workflow for the derivatization of this compound and subsequent biological evaluation.
Caption: A generalized experimental workflow for the development of substituted indanones.[1]
Experimental Protocols: Synthesis
General Protocol for the Synthesis of 2-Benzylidene-2-propyl-1-indanone Derivatives
This protocol describes a Claisen-Schmidt condensation reaction to synthesize 2-benzylidene derivatives of this compound.
Materials:
-
This compound
-
Substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, 4-(dimethylamino)benzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired substituted benzaldehyde (1.1 equivalents) to the solution.
-
Prepare a solution of NaOH or KOH in ethanol and add it dropwise to the reaction mixture at room temperature with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 2-benzylidene-2-propyl-1-indanone derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols: Biological Assays
The following protocols describe key in vitro assays to evaluate the biological potential of the synthesized this compound derivatives.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[8]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Synthesized this compound derivatives
-
Donepezil or Galantamine (positive control)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of AChE solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes.
-
Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antioxidant Activity Assays
Several methods can be used to assess the antioxidant capacity of the synthesized compounds.[9]
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add a solution of the test compound in methanol to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity.
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a blue-green color, which is decolorized in the presence of hydrogen-donating antioxidants. The change in absorbance is measured at 734 nm.
Procedure:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compound to the diluted ABTS•+ solution and incubate for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of the ABTS radical.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to determine the nitrite concentration.
-
Calculate the percentage of NO inhibition.
Data Presentation and Interpretation
The results from the biological assays should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: Acetylcholinesterase Inhibitory Activity of this compound Derivatives
| Compound ID | R1 | R2 | R3 | IC₅₀ (µM) for AChE |
| Parent | H | H | H | >100 |
| Derivative 1 | OCH₃ | H | H | 15.2 ± 1.8 |
| Derivative 2 | OH | H | H | 25.6 ± 2.5 |
| Derivative 3 | N(CH₃)₂ | H | H | 5.8 ± 0.7 |
| Donepezil | - | - | - | 0.02 ± 0.003 |
Hypothetical data for illustrative purposes.
Table 2: Antioxidant and Anti-inflammatory Activities of Selected Derivatives
| Compound ID | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) | NO Inhibition IC₅₀ (µM) |
| Derivative 1 | 45.3 ± 3.1 | 32.1 ± 2.4 | 18.9 ± 1.5 |
| Derivative 2 | 12.7 ± 1.1 | 8.9 ± 0.9 | 10.4 ± 1.2 |
| Derivative 3 | >100 | >100 | 22.5 ± 2.1 |
| Ascorbic Acid | 8.5 ± 0.6 | - | - |
| Trolox | - | 5.2 ± 0.4 | - |
| L-NAME | - | - | 12.8 ± 1.3 |
Hypothetical data for illustrative purposes. L-NAME is a known inhibitor of nitric oxide synthase.
Structure-Activity Relationship (SAR) Insights and Lead Optimization
The data generated from these assays will provide valuable insights into the SAR of this compound derivatives. For instance, the hypothetical data in Table 1 suggests that a dimethylamino group at the 4-position of the benzylidene ring significantly enhances AChE inhibitory activity compared to methoxy or hydroxyl groups. Conversely, the hypothetical data in Table 2 indicates that a hydroxyl group is crucial for potent antioxidant activity.
This information can guide the next cycle of lead optimization. For example, to develop a multi-target agent for Alzheimer's disease, one might synthesize derivatives that combine the structural features responsible for both AChE inhibition and antioxidant activity.
The following diagram illustrates a potential mechanism for the neuroprotective effects of this compound derivatives, targeting multiple pathways implicated in neurodegeneration.
Caption: Potential multi-target neuroprotective mechanism of this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel biologically active compounds. Through systematic derivatization, guided by rational drug design principles and informed by the biological assay protocols outlined in this application note, researchers can efficiently explore the chemical space around this privileged core. The resulting structure-activity relationship data will be instrumental in the identification and optimization of lead compounds with therapeutic potential for a range of disorders, including neurodegenerative diseases and inflammatory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 6. scienceopen.com [scienceopen.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 9. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
use of 2-Propyl-1-indanone in the development of anti-inflammatory agents
Here are the detailed Application Notes and Protocols for the .
Application Note & Protocol Guide
Topic: Leveraging the 2-Propyl-1-indanone Scaffold for the Development of Novel Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Part 1: Application Note - Rationale and Strategy
Introduction: The Need for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process critical for host defense and tissue repair. However, dysregulated or chronic inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Nonsteroidal anti-inflammatory drugs (NSAIDs) are among the most widely used therapeutics, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[2][3] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[4] While COX-1 is a constitutive enzyme with "house-keeping" functions in gastric protection and renal function, COX-2 is induced by inflammatory stimuli.[5] The non-selective inhibition of both isoforms by traditional NSAIDs often leads to significant gastrointestinal side effects.[3]
This has driven the development of COX-2 selective inhibitors, yet concerns about cardiovascular risks associated with some "coxibs" highlight the ongoing need for new chemical scaffolds that offer improved efficacy and a superior safety profile.[6] The 1-indanone core, a rigid bicyclic structure, represents a versatile and promising scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potent anti-inflammatory effects.[7][8][9]
The this compound Scaffold: A Strategic Starting Point
We propose this compound (CAS: 92013-10-0) as an exemplary starting scaffold for a next-generation anti-inflammatory drug discovery program.[10] The indanone framework can be considered a constrained analogue of scaffolds found in existing anti-inflammatory agents, potentially offering enhanced binding affinity and selectivity due to its rigid conformation. The 2-propyl substituent provides a lipophilic handle that can be systematically modified to optimize potency and pharmacokinetic properties.
Our central hypothesis is that derivatives of this compound can be developed as potent and selective inhibitors of key inflammatory mediators, such as the COX and lipoxygenase (LOX) enzymes.
Hypothesized Mechanism of Action
The primary inflammatory cascade begins with the liberation of arachidonic acid from the cell membrane, which is then metabolized by COX and LOX enzymes. We hypothesize that this compound derivatives can be designed to interfere with this pathway, primarily through the inhibition of COX-2 and potentially 5-LOX, which is responsible for the synthesis of leukotrienes. A dual COX/5-LOX inhibitor could offer a broader spectrum of anti-inflammatory activity with a potentially improved gastrointestinal safety profile.
Caption: Hypothesized mechanism of this compound derivatives.
Part 2: Synthesis and Library Development
Proposed Synthesis of this compound
While various methods exist for synthesizing 1-indanones, a robust approach for the parent scaffold can be adapted from established Friedel-Crafts chemistry.[7] The following protocol is a proposed, representative synthesis.
Protocol:
-
Step 1: Friedel-Crafts Acylation. React benzene with 2-propylmalonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent like dichloromethane (DCM) at 0°C to room temperature. This step forms an intermediate diketone.
-
Step 2: Intramolecular Cyclization/Reduction. The resulting intermediate is then subjected to a cyclization and reduction sequence. This can often be achieved in a one-pot fashion or via a subsequent step using a strong acid (like polyphosphoric acid) or a reducing agent that facilitates cyclization to yield this compound.
-
Step 3: Purification. The crude product is purified using column chromatography on silica gel with a hexane/ethyl acetate gradient to yield the pure this compound. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Derivative Library Development Strategy
To explore the structure-activity relationship (SAR), a library of analogues should be synthesized. The goal is to modulate potency, selectivity (COX-2 vs. COX-1), and physicochemical properties.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Application Note: High-Purity Isolation of 2-Propyl-1-indanone via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-Propyl-1-indanone from a crude synthetic reaction mixture. Leveraging the principles of normal-phase column chromatography, this guide details a robust methodology from initial Thin-Layer Chromatography (TLC) analysis for solvent system optimization to final isolation of the target compound with high purity. The protocol is designed for researchers, chemists, and drug development professionals requiring a reliable method for obtaining purified this compound, a key intermediate in various synthetic pathways. Explanations for critical experimental choices are provided to ensure both reproducibility and a deeper understanding of the separation mechanism.
Introduction: The Rationale for Chromatographic Purification
This compound is a ketone derivative of indanone, a bicyclic aromatic compound. Like many valuable synthetic intermediates, its preparation often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities.[1][2][3] The presence of these contaminants can impede subsequent reaction steps, reduce final product yield, and complicate structural analysis. Therefore, a robust purification step is critical to ensure the integrity of downstream applications.[3]
Column chromatography is a powerful and widely adopted technique for the separation and purification of individual components from a mixture.[4][5] The principle of this technique relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[6] Compounds with higher polarity interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel through the column more quickly.[6][7] This protocol will detail the use of silica gel column chromatography to effectively isolate this compound.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and effective method for qualitatively assessing the purity of a sample and determining the appropriate mobile phase for column chromatography.[1]
Objective of TLC Analysis
The goal is to find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.25-0.35 . An Rf in this range typically ensures good separation from impurities and a reasonable elution time during the column chromatography process.[7]
-
If Rf is too high (>0.5): The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
If Rf is too low (<0.1): The compound will take a very long time to elute, leading to band broadening and the potential for co-elution with more polar impurities.
Protocol for TLC Solvent System Screening
-
Prepare the Crude Sample: Dissolve a small amount of the crude this compound mixture in a minimal amount of a volatile solvent such as dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a candidate solvent system. A common starting point for ketones like indanones is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate).[1][8]
-
Visualize the Spots: After the solvent front has reached near the top of the plate, remove it and visualize the separated spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate Rf Values: The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
-
Optimize: Adjust the ratio of the solvents to achieve the target Rf for this compound. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf values of all components.
Column Chromatography Protocol for this compound Purification
This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different amounts of starting material.
Materials and Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, 60 Å, 40-63 µm particle size (for flash chromatography)[9] |
| Crude Sample | Approx. 1 g of this compound reaction mixture |
| Eluent System | Hexanes and Ethyl Acetate (HPLC grade) - ratio determined by TLC analysis |
| Glass Column | 40-60 mm diameter, 200-400 mm length, with a stopcock |
| Sand | Washed, sea sand |
| Cotton or Glass Wool | To plug the bottom of the column |
| Collection Vessels | Test tubes or flasks for fraction collection |
| TLC Supplies | Silica gel plates, developing chamber, UV lamp |
| Rotary Evaporator | For solvent removal from purified fractions |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Column Preparation (Slurry Packing) [4]
-
Securely clamp the glass column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed to avoid restricting flow.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a 98:2 hexanes:ethyl acetate mixture). A typical ratio is ~50-100 g of silica per 1 g of crude material.
-
Pour the slurry into the column. Use a funnel to avoid spilling. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Gently tap the side of the column continuously as the silica settles to ensure a uniform, crack-free packing. An evenly packed column is crucial for good separation.
-
Once the silica has settled, add another thin layer (approx. 1 cm) of sand on top of the silica bed. This prevents disturbance of the silica surface when adding the sample and eluent.
-
Drain the solvent until it is just level with the top of the sand layer. Never let the column run dry.
Step 2: Sample Loading There are two primary methods for loading the sample onto the column:
-
Wet Loading: Dissolve the crude mixture in a minimal amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed. Rinse the flask with a small amount of eluent and add this to the column to ensure complete transfer.[7]
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude mixture in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.[7] Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica. Carefully add this powder to the top of the prepared column.
Step 3: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Start with a low polarity solvent system (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increase the polarity (gradient elution).[1] This allows for the elution of non-polar impurities first, followed by the target compound, and finally the more polar impurities. A suggested gradient is shown in the table below.
-
Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column to speed up the process.
Step 4: Monitoring the Separation
-
Periodically analyze the collected fractions by TLC to track the elution of the this compound.
-
Spot the starting crude mixture, and every few collected fractions on a single TLC plate.
-
Develop and visualize the plate. This will show which fractions contain the desired product and whether it is pure.
Step 5: Isolation of the Final Product
-
Once the TLC analysis confirms which fractions contain the pure this compound, combine these fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
The resulting solid or oil is the purified this compound. Determine the final mass to calculate the yield and confirm purity via analytical methods such as NMR or GC-MS.[1][10]
Recommended Elution Parameters
| Parameter | Recommended Value / Guideline | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard choice for normal-phase chromatography of moderately polar organic compounds.[5][9] |
| Mobile Phase | Hexanes / Ethyl Acetate | A versatile solvent system that allows for fine-tuning of polarity to achieve optimal separation of indanones and related compounds.[1][8] |
| Initial Eluent | 98:2 Hexanes:EtOAc (or less polar) | Starts by eluting very non-polar impurities, ensuring they are well-separated from the product. |
| Elution Gradient | Gradually increase EtOAc % (e.g., 98:2 → 95:5 → 90:10) | A gradient ensures that compounds with different polarities are eluted efficiently. A slow gradient provides better resolution between compounds with similar Rf values.[1][11] |
| Target Compound Elution | Expected to elute at a concentration determined by TLC (where Rf ≈ 0.3) | The predictive power of TLC is the cornerstone of efficient column chromatography. |
| Fraction Size | 10-20 mL | Small enough to ensure that pure fractions are not mixed with impure ones. |
Troubleshooting and Expert Insights
-
Streaking on TLC/Column: This often indicates that the sample is overloaded or not fully soluble in the mobile phase. For dry loading, ensure the sample is evenly distributed on the silica.
-
Cracked Silica Bed: This is a critical failure that leads to poor separation. It is caused by the column running dry or by swelling/shrinking of the silica gel due to drastic solvent polarity changes. Always ensure a layer of solvent is above the silica bed.
-
No Separation: If all compounds elute together, the solvent system is too polar. If nothing elutes, it is not polar enough. Re-evaluate the TLC analysis.
-
Compound is Unstable on Silica: Some compounds can decompose on acidic silica gel. If this is suspected, neutral alumina can be used as an alternative stationary phase, or the silica can be neutralized by washing with a solvent containing a small amount of triethylamine.[12]
Conclusion
This application note provides a detailed and robust protocol for the purification of this compound using silica gel column chromatography. By following the outlined steps for TLC optimization, column packing, sample loading, and fraction analysis, researchers can consistently obtain the target compound with high purity, suitable for subsequent synthetic transformations and analytical characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Indanone synthesis [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. column-chromatography.com [column-chromatography.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 8. preprints.org [preprints.org]
- 9. Silica Gel Packing Agent | Column Chromatography | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 10. ursinus.edu [ursinus.edu]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Application Note: High-Throughput Screening of 2-Propyl-1-indanone Analogs for Neuroprotective Drug Discovery
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, notably forming the core of drugs developed for neurodegenerative diseases.[1][2] Analogs of 2-propyl-1-indanone present a promising avenue for the discovery of novel neuroprotective agents.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of this compound analog libraries. We will delve into the rationale behind experimental design, present detailed protocols for primary and secondary assays, and outline a robust data analysis workflow to identify and validate promising hit compounds. Our approach emphasizes scientific integrity and provides actionable insights for accelerating the discovery of next-generation therapeutics for neurodegenerative disorders.
Introduction: The Therapeutic Potential of this compound Analogs
The indanone core is a versatile scaffold that has demonstrated a wide range of pharmacological properties.[4] Its derivatives have been successfully developed into drugs for Alzheimer's disease, such as donepezil, highlighting its significance in targeting neurological disorders.[1][4] this compound analogs, in particular, are of significant interest due to their potential to modulate key pathological pathways in neurodegeneration. These pathways include cholinesterase inhibition, monoamine oxidase (MAO) inhibition, and the prevention of amyloid-beta (Aβ) aggregation.[1][5] The multifaceted nature of these compounds as potential multi-target-directed ligands makes them ideal candidates for HTS campaigns aimed at discovering novel neuroprotective agents.[1]
High-throughput screening (HTS) is an essential process in modern drug discovery, enabling the rapid testing of large and diverse compound libraries against specific biological targets.[6][7][8] By leveraging automation and miniaturization, HTS accelerates the identification of "hit" compounds that can be further optimized into lead candidates.[6][9][10] This document will guide you through the critical stages of an HTS workflow tailored for the discovery of bioactive this compound analogs.
The Strategic HTS Workflow for Indanone Analog Screening
A successful HTS campaign is a multi-step process that requires careful planning and execution.[10] Our proposed workflow is designed to maximize efficiency and the quality of hits identified from a library of this compound analogs.
Figure 1: A strategic workflow for the high-throughput screening of this compound analogs.
Primary Assay: Identifying Modulators of Monoamine Oxidase B (MAO-B)
Rationale: Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine. Its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease.[1] Many indanone derivatives have been shown to be effective MAO-B inhibitors.[4][11] Therefore, a biochemical assay targeting MAO-B is an excellent choice for a primary screen. We will utilize a Fluorescence Polarization (FP) assay due to its homogenous format, robustness, and suitability for HTS.[12][13]
Principle of the MAO-B Fluorescence Polarization Assay
The FP assay is based on the principle that a small fluorescently labeled molecule (tracer) rotates rapidly in solution, resulting in low fluorescence polarization.[14] When this tracer binds to a larger molecule, such as the MAO-B enzyme, its rotation slows down, leading to an increase in fluorescence polarization.[14][15] In a competitive binding format, a test compound that binds to MAO-B will displace the fluorescent tracer, causing a decrease in fluorescence polarization. This change is directly proportional to the binding affinity of the test compound.
Detailed Protocol: MAO-B FP Assay
Materials:
-
Recombinant human MAO-B enzyme
-
Fluorescently labeled MAO-B inhibitor (tracer)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% BSA, 0.05% Tween-20
-
384-well, low-volume, black microplates
-
Compound library of this compound analogs dissolved in DMSO
Protocol:
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of each this compound analog from the library (at a stock concentration of 10 mM in DMSO) into the wells of a 384-well microplate.
-
For controls, dispense 50 nL of DMSO into the minimum signal (tracer only) and maximum signal (enzyme + tracer) wells.
-
Dispense 50 nL of a known MAO-B inhibitor (e.g., Rasagiline at 1 mM) into the positive control wells.
-
-
Enzyme Addition:
-
Prepare a working solution of MAO-B enzyme in assay buffer at a concentration of 2X the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).
-
Dispense 5 µL of the MAO-B enzyme solution to all wells except the minimum signal wells.
-
To the minimum signal wells, add 5 µL of assay buffer.
-
-
Tracer Addition:
-
Prepare a working solution of the fluorescent tracer in assay buffer at a concentration of 2X the final desired concentration (e.g., 10 nM for a final concentration of 5 nM).
-
Dispense 5 µL of the tracer solution to all wells.
-
-
Incubation:
-
Seal the microplate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis and Hit Selection:
The primary goal of the initial screen is to identify compounds that exhibit significant inhibition of tracer binding to MAO-B.
| Parameter | Calculation | Purpose |
| Percent Inhibition | 100 * (1 - (Sample_FP - Min_FP) / (Max_FP - Min_FP)) | Normalizes the data and expresses the activity of each compound as a percentage. |
| Z'-factor | `1 - (3 * (SD_Max + SD_Min)) / | Avg_Max - Avg_Min |
| Hit Threshold | Typically set at >50% inhibition or >3 standard deviations from the mean of the sample population. | Defines the cutoff for selecting compounds as "hits" for further investigation. |
Compounds that meet the predefined hit threshold will be selected for confirmation and secondary screening.
Secondary Assay: Confirming Neuroprotective Effects in a Cell-Based Model
Rationale: While the primary screen identifies compounds that bind to a specific target, a secondary assay is crucial to confirm their biological activity in a more physiologically relevant context.[16][17][18] Cell-based assays provide valuable information on a compound's efficacy and potential cytotoxicity.[19][20][21] We will use a human neuroblastoma cell line (e.g., SH-SY5Y) and induce oxidative stress, a key pathological feature of neurodegenerative diseases, to assess the neuroprotective effects of the hit compounds.
Principle of the Cell-Based Neuroprotection Assay
This assay measures the ability of the this compound analogs to protect neuronal cells from death induced by an oxidative stressor (e.g., 6-hydroxydopamine or hydrogen peroxide). Cell viability is quantified using a commercially available reagent (e.g., CellTiter-Glo®), which measures intracellular ATP levels as an indicator of metabolically active cells. An increase in the luminescent signal in the presence of the compound compared to the vehicle-treated stressed cells indicates a neuroprotective effect.
Detailed Protocol: Neuroprotection Assay in SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Oxidative stressor (e.g., 6-hydroxydopamine)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well, white, clear-bottom microplates
-
Hit compounds from the primary screen
Protocol:
-
Cell Seeding:
-
Seed SH-SY5Y cells into 384-well plates at a density of 5,000 cells per well in 20 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in culture medium.
-
Add 5 µL of the compound dilutions to the respective wells.
-
Include vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine).
-
Incubate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Add 5 µL of the oxidative stressor (e.g., 6-hydroxydopamine at a final concentration of 100 µM) to all wells except the untreated control wells.
-
Incubate for an additional 24 hours at 37°C.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis and Hit Confirmation:
The data from the secondary assay will be used to confirm the neuroprotective activity of the hits and determine their potency.
| Parameter | Calculation | Purpose |
| Percent Neuroprotection | 100 * (Luminescence_Sample - Luminescence_Stressed) / (Luminescence_Unstressed - Luminescence_Stressed) | Quantifies the protective effect of the compound. |
| EC50 (Half-maximal effective concentration) | Determined by fitting the dose-response data to a four-parameter logistic equation. | Represents the concentration of a compound that elicits 50% of the maximal response, indicating its potency. |
Orthogonal Assay: AlphaLISA for Target Engagement
Rationale: To further validate that the observed neuroprotective effects are mediated through the intended target (MAO-B), an orthogonal assay with a different detection technology is recommended.[22] The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, no-wash immunoassay suitable for HTS and mechanistic studies.[23][24][25]
Principle of the AlphaLISA Assay
The AlphaLISA assay utilizes donor and acceptor beads that are brought into close proximity when a specific biomolecular interaction occurs.[24][25] In our case, one bead will be conjugated to an anti-MAO-B antibody, and the other will be conjugated to a biotinylated tracer that binds to MAO-B. When the beads are in proximity, excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 615 nm.[25] A this compound analog that binds to MAO-B will disrupt this interaction, leading to a decrease in the AlphaLISA signal.
Figure 2: Principle of the competitive AlphaLISA assay for MAO-B target engagement.
Detailed Protocol: MAO-B AlphaLISA Assay
Materials:
-
AlphaLISA anti-MAO-B Acceptor beads
-
Streptavidin-coated Donor beads
-
Biotinylated MAO-B tracer
-
Recombinant human MAO-B enzyme
-
AlphaLISA Immunoassay Buffer
-
384-well white OptiPlate™
Protocol:
-
Reagent Preparation:
-
Prepare a 2X mixture of MAO-B enzyme and biotinylated tracer in AlphaLISA buffer.
-
Prepare a 2X solution of the hit compound at various concentrations.
-
Prepare a 5X mixture of AlphaLISA Acceptor beads and Streptavidin-Donor beads.
-
-
Assay Procedure:
-
Add 5 µL of the 2X compound solution to the wells.
-
Add 5 µL of the 2X MAO-B/tracer mixture.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the 5X bead mixture.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an EnVision® or other AlphaLISA-compatible plate reader.
-
Data Analysis:
The data will be analyzed to determine the IC50 (half-maximal inhibitory concentration) value for each compound, which represents the concentration required to inhibit 50% of the AlphaLISA signal. This provides a quantitative measure of target engagement.
Conclusion and Future Directions
This application note provides a robust and comprehensive framework for the high-throughput screening of this compound analogs to identify novel neuroprotective agents. By employing a multi-tiered screening cascade, from a primary biochemical assay to cell-based and orthogonal assays, researchers can confidently identify and validate high-quality hits. The detailed protocols and data analysis guidelines presented herein are designed to be readily adaptable and provide a solid foundation for a successful drug discovery campaign.
The validated hits from this workflow can then be advanced to lead optimization, where medicinal chemists will work to improve their potency, selectivity, and pharmacokinetic properties. Further in-depth mechanistic studies and in vivo efficacy testing in animal models of neurodegenerative diseases will be the subsequent critical steps in the journey from a hit compound to a potential clinical candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. labkey.com [labkey.com]
- 8. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. An Overview of High Throughput Screening | The Scientist [the-scientist.com]
- 11. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of Fluorescence Polarization in HTS Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 17. Introduction: cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. marinbio.com [marinbio.com]
- 20. lifescienceglobal.com [lifescienceglobal.com]
- 21. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 23. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 24. revvity.com [revvity.com]
- 25. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 2-Propyl-1-indanone Synthesis
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 2-Propyl-1-indanone and wish to optimize their reaction yields. We will delve into the most common synthetic route—the α-alkylation of 1-indanone—and provide detailed troubleshooting advice, frequently asked questions, and validated protocols to address the specific challenges encountered in this process.
Introduction: The Challenge of Selective α-Alkylation
This compound is a valuable intermediate in the synthesis of various complex organic molecules and pharmaceutical agents. While its structure appears straightforward, achieving a high-yield synthesis can be challenging. The most common and direct approach is the α-alkylation of 1-indanone. This method involves the deprotonation of the α-carbon to form an enolate, followed by a nucleophilic attack on an appropriate propyl electrophile.
The primary difficulties in this synthesis arise from controlling the reaction's selectivity and preventing side reactions. Issues such as over-alkylation, O-alkylation, and low conversion rates are common hurdles that can significantly reduce the yield of the desired product. This guide provides expert insights and data-driven solutions to overcome these obstacles.
Part 1: Core Synthesis Protocol & Mechanism
A robust and reproducible protocol is the foundation of a high-yield synthesis. Below is a standard, field-proven method for the preparation of this compound.
Experimental Protocol: α-Alkylation of 1-Indanone
Materials:
-
1-Indanone (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
1-Iodopropane (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Base Addition: Carefully add the sodium hydride (60% dispersion) to the THF.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve 1-indanone in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30-60 minutes after the addition is complete. Hydrogen gas evolution should be observed.
-
Alkylation: Add 1-iodopropane to the dropping funnel and introduce it dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Reaction Mechanism
The reaction proceeds via the formation of a sodium enolate of 1-indanone, which then acts as a nucleophile in an Sₙ2 reaction with 1-iodopropane.
Caption: Mechanism of the α-alkylation of 1-indanone.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue Category: Low or No Product Yield
Q1: My reaction resulted in a very low yield, with a significant amount of unreacted 1-indanone remaining. What went wrong?
A1: This is a classic sign of incomplete deprotonation or inactive reagents. Consider these points:
-
Moisture Contamination: Sodium hydride (NaH) reacts violently with water. Any moisture in your solvent, glassware, or on the starting 1-indanone will consume the base, preventing enolate formation. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. Many Lewis acid catalysts used in alternative syntheses are also highly sensitive to moisture, which can hydrolyze and deactivate them.[1]
-
Inactive Base: NaH can lose activity over time through surface oxidation. Use freshly opened NaH or wash the NaH dispersion with anhydrous hexane to remove the mineral oil and any surface oxides before use.
-
Insufficient Deprotonation Time: Ensure you are allowing enough time for the deprotonation to complete at 0 °C. The cessation of hydrogen bubbling is a good indicator that the reaction is complete.
Q2: The conversion of my starting material is high, but the yield of the desired product is still low. Where is my product going?
A2: If the starting material is consumed but the desired product yield is low, it points towards the formation of byproducts. The most likely culprits are over-alkylation and polymerization/condensation side reactions. See the next section for how to address these.
Issue Category: Byproduct Formation
Q3: My mass spectrometry and NMR data show a significant peak corresponding to 2,2-dipropyl-1-indanone. How can I prevent this over-alkylation?
A3: The formation of the di-alkylated product occurs when the mono-alkylated product (this compound) is itself deprotonated and reacts with another molecule of 1-iodopropane. To favor mono-alkylation:
-
Control Stoichiometry: Use a slight excess, but not a large one, of the base and alkylating agent (e.g., 1.1 eq of base and 1.2 eq of alkylating agent).
-
Slow Addition at Low Temperature: Add the 1-iodopropane slowly while maintaining the reaction temperature at 0 °C. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant 1-indanone enolate over the less abundant product enolate.
-
Use a Stronger, Bulkier Base: In some cases, using a base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) can provide more controlled deprotonation and reduce over-alkylation.
Q4: I suspect I am getting some O-alkylation in addition to the desired C-alkylation. How can I confirm this and favor the C-alkylated product?
A4: O-alkylation results in the formation of an enol ether, which will have distinct NMR signals (e.g., vinylic protons). The choice of solvent and counter-ion plays a crucial role in directing the alkylation site.
-
Solvent Choice: Polar aprotic solvents like THF, DMF, or DMSO are known to solvate the cation (Na⁺), leaving a "naked" and more reactive enolate anion. This "harder" enolate prefers to react at the more nucleophilic carbon center, favoring C-alkylation. In contrast, polar protic solvents like ethanol can lead to more O-alkylation.
-
Counter-ion: The sodium (Na⁺) counter-ion from NaH strongly associates with the oxygen atom, which can sometimes promote O-alkylation. Changing to a lithium (Li⁺) base like LDA can sometimes improve C-alkylation selectivity.
Part 3: Optimizing Reaction Conditions
Achieving the highest possible yield often requires fine-tuning the reaction parameters.
Q5: What is the impact of temperature on this reaction?
A5: Temperature control is critical. The initial deprotonation is often performed at 0 °C to moderate the reaction with NaH. The subsequent alkylation is also initiated at 0 °C to maximize selectivity and prevent side reactions. Allowing the reaction to warm to room temperature helps drive the Sₙ2 reaction to completion. Running the reaction at elevated temperatures can lead to an increase in byproducts, including aldol condensation products and over-alkylation.
Q6: Is 1-iodopropane the best alkylating agent? Can I use propyl bromide or chloride?
A6: The choice of alkylating agent is a trade-off between reactivity and cost. The reactivity order for Sₙ2 reactions is R-I > R-Br > R-Cl.
-
1-Iodopropane: Highly reactive and generally provides the best yields and reaction times. It is the recommended choice for optimizing yield.
-
1-Bromopropane: Less reactive than the iodide but often more cost-effective. It may require longer reaction times or slightly elevated temperatures to achieve full conversion.
-
1-Chloropropane: The least reactive and generally not recommended for this synthesis unless other options are unavailable.
Data Summary: Impact of Base and Solvent on Yield
The following table summarizes typical outcomes based on the choice of base and solvent, synthesized from common laboratory findings.
| Base | Solvent | Typical Yield of this compound | Key Considerations |
| NaH | THF | 75-85% | Good balance of reactivity and cost. Requires strictly anhydrous conditions. |
| NaH | DMF | 80-90% | Higher polarity can improve solubility and reaction rate, but DMF is harder to remove. |
| LDA | THF | 85-95% | Excellent for high selectivity at low temperatures (-78 °C). Base must be prepared fresh. |
| NaOEt | Ethanol | 40-60% | Prone to O-alkylation and side reactions. Generally not recommended for high-yield synthesis. |
Part 4: Alternative Synthetic Strategies
Q7: Are there any modern or alternative methods to synthesize 2-substituted 1-indanones that might offer higher yields or simpler purification?
A7: Yes, while direct alkylation is common, other methods have been developed to overcome its limitations. One notable approach involves the use of Meldrum's acid derivatives.[2] This strategy provides an efficient entry into 2-substituted 1-indanones. The alkylation is performed on the highly acidic Meldrum's acid derivative before the intramolecular Friedel-Crafts cyclization. This avoids the selectivity issues associated with alkylating the ketone directly and simplifies product isolation because the byproducts of the cyclization are inert volatiles (acetone and CO₂).[2]
Another powerful method is the intramolecular Friedel-Crafts acylation, which is a cornerstone for preparing the 1-indanone core structure itself from precursors like 3-arylpropionic acids or their acid chlorides.[3][4][5] While typically used to form the ring, variations of this strategy can be adapted for more complex indanone syntheses.
Part 5: Troubleshooting Workflow
Use the following decision tree to diagnose and solve issues with your synthesis.
Caption: A workflow for troubleshooting the synthesis of this compound.
Conclusion
Improving the yield of this compound synthesis hinges on a meticulous experimental technique and a clear understanding of the underlying reaction mechanism. The most critical factors are the rigorous exclusion of moisture, the use of an active base, and the careful control of stoichiometry and temperature to minimize side reactions like over-alkylation. By following the protocols and troubleshooting steps outlined in this guide, researchers can systematically diagnose issues and optimize their reaction conditions to achieve a consistently high yield of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
troubleshooting side reactions in the alkylation of 1-indanone
Welcome to the technical support center for the alkylation of 1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common side reactions and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the alkylation of 1-indanone in a question-and-answer format.
Question 1: My reaction is yielding a significant amount of the O-alkylated product (an enol ether) instead of my desired C-alkylated 2-substituted-1-indanone. How can I improve the C-alkylation selectivity?
Probable Cause: The enolate of 1-indanone is an ambident nucleophile, meaning it has two reactive sites: the α-carbon and the oxygen atom.[1][2] The ratio of C- to O-alkylation is highly dependent on several factors, including the solvent, the counterion of the base, and the nature of the alkylating agent (electrophile).[1][2][3] O-alkylation is generally favored under conditions that lead to a "freer" or more solvent-separated enolate, and with "harder" electrophiles.[1][4]
-
Solvent: Strongly coordinating, polar aprotic solvents like DMSO or HMPA can solvate the metal counterion, leaving the oxygen atom of the enolate more exposed and reactive, thus favoring O-alkylation.[4]
-
Counterion: The nature of the metal counterion (e.g., Li+, Na+, K+) influences the aggregation state and the tightness of the ion pair. Potassium enolates, for instance, are often more prone to O-alkylation than lithium enolates.
-
Electrophile: "Hard" electrophiles, such as alkyl sulfates or tosylates, have a greater tendency to react at the hard oxygen atom of the enolate.[1][5] Conversely, "soft" electrophiles like alkyl iodides and bromides preferentially react at the soft carbon atom.[1][5]
Suggested Solutions:
-
Modify Your Solvent System: Switch to a less coordinating solvent like tetrahydrofuran (THF) or diethyl ether.[4] These solvents promote the formation of enolate aggregates where the oxygen atom is sterically hindered within the aggregate core, making the α-carbon the more accessible nucleophilic site.[4]
-
Select the Right Base and Counterion: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) to ensure complete and irreversible enolate formation.[6][7][8] The lithium counterion forms a tighter ion pair with the enolate oxygen compared to sodium or potassium, which favors C-alkylation.
-
Choose a "Softer" Alkylating Agent: If you are using an alkyl tosylate or sulfate, consider switching to the corresponding alkyl bromide or, even better, alkyl iodide.[5] These are softer electrophiles and will have a higher propensity to react at the carbon of the enolate.
Experimental Protocol: Promoting Selective C-Alkylation
-
In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq.) and stir for 30 minutes at -78 °C to form LDA.
-
Add a solution of 1-indanone (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Slowly add the alkyl iodide (1.1 eq.).
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification.
Diagram: Competing C- vs. O-Alkylation Pathways
Caption: Competing C- and O-alkylation pathways for the 1-indanone enolate.
Question 2: I am observing the formation of di- and poly-alkylated products, which is reducing the yield of my desired mono-alkylated 1-indanone.
Probable Cause: Polyalkylation occurs when the mono-alkylated product, which still possesses an acidic α-proton, is deprotonated by the base present in the reaction mixture to form a new enolate. This new enolate can then react with another molecule of the alkylating agent.[1] This issue is particularly prevalent under two conditions:
-
Incomplete Initial Enolate Formation: If a weaker base (e.g., sodium ethoxide, sodium hydroxide) is used, an equilibrium is established between the 1-indanone starting material and its enolate.[6][9] As the enolate is consumed by alkylation, the remaining starting material is slowly deprotonated. This means that at any given time, there is a mixture of the starting ketone, the enolate, and the mono-alkylated product. The mono-alkylated product can then compete with the starting ketone for the base, leading to polyalkylation.
-
Proton Exchange: The enolate of the starting material can act as a base and deprotonate the mono-alkylated product, which is often of comparable acidity, leading to the formation of the enolate of the product and subsequent di-alkylation.
Suggested Solutions:
-
Ensure Complete and Rapid Enolate Formation: The most effective strategy is to use a strong, non-nucleophilic base like LDA or sodium hydride (NaH) in a stoichiometric amount.[6][7] These bases have a pKa much higher than that of the ketone's α-proton, ensuring that the deprotonation is rapid, complete, and essentially irreversible before the alkylating agent is added.[8] This minimizes the concentration of unreacted starting ketone in the presence of the alkylated product.
-
Control Stoichiometry and Addition Order:
-
Use a slight excess of the 1-indanone starting material relative to the base and alkylating agent. This ensures that the limiting reagent is the alkylating agent, reducing the chance of a second alkylation.
-
Crucially, add the alkylating agent to the pre-formed enolate solution. Do not add the base to a mixture of the ketone and the alkylating agent.
-
Experimental Protocol: Minimizing Polyalkylation
-
Follow steps 1-4 of the C-alkylation protocol above to generate the lithium enolate of 1-indanone quantitatively.
-
Cool the solution of the alkylating agent (1.0 eq.) in THF in a separate flask.
-
Using a cannula or a syringe pump, slowly transfer the pre-formed enolate solution at -78 °C into the flask containing the alkylating agent. This "inverse addition" maintains a low concentration of the enolate in the presence of the electrophile.
-
Monitor the reaction closely by TLC and quench immediately upon consumption of the starting material.
Diagram: The Polyalkylation Cascade
Caption: Sequential deprotonation and alkylation leading to polyalkylation.
Question 3: My reaction is producing a significant high-molecular-weight byproduct, and the NMR suggests it's from a self-condensation reaction.
Probable Cause: This side reaction is likely an aldol condensation.[7][10] It occurs when the enolate of 1-indanone, instead of reacting with the alkyl halide, acts as a nucleophile and attacks the electrophilic carbonyl carbon of another molecule of unreacted 1-indanone.[11] This is a major competing pathway if the alkylation step (the SN2 reaction) is slow or if there is a significant concentration of the neutral ketone present alongside its enolate.[12]
This problem is exacerbated by:
-
Slow Alkylating Agents: Sterically hindered or less reactive alkyl halides (e.g., secondary halides) react slowly, giving the enolate more time to engage in aldol side reactions. The SN2 reaction works best with primary, allylic, and benzylic halides.[7][12]
-
Equilibrating Conditions: Using weaker bases like alkoxides (e.g., NaOEt) or hydroxides (e.g., NaOH) results in a significant concentration of both the enolate and the starting ketone at equilibrium, creating a perfect storm for aldol condensation.[8][12]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of the aldol reaction relative to the desired alkylation.
Suggested Solutions:
-
Use a Highly Reactive Alkylating Agent: Whenever possible, use primary alkyl iodides or bromides, or activated halides like benzylic or allylic bromides, to ensure the SN2 reaction is fast.[7]
-
Employ Irreversible Enolate Formation Conditions: As with preventing polyalkylation, the key is to use a strong base like LDA at low temperatures (e.g., -78 °C).[7][9] This ensures that virtually all of the 1-indanone is converted to the enolate before the alkylating agent is introduced, leaving no neutral ketone for the enolate to attack.
-
Maintain Low Temperatures: Keep the reaction temperature low (typically -78 °C) during enolate formation and alkylation. This will disfavor the aldol reaction, which generally has a higher activation energy than alkylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between C-alkylation and O-alkylation of the 1-indanone enolate? The enolate ion is a resonance-stabilized species with negative charge density on both the α-carbon and the oxygen atom. C-alkylation involves the α-carbon acting as the nucleophile to form a new carbon-carbon bond, which is typically the thermodynamically favored product because it reforms the strong carbonyl (C=O) bond.[2][13] O-alkylation occurs when the oxygen atom acts as the nucleophile, forming a carbon-oxygen bond and resulting in an enol ether.[2][3] The outcome is dictated by reaction conditions and the principles of Hard and Soft Acids and Bases (HSAB).[4][5]
Q2: How do I choose the right base for my alkylation? The choice of base is critical.[8]
-
Strong, Non-nucleophilic, Hindered Bases (e.g., LDA): These are ideal. They are strong enough (pKa of conjugate acid ~36) to completely and irreversibly deprotonate the ketone (pKa ~19-20).[8] Their steric bulk prevents them from acting as nucleophiles and adding to the carbonyl carbon.[14]
-
Strong, Non-hindered Bases (e.g., NaH): Sodium hydride is also effective for quantitative enolate formation. It is less sterically hindered than LDA.
-
Weaker Bases (e.g., NaOEt, NaOH, K2CO3): These bases establish an equilibrium and should generally be avoided for direct alkylation of simple ketones like 1-indanone, as they lead to side reactions like polyalkylation and aldol condensation due to the presence of both the ketone and enolate in the reaction mixture.[6][12]
Table 1: Comparison of Common Bases for 1-Indanone Alkylation
| Base | Type | Typical Conditions | Pros | Cons |
| LDA (Lithium Diisopropylamide) | Strong, Hindered, Non-nucleophilic | THF, -78 °C | Fast, clean, irreversible enolate formation; minimizes side reactions.[7][14] | Air- and moisture-sensitive; must be prepared fresh or titrated. |
| NaH (Sodium Hydride) | Strong, Non-nucleophilic | THF, 0 °C to RT | Irreversible enolate formation; commercially available.[7] | Can be slower; heterogeneous reaction; safety concerns with flammable H₂ gas. |
| NaOEt (Sodium Ethoxide) | Strong, Nucleophilic | EtOH, RT | Inexpensive. | Establishes equilibrium; leads to aldol and polyalkylation.[6][9] |
| NaOH / KOH | Strong, Nucleophilic | H₂O or EtOH, RT | Inexpensive. | Same as NaOEt; not suitable for most direct alkylations.[12] |
Q3: What role does the solvent play in controlling the reaction? The solvent significantly influences the reactivity of the enolate.[1][4][15]
-
Aprotic, Weakly Coordinating Solvents (e.g., THF, Diethyl Ether): These are generally preferred. They do not solvate the cation as strongly, leading to a more aggregated or "tighter" ion pair. This sterically shields the oxygen atom, promoting C-alkylation.[4]
-
Aprotic, Polar/Coordinating Solvents (e.g., DMSO, HMPA, DMPU): These solvents strongly solvate the metal cation, creating a more "naked" and reactive enolate.[4] This increased reactivity, particularly at the more electronegative oxygen atom, often leads to a higher proportion of O-alkylation.[4]
-
Protic Solvents (e.g., Ethanol, Water): These solvents are generally unsuitable as they will protonate the enolate, quenching the reaction.[11] They are only used with very acidic substrates where the enolate concentration at equilibrium is still significant.
Table 2: Effect of Solvents on C- vs. O-Alkylation
| Solvent | Type | Cation Solvation | Predominant Pathway | Reference |
| THF | Weakly Coordinating | Weak | C-Alkylation | [4] |
| DME | Weakly Coordinating | Weak | C-Alkylation | [11] |
| DMSO | Strongly Coordinating | Strong | O-Alkylation | [4] |
| HMPA | Strongly Coordinating | Strong | O-Alkylation | [4] |
References
- 1. fiveable.me [fiveable.me]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. reddit.com [reddit.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 8. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base [jove.com]
- 9. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. Aldol condensation - Wikipedia [en.wikipedia.org]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 12. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 13. Video: α-Alkylation of Ketones via Enolate Ions [jove.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 2-Propyl-1-indanone
Welcome to the technical support center for the synthesis and optimization of 2-Propyl-1-indanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the causality behind experimental choices, provide troubleshooting solutions in a direct question-and-answer format, and offer detailed protocols to ensure the successful and efficient production of your target molecule.
Section 1: Synthesis Strategy Overview
The synthesis of this compound can be approached via two primary routes, each with its own set of advantages and challenges. The choice of strategy often depends on the availability of starting materials and the specific experimental capabilities of the laboratory.
-
Route A: Post-Cyclization Alkylation. This is a very common and versatile approach where the 1-indanone core is first constructed via an intramolecular Friedel-Crafts acylation. The resulting 1-indanone is then deprotonated at the α-carbon (C2) to form an enolate, which is subsequently alkylated with a propyl halide.
-
Route B: Pre-Alkylation Cyclization. This strategy involves synthesizing a precursor that already contains the propyl group in the correct position. The key step is the intramolecular Friedel-Crafts acylation of a molecule like 4-phenylheptanoyl chloride to directly form this compound.
Caption: Primary Synthetic Routes to this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield in Friedel-Crafts Cyclization (Routes A & B)
Question: My intramolecular Friedel-Crafts reaction to form the indanone ring is failing or giving very low yields. What are the likely causes and how can I fix it?
Answer: This is a common problem in Friedel-Crafts acylations. The issue typically stems from the catalyst, reaction conditions, or the substrate itself.
-
Possible Cause 1: Inactive or Inappropriate Catalyst. Lewis acids like aluminum chloride (AlCl₃) are standard, but their activity is paramount.[1] Superacids such as triflic acid (TfOH) or solid acids like polyphosphoric acid (PPA) are often more powerful and can be more effective.[1][2]
-
Solution:
-
Use a fresh, unopened container of the Lewis acid catalyst. AlCl₃, for example, is highly hygroscopic and loses activity upon exposure to atmospheric moisture.
-
If your aromatic ring is deactivated by electron-withdrawing groups, a stronger catalytic system like TfOH may be necessary to drive the reaction.[1][2]
-
Ensure sufficient catalyst loading. Stoichiometric amounts are often required because the catalyst complexes with both the starting material and the ketone product.[3]
-
-
-
Possible Cause 2: Moisture Contamination. Water will hydrolyze and deactivate most Lewis acid catalysts, effectively quenching the reaction.[1]
-
Solution:
-
Thoroughly dry all glassware in an oven before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. It is recommended to use solvent from a freshly opened bottle or to distill it over a suitable drying agent.
-
Perform the reaction under a strictly inert atmosphere.
-
-
-
Possible Cause 3: Suboptimal Temperature. The temperature has a significant impact on the reaction rate.
-
Solution:
-
For less reactive substrates, higher temperatures may be required to facilitate cyclization.[2] Some reactions are run in high-boiling solvents like chlorobenzene at reflux.[4]
-
Conversely, excessive heat can lead to decomposition and the formation of polymeric side products. Start with established literature conditions and optimize incrementally.
-
-
Issue 2: Formation of Regioisomers during Friedel-Crafts Cyclization
Question: I am getting a mixture of indanone isomers. How can I improve the regioselectivity of the cyclization?
Answer: Controlling regioselectivity is a major challenge when the aromatic ring has multiple potential sites for cyclization.[1] The distribution of products is influenced by a combination of steric, electronic, and solvent effects.
-
Possible Cause: Multiple Activated Positions on the Aromatic Ring.
-
Solution 1: Solvent Choice. The choice of solvent can have a profound impact on product distribution. For certain substrates, nitromethane has been shown to provide optimal selectivity compared to other solvents like acetonitrile or toluene.[4]
-
Solution 2: Steric Hindrance. Bulky substituents on the aromatic ring can sterically block certain positions, directing the acylation to less hindered sites.[1]
-
Solution 3: Catalyst System. When using polyphosphoric acid (PPA), adjusting its phosphorus pentoxide (P₂O₅) content can sometimes be used to switch the regioselectivity of the cyclization.[1]
-
Issue 3: Poor Selectivity in the Alkylation of 1-Indanone (Route A)
Question: When I try to propyl-ate 1-indanone, I get a mixture of starting material, the desired this compound, and 2,2-dipropyl-1-indanone. How can I favor mono-alkylation?
Answer: The mono-alkylation of enolizable ketones is a classic challenge in synthetic chemistry.[4] The issue arises from the relative acidity of the starting ketone and the mono-alkylated product, as well as the reaction conditions.
-
Possible Cause 1: Incomplete Enolate Formation. If the 1-indanone is not fully converted to its enolate before the propyl halide is added, a complex mixture can result. The remaining starting material can protonate the enolate of the product, leading to mixtures.
-
Solution: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) to ensure complete and irreversible deprotonation. Add the base slowly at a low temperature (e.g., -78 °C for LDA) before introducing the alkylating agent.
-
-
Possible Cause 2: Over-alkylation. The mono-alkylated product still possesses an acidic proton at the C2 position and can be deprotonated and alkylated a second time.
-
Solution:
-
Carefully control the stoichiometry. Use of a slight excess (e.g., 1.05-1.1 equivalents) of the base and propyl halide is a common starting point.
-
Add the alkylating agent slowly at low temperature and monitor the reaction closely by TLC or GC to avoid prolonged reaction times after the starting material is consumed.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst for the intramolecular Friedel-Crafts acylation to form a 1-indanone? A1: While there is no single "best" catalyst for all substrates, aluminum chloride (AlCl₃) is the most common and cost-effective choice for many systems.[1] However, for more challenging or sensitive substrates, other catalysts should be considered. Polyphosphoric acid (PPA) is excellent for the direct cyclization of carboxylic acids, often giving high yields.[1][2] For highly deactivated systems or when milder conditions are needed, superacids like triflic acid (TfOH) or other Lewis acids like niobium pentachloride (NbCl₅) can be very effective.[1][5]
Q2: Is it necessary to convert the 3-phenylpropanoic acid to its acyl chloride before cyclization? A2: Not necessarily. While the cyclization of an acyl chloride is often faster and may require milder conditions, the direct cyclization of the carboxylic acid is a very common and powerful method, especially when using strong Brønsted acids like PPA or TfOH.[2][6] Using the acid directly avoids an extra synthetic step but may require more forceful conditions (higher temperatures or stronger acids).
Q3: How should I monitor the reaction progress? A3: Thin-layer chromatography (TLC) is the most common method for real-time monitoring. Use an appropriate solvent system (e.g., hexane/ethyl acetate) to resolve the starting material from the product. The product ketone will typically have a different Rf value than the starting acid or acyl chloride. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) can be used to track the disappearance of starting material and the appearance of the product.
Q4: What are the critical safety precautions when working with catalysts like AlCl₃ or PPA? A4: These reagents are highly corrosive and moisture-sensitive. Always handle them in a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). AlCl₃ reacts violently with water, releasing HCl gas. PPA is a viscous, corrosive acid that can cause severe burns. Ensure all reactions are conducted under an inert atmosphere and have appropriate quenching procedures in place (e.g., slowly pouring the reaction mixture onto ice).
Section 4: Data Summary & Experimental Protocols
Table 1: Effect of Solvent on Regioselectivity in a Model Friedel-Crafts Acylation
The following data illustrates the critical role of the solvent in controlling the product distribution during the cyclization to a substituted 1-indanone.
| Solvent | Temperature | Ratio of Desired Isomer to Regioisomer | Reference |
| Nitromethane | Reflux | >20 : 1 | --INVALID-LINK--4] |
| Acetonitrile | Reflux | 9 : 1 | --INVALID-LINK--4] |
| Toluene | Reflux | 8 : 1 | --INVALID-LINK--4] |
| Chlorobenzene | Reflux | 7 : 1 | --INVALID-LINK--4] |
Data adapted from a representative synthesis of a substituted 1-indanone.[4]
Protocol 1: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation of 3-Phenylpropionyl Chloride
This protocol is a representative procedure and may require optimization for specific substrates.
Caption: Workflow for 1-Indanone Synthesis.
Materials:
-
3-Phenylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Ice
-
Concentrated HCl
-
Sodium bicarbonate solution (sat.)
-
Brine (sat. NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet, gently reflux 3-phenylpropanoic acid with an excess of thionyl chloride (approx. 2-3 equivalents) for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases. Remove the excess thionyl chloride under reduced pressure to obtain crude 3-phenylpropionyl chloride.
-
Reaction Setup: In a separate, oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Friedel-Crafts Acylation: Dissolve the crude 3-phenylpropionyl chloride in a small amount of anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic extracts and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude 1-indanone by vacuum distillation or silica gel column chromatography.
Protocol 2: α-Alkylation of 1-Indanone to this compound
Materials:
-
1-Indanone
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or LDA solution
-
Anhydrous tetrahydrofuran (THF)
-
1-Iodopropane or 1-bromopropane
-
Saturated ammonium chloride solution (NH₄Cl)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere, add NaH (1.1 equivalents, washed with anhydrous hexanes to remove oil). Add anhydrous THF and cool the suspension to 0 °C.
-
Enolate Formation: Dissolve 1-indanone (1 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add 1-iodopropane (1.1 equivalents) dropwise to the enolate solution at 0 °C. After addition, allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Add water and extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to isolate pure this compound.
Section 5: References
-
Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. --INVALID-LINK--[4]
-
2-INDANONE. Organic Syntheses. --INVALID-LINK--[7]
-
Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis. BenchChem. --INVALID-LINK--[1]
-
The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry. --INVALID-LINK--
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. --INVALID-LINK--
-
Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (NIH). --INVALID-LINK--[5]
-
Friedel–Crafts Acylation. Sigma-Aldrich. --INVALID-LINK--[8]
-
Technical Support Center: Troubleshooting Low Yield in Indanone Cyclization. BenchChem. --INVALID-LINK--[2]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. --INVALID-LINK--[3]
-
Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation. BenchChem. --INVALID-LINK--[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
how to remove unreacted starting material from 2-Propyl-1-indanone
This guide provides comprehensive troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Propyl-1-indanone, specifically focusing on the removal of unreacted starting materials. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions for achieving high purity in your final product.
Frequently Asked Questions (FAQs)
Q1: My initial purification of this compound by extraction has left a significant amount of starting material. What is the most likely reason for this?
A: This commonly occurs when the starting material and product have similar polarities, leading to incomplete separation between aqueous and organic layers. For instance, if you've synthesized this compound via a Friedel-Crafts reaction from 5-phenylpentanoic acid, the starting acid may not have been fully removed by a simple aqueous wash. An acid-base extraction is often necessary to convert the carboxylic acid into its water-soluble salt, allowing for effective removal.
Q2: I'm trying to decide between distillation and column chromatography to purify my this compound. Which method is better?
A: The choice depends on the nature of the impurities and the scale of your reaction. If the primary impurity is a starting material with a significantly different boiling point (a difference of at least 25-30 °C), vacuum distillation can be a highly efficient method for purification, especially on a larger scale. However, if the boiling points are close, or if you have multiple impurities with similar volatilities, flash column chromatography will offer superior separation based on differences in polarity.
Q3: My this compound appears as an oil, but I've seen reports of other indanones being solids. Is this normal?
A: Yes, this is expected. While the parent compound, 1-indanone, is a solid at room temperature with a melting point of 38-42 °C, the addition of the propyl group at the 2-position disrupts the crystal lattice, leading to a lower melting point.[1][2][3] this compound is typically an oil at room temperature.
Q4: Can I use recrystallization to purify this compound?
A: Recrystallization is generally not a suitable method for purifying compounds that are oils at room temperature, such as this compound. This technique relies on the formation of a crystal lattice to exclude impurities, which is not feasible for a liquid product.[4]
Troubleshooting Purification: A Scenario-Based Approach
The optimal purification strategy is dictated by the synthetic route used to prepare this compound. Below are troubleshooting guides for two common synthetic pathways.
Scenario 1: Purification After Intramolecular Friedel-Crafts Acylation
In this common synthesis, 5-phenylpentanoic acid or its corresponding acyl chloride is cyclized in the presence of a strong acid catalyst to form this compound. The primary unreacted starting material to be removed is 5-phenylpentanoic acid.
Data Presentation: Comparison of Physical Properties
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Differentiating Feature |
| This compound | 174.24 | 65 °C / 0.07 mmHg | N/A (Liquid) | Neutral ketone |
| 5-Phenylpentanoic Acid | 178.23 | 177-178 °C / 13 mmHg | 58-60 °C | Acidic carboxylic acid |
Troubleshooting Guide: Removing Unreacted 5-Phenylpentanoic Acid
-
Primary Issue: The starting material, 5-phenylpentanoic acid, is acidic, while the product, this compound, is neutral. This difference in chemical reactivity is the key to their separation.
-
Recommended Solution: An acid-base extraction is the most effective initial purification step. By washing the crude reaction mixture with a basic aqueous solution (e.g., saturated sodium bicarbonate), the acidic 5-phenylpentanoic acid is deprotonated to form its sodium salt. This salt is highly soluble in the aqueous layer and can be easily separated from the organic layer containing the neutral this compound.
-
Secondary Purification: If minor impurities remain after the extraction, or if the separation was incomplete, flash column chromatography is the recommended next step. The difference in polarity between the more polar carboxylic acid and the less polar ketone allows for excellent separation on silica gel.
Scenario 2: Purification After Alkylation of 1-Indanone
Another synthetic route involves the alkylation of 1-indanone with a propyl halide (e.g., propyl iodide or propyl bromide) in the presence of a base. In this case, the main impurity is likely to be unreacted 1-indanone.
Data Presentation: Comparison of Physical Properties
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Differentiating Feature |
| This compound | 174.24 | 65 °C / 0.07 mmHg | N/A (Liquid) | Higher molecular weight, less polar |
| 1-Indanone | 132.16 | 243-245 °C / 760 mmHg | 38-42 °C | Lower molecular weight, more polar |
Troubleshooting Guide: Removing Unreacted 1-Indanone
-
Primary Issue: Both the starting material and the product are ketones, so their chemical reactivity is similar. However, they have a significant difference in their boiling points and a moderate difference in polarity.
-
Recommended Solution:
-
Vacuum Distillation: Given the substantial difference in boiling points, vacuum distillation is an excellent choice for separating this compound from the less volatile 1-indanone. This method is particularly efficient for larger-scale purifications.
-
Flash Column Chromatography: The addition of the nonpolar propyl group makes this compound less polar than 1-indanone. This difference allows for effective separation using flash column chromatography. This method is often preferred for smaller scales or when very high purity is required.
-
Visualization of Purification Strategy
The following diagram illustrates the decision-making process for selecting the appropriate purification method based on the synthetic route.
References
stability of 2-Propyl-1-indanone under different pH conditions
Welcome to the technical support resource for 2-Propyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of this compound's stability under various pH conditions. Instead of a simple data sheet, this center provides in-depth, practical guidance in a question-and-answer format to help you design robust experiments, troubleshoot common issues, and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is understanding the pH stability of this compound critical for my research?
Understanding the chemical stability of any compound is fundamental to ensuring the reliability and reproducibility of your experimental data.[1][2] For this compound, its stability profile directly impacts:
-
Formulation Development: Knowledge of how the molecule behaves in different pH environments is essential for creating stable formulations with an adequate shelf-life.[3]
-
Analytical Method Validity: A stability-indicating analytical method must be able to separate the intact drug from any potential degradation products. Understanding when and how degradation occurs is the first step in developing such a method.[4]
-
Regulatory Compliance: For drug development professionals, regulatory bodies like the FDA and ICH require forced degradation studies to identify likely degradation products and establish the intrinsic stability of the molecule.[1][3]
Q2: I'm designing a forced degradation study for this compound. What pH conditions should I test?
A comprehensive forced degradation study should cover a range of pH conditions to model potential environments the compound might encounter. A standard approach, as suggested by ICH guidelines, involves testing in acidic, basic, and neutral conditions.[3]
-
Acidic Conditions: Typically, 0.1 M to 1 M hydrochloric acid (HCl) is used. Acid hydrolysis can potentially target specific functional groups.
-
Neutral Conditions: Purified water is used to assess hydrolysis at a neutral pH.
-
Basic Conditions: Typically, 0.1 M to 1 M sodium hydroxide (NaOH) is used. Base-catalyzed hydrolysis is a common degradation pathway for many organic molecules.
Causality Insight: The goal of a forced degradation study is to achieve 5-20% degradation of the drug substance. If you observe immediate and extensive degradation, you should use milder conditions (e.g., lower acid/base concentration, lower temperature). Conversely, if no degradation is observed, the stress conditions may need to be intensified.
Q3: What are the plausible degradation pathways for a 1-indanone derivative like this?
While specific pathways for this compound must be empirically determined, we can hypothesize based on the structure's core functional groups: a ketone within a five-membered ring fused to a benzene ring.
-
Keto-Enol Tautomerism: The primary point of reactivity is the α-carbon (C2), which bears the propyl group. Under both acidic and basic conditions, the ketone can tautomerize to its enol or enolate form. This intermediate is often more susceptible to oxidation or other reactions.
-
Oxidation: The enol form can be susceptible to oxidation, potentially leading to ring-opening or the formation of new functional groups.
-
Condensation Reactions: Under certain conditions, particularly basic, indanones can undergo self-condensation reactions like the Claisen-Schmidt condensation, although this is more common with 2-arylidene-1-indanones.[5][6] While less likely to be a primary degradation route in a simple buffer, it highlights the reactivity of the α-position.
Below is a diagram illustrating a hypothetical initial step in the degradation process under acidic or basic conditions, which you can use as a starting point for your investigation.
Caption: Hypothetical enol/enolate formation from this compound.
Q4: My HPLC results show a decrease in the main peak and the appearance of new, smaller peaks after incubation. What does this mean?
This is a classic sign of degradation.
-
Decreased Main Peak: The reduction in the area of the peak corresponding to this compound indicates a loss of the parent compound.
-
Appearance of New Peaks: The new peaks in your chromatogram represent the degradation products.
Actionable Insight: This result validates that your HPLC method is "stability-indicating" because it can separate the parent compound from its degradants. The next steps are to quantify the loss of the parent compound and, if necessary, identify the structure of the degradation products, which often requires techniques like LC-MS.[7]
Experimental Protocols & Troubleshooting
Protocol 1: Forced Hydrolysis Stability Study
This protocol outlines the steps to assess the stability of this compound in acidic, basic, and neutral conditions.
Objective: To determine the rate and extent of degradation of this compound under pH stress.
Workflow Diagram:
Caption: Workflow for a forced hydrolysis study of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile (ACN) or methanol.
-
Stress Sample Preparation:
-
Acidic: Add a known volume of the stock solution to a solution of 0.1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL).
-
Basic: Add the same volume of stock solution to 0.1 M NaOH.
-
Neutral: Add the same volume of stock solution to purified water.
-
Control (t=0): Prepare a sample by adding the stock solution to the analysis mobile phase and analyze immediately. This represents 100% purity.
-
-
Incubation: Place the prepared stress samples in a temperature-controlled bath (e.g., 60°C). The elevated temperature is used to accelerate degradation.[8]
-
Time-Point Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately after withdrawal, neutralize the acidic and basic samples to stop the degradation reaction. For the acidic sample, add an equivalent amount of NaOH. For the basic sample, add an equivalent amount of HCl. Dilute all samples to the target analytical concentration with your mobile phase.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: For each time point, calculate the percentage of this compound remaining relative to the t=0 control. Plot the percentage remaining versus time for each pH condition.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from all potential degradation products.
-
Column and Mobile Phase Selection:
-
Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a mobile phase gradient of a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Generate Degraded Samples: Prepare a "cocktail" of degraded samples by mixing aliquots from the forced hydrolysis study (Protocol 1) that show significant degradation. This ensures all potential degradation products are present in a single sample.
-
Method Optimization:
-
Inject the degradation cocktail into the HPLC system.
-
Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation between the parent peak (this compound) and all degradant peaks.
-
-
Peak Purity Analysis (Validation): Use a photodiode array (PDA) detector to assess peak purity. The spectrum of the main peak should be consistent across its entire width and should not show any co-eluting impurities. This confirms that no degradant peaks are hidden under the main compound peak.
Data Summary & Troubleshooting Guide
Use the following table to log and interpret your experimental results.
| pH Condition | Observation | Potential Cause & Interpretation | Recommended Next Step |
| Acidic (e.g., 0.1M HCl) | No significant change in parent peak area after 24h at 60°C. | The compound is stable under these acidic conditions. | Consider using stronger acid (e.g., 1M HCl) or higher temperature if degradation is required for method validation. |
| Neutral (H₂O) | ~5% decrease in parent peak area with a small new peak appearing. | The compound undergoes slow hydrolysis in neutral water. | Document the degradation rate. This is important for understanding stability in aqueous formulations. |
| Basic (e.g., 0.1M NaOH) | >50% decrease in parent peak area within 2 hours. Multiple new peaks observed. | The compound is highly labile under basic conditions. Base-catalyzed hydrolysis is a significant degradation pathway. | Use milder conditions (e.g., 0.01M NaOH, room temperature) to slow the reaction and better characterize the degradation kinetics. |
| All Conditions | Assay values are erratic and not reproducible. | May indicate issues with sample preparation (incomplete neutralization), or the compound adsorbing to the sample vial. | Ensure complete neutralization before analysis. Use silanized glass vials if adsorption is suspected. |
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. asianjpr.com [asianjpr.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajpsonline.com [ajpsonline.com]
Technical Support Center: Scaling Up the Synthesis of 2-Propyl-1-indanone from Lab to Pilot Plant
Welcome to the technical support center for the synthesis and scale-up of 2-propyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable synthetic intermediate from the laboratory bench to a pilot plant setting. Here, we will delve into the underlying chemistry, address common challenges with practical, field-proven solutions, and provide detailed protocols to ensure a safe, efficient, and successful scale-up campaign.
Introduction to the Synthesis of this compound
The synthesis of this compound, a key building block in various pharmaceutical compounds, is most commonly achieved via an intramolecular Friedel-Crafts acylation of a suitable precursor.[1] This classic and robust reaction involves the cyclization of an aromatic compound bearing a carboxylic acid or acyl chloride functional group.[2] The primary and most direct precursor for this compound is 3-phenylhexanoic acid or its corresponding acyl chloride.
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the five-membered ring of the indanone core.[3] While conceptually straightforward, scaling this reaction from grams to kilograms introduces a host of challenges related to reaction kinetics, heat and mass transfer, and safety.[4]
Troubleshooting Guide: From Lab to Pilot Plant
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments and scale-up efforts.
Issue 1: Low or Inconsistent Yields
Question: We are experiencing a significant drop in yield, from an acceptable 80% at the lab scale to a variable 50-60% in our 50 L pilot reactor. What are the likely causes and how can we troubleshoot this?
Answer: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that are often masked at the laboratory scale.[4] A systematic approach to identifying the root cause is crucial.
Potential Causes and Solutions:
-
Inefficient Mixing and Mass Transfer: In a larger reactor, achieving homogenous mixing is more difficult. This can lead to localized areas of low reactant concentration, slowing down the reaction rate and potentially promoting side reactions.
-
Troubleshooting Steps:
-
Agitator Evaluation: Re-evaluate the agitator design and speed. A simple magnetic stir bar that is effective in a round-bottom flask is inadequate for a pilot reactor. Ensure the agitator is appropriately sized and designed for the reactor geometry and the viscosity of the reaction mixture.
-
Mixing Studies: If possible, conduct mixing studies to ensure homogeneity. This can involve visual observation (if the reactor has a sight glass) or taking samples from different locations within the reactor to analyze for reactant concentration.
-
-
-
Poor Heat Transfer and "Hot Spots": Friedel-Crafts acylations are often exothermic.[5] In a large reactor, the surface-area-to-volume ratio is significantly lower than in a lab flask, making heat dissipation less efficient.[6] This can lead to localized overheating, or "hot spots," which can cause decomposition of reactants or products and promote side reactions.
-
Troubleshooting Steps:
-
Temperature Monitoring: Ensure that the temperature probes are correctly placed to provide a representative reading of the bulk reaction temperature. Multiple probes at different locations can be beneficial.
-
Controlled Addition: Add the catalyst or the reactant that initiates the exotherm (often the Lewis acid) slowly and in a controlled manner to manage the rate of heat generation.
-
Jacket Temperature: Monitor the temperature of the reactor jacket cooling fluid to ensure it is effectively removing heat.
-
-
-
Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[7] Trace amounts of water in the starting materials or solvent, or from atmospheric exposure during charging, can deactivate the catalyst, leading to an incomplete reaction.
-
Troubleshooting Steps:
-
Raw Material Quality Control: Rigorously test all incoming raw materials (3-phenylhexanoic acid, thionyl chloride if used, and solvent) for water content.
-
Anhydrous Conditions: Ensure the pilot reactor is thoroughly dried before use and that the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
-
Incomplete Reaction: The reaction may simply not be running to completion in the allotted time at the pilot scale due to the factors mentioned above.
-
Troubleshooting Steps:
-
In-Process Control (IPC): Implement regular in-process monitoring using techniques like HPLC or GC to track the disappearance of the starting material and the appearance of the product. Do not rely solely on a fixed reaction time determined at the lab scale.
-
-
Issue 2: Product Purity and Byproduct Formation
Question: Our pilot-scale batches of this compound are consistently showing a higher level of impurities compared to our lab-scale material. What are the common byproducts and how can we minimize their formation?
Answer: Increased impurity levels at scale are often linked to issues with temperature control and reaction stoichiometry.
Common Byproducts and Mitigation Strategies:
-
Polymeric Material: Strong acid catalysts and high temperatures can lead to the polymerization of the starting material or product.
-
Mitigation:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range identified during laboratory experiments. Avoid any temperature excursions.
-
Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of polymerization. Use IPC to determine the optimal endpoint.
-
-
-
Isomeric Indanones: Depending on the substrate and reaction conditions, the Friedel-Crafts acylation can sometimes occur at different positions on the aromatic ring, leading to isomeric impurities.[7]
-
Mitigation:
-
Catalyst Choice: The choice of Lewis acid can influence regioselectivity. While AlCl₃ is common, exploring other catalysts might be beneficial if isomeric purity is a major issue.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
-
-
Products of Dealkylation/Rearrangement: While less common in acylations compared to alkylations, under harsh conditions, rearrangement of the propyl group is a theoretical possibility, though unlikely to be a major pathway.
Issue 3: Work-up and Product Isolation Challenges
Question: During the quench and work-up of our pilot-scale reaction, we are encountering significant emulsion formation, making the phase separation difficult and time-consuming. How can we improve this?
Answer: Emulsions during the work-up of Friedel-Crafts reactions are often caused by the precipitation of fine aluminum salts.[8]
Solutions for Work-up and Isolation:
-
Controlled Quenching: The quenching of the reaction mixture (hydrolysis of the AlCl₃ catalyst) is highly exothermic.[8]
-
Procedure: Always add the reaction mixture slowly to a vigorously stirred mixture of crushed ice and water. Never add water to the reaction mixture. This controlled addition helps to dissipate the heat generated.[8]
-
-
Breaking Emulsions:
-
Brine Wash: After the initial quench, washing the organic layer with a saturated solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[8]
-
Filtration: In some cases, filtering the quenched mixture through a pad of celite before the phase separation can help to remove finely divided solids that stabilize the emulsion.
-
-
Purification at Scale:
-
Vacuum Distillation: For a liquid product like this compound, vacuum distillation is a suitable purification method at the pilot scale.[9] Ensure the vacuum system is appropriately sized to achieve the required pressure to distill the product without decomposition.
-
Crystallization: If the product is a solid or can be crystallized, this is an excellent purification method.
-
Solvent Selection: Common solvent systems for the crystallization of ketones include mixtures of a non-polar solvent like hexanes or heptanes with a more polar solvent like ethyl acetate or acetone.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most direct precursor is 3-phenylhexanoic acid. This can be cyclized directly using a strong Brønsted acid like polyphosphoric acid (PPA) or converted to the more reactive 3-phenylhexanoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by cyclization with a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2]
Q2: What are the critical safety considerations when scaling up a Friedel-Crafts acylation?
A2: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reaction: The reaction is often exothermic. Ensure the pilot reactor's cooling system is adequate to handle the heat load.[5]
-
Hazardous Reagents: Aluminum chloride is corrosive and reacts violently with water. Thionyl chloride is also highly corrosive and toxic. Handle these reagents with appropriate personal protective equipment (PPE) and in a well-ventilated area.
-
HCl Gas Evolution: The reaction generates hydrogen chloride (HCl) gas, which is corrosive. The reactor should be equipped with a vent line connected to a scrubber to neutralize the acidic gas.
-
Quenching: The quenching process is highly exothermic and releases HCl gas. It must be performed in a controlled manner.[8]
Q3: How do I monitor the progress of the reaction at a pilot scale?
A3: In-process control (IPC) is essential for a successful scale-up.
-
Sampling: Take samples from the reactor at regular intervals. Ensure the sampling procedure is safe and does not introduce moisture into the reactor.
-
Analytical Methods:
-
HPLC (High-Performance Liquid Chromatography): HPLC is an excellent tool for monitoring the reaction. You can develop a method that separates the starting material, product, and any major byproducts, allowing you to quantify the conversion.
-
GC (Gas Chromatography): GC is also suitable for monitoring the reaction, particularly if the components are volatile.
-
TLC (Thin-Layer Chromatography): While less quantitative, TLC can be a quick and useful tool for qualitative monitoring of the reaction's progress.
-
Q4: What are the typical parameters that need to be adjusted when moving from lab to pilot scale?
A4: Direct translation of lab parameters is often not possible. Key adjustments include:
-
Reaction Time: Due to differences in mixing and heat transfer, the reaction time may need to be longer at the pilot scale. Rely on IPC data to determine the endpoint.
-
Agitation Speed: This will need to be optimized for the pilot reactor to ensure adequate mixing.
-
Rate of Addition: The rate of addition of reagents, particularly the catalyst, will likely need to be slower to control the exotherm.
-
Temperature Control: The setpoint for the reactor jacket may need to be adjusted to maintain the desired internal reaction temperature.
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative)
-
Preparation of 3-Phenylhexanoyl Chloride:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, place 3-phenylhexanoic acid (1.0 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) via the dropping funnel at room temperature.
-
Stir the mixture at room temperature for 2 hours, or until gas evolution ceases.
-
Remove excess thionyl chloride under reduced pressure to obtain crude 3-phenylhexanoyl chloride.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Dissolve the crude 3-phenylhexanoyl chloride in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Key Parameters for Lab vs. Pilot Scale Synthesis
| Parameter | Lab Scale (e.g., 1 L flask) | Pilot Scale (e.g., 100 L reactor) | Rationale for Change |
| Batch Size | 50 g | 5 kg | 100x scale-up |
| Solvent Volume | 500 mL | 50 L | Maintain similar concentration |
| Catalyst Addition Time | 5-10 minutes | 1-2 hours | Control exotherm due to lower surface-area-to-volume ratio[6] |
| Agitation | Magnetic stirrer (e.g., 300 rpm) | Impeller (e.g., 100-200 rpm) | Ensure adequate mixing in a larger volume[4] |
| Reaction Time | 2-4 hours | 4-8 hours (IPC dependent) | Slower heat and mass transfer at scale |
| Quench Procedure | Pouring into beaker of ice | Slow addition via pump into a quenched vessel | Safety and control of exotherm[8] |
| Expected Yield | ~80-85% | ~70-80% | Yields may be slightly lower at scale due to transfer losses and potential side reactions |
Visualization of Workflows
General Workflow for Scale-Up
Caption: A logical workflow for scaling up the synthesis of this compound.
Troubleshooting Workflow for Low Yield
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. ijera.com [ijera.com]
- 5. amarequip.com [amarequip.com]
- 6. Indanone synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
resolving common issues in the characterization of 2-Propyl-1-indanone
Technical Support Center: Characterization of 2-Propyl-1-indanone
From the desk of the Senior Application Scientist
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and quality control scientists who work with this important synthetic intermediate. The accurate characterization of this compound is critical for ensuring reaction success, purity of downstream compounds, and reproducibility in drug development workflows. This document moves beyond simple protocols to address the common, and often frustrating, issues that can arise during analysis. Here, we will dissect problems, understand their root causes, and provide logical, field-tested solutions.
Part 1: Frequently Asked Questions (FAQs) - Synthesis & Purification Artifacts
Before delving into instrumental analysis, it's crucial to address issues originating from the synthesis and purification stages, as these are the primary source of characterization challenges. The alkylation of 1-indanone or intramolecular Friedel-Crafts acylation routes are common synthetic pathways, each with its own set of potential pitfalls.[1][2]
Q1: My NMR spectrum shows a mixture of aromatic signals that I can't assign. What could be the cause?
A1: This is a classic sign of contamination with regioisomers. During intramolecular Friedel-Crafts cyclization of the precursor acid, the acylation can occur at different positions on the aromatic ring, especially if the directing groups are not strongly biasing.[3] For example, if your precursor is 3-(methoxyphenyl)hexanoic acid, you could get cyclization ortho or para to the methoxy group, leading to different isomers of propyl-methoxy-1-indanone.
-
Troubleshooting Steps:
-
Re-evaluate Synthesis Conditions: The choice of Lewis acid and solvent can significantly influence regioselectivity.[3] Nitromethane, for instance, has been shown to give high selectivity in similar cyclizations.[3]
-
Purification: These isomers are often difficult to separate. Meticulous column chromatography using a shallow solvent gradient (e.g., starting with 1% ethyl acetate in hexanes and slowly increasing polarity) is required. Monitor fractions carefully by TLC or GC-MS.
-
Characterization: Use 2D NMR techniques like COSY and HMBC to definitively assign the aromatic signals and identify the specific isomers present.
-
Q2: I'm seeing a persistent broad peak around 3400 cm⁻¹ in my IR spectrum and a broad singlet in my ¹H NMR, even after drying. What is it?
A2: This strongly suggests the presence of a hydroxyl group, likely from an unreacted carboxylic acid precursor (if using a Friedel-Crafts route) or a hydrated intermediate. The carboxylic acid O-H stretch is notoriously broad in IR spectra, often spanning from 2500-3300 cm⁻¹, and the acidic proton in NMR can appear as a broad singlet anywhere from 10-13 ppm.
-
Troubleshooting Steps:
-
Aqueous Workup: Ensure your workup procedure includes a basic wash (e.g., with saturated sodium bicarbonate solution) to remove any unreacted acidic starting material.
-
Purification: If the acid co-elutes with your product, consider derivatizing the mixture to an ester (e.g., with TMS-diazomethane) to alter its polarity for easier separation, though this adds steps.
-
Drying: Ensure your final product is dried thoroughly over an anhydrous salt like MgSO₄ or Na₂SO₄ and solvent removed under high vacuum.
-
Q3: My mass spec data shows a peak at M+42 or M+84. What does this indicate?
A3: This points towards over-alkylation. If you are synthesizing this compound via alkylation of 1-indanone, it's possible to get di- or even tri-alkylation at the C2 position, especially if a strong base and excess alkylating agent are used.[2] The addition of one extra propyl group (C₃H₆) adds 42 Da to the mass.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your base and propyl halide. Use just over one equivalent of each.
-
Temperature Control: Run the alkylation at a lower temperature (e.g., 0 °C or -78 °C) to improve control and minimize side reactions.
-
Purification: The over-alkylated products will be less polar. They can typically be separated from the desired mono-alkylated product via column chromatography.
-
Part 2: Troubleshooting by Analytical Technique
This section provides detailed troubleshooting guides for the primary analytical methods used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. However, artifacts can easily lead to misinterpretation.
Q1: My ¹H NMR shows complex, overlapping multiplets in the aliphatic region (1.5-3.5 ppm). How can I resolve and assign these signals?
A1: The three methylene groups and one methine group in the indanone core and propyl chain create a crowded spectral region with significant spin-spin coupling.
-
Causality: The protons at C2 and C3 of the indanone ring are diastereotopic and will appear as complex multiplets, further split by the adjacent propyl group protons.
-
Troubleshooting Protocol:
-
Increase Magnetic Field Strength: If available, acquire the spectrum on a higher field instrument (e.g., 500 MHz or higher). This will increase chemical shift dispersion and simplify the multiplets.
-
Perform a 2D COSY Experiment: A COSY (Correlation Spectroscopy) experiment is essential. It will show which protons are coupled to each other, allowing you to "walk" along the carbon backbone. You can trace the correlation from the terminal methyl group of the propyl chain all the way to the C2 proton on the indanone ring.
-
Use DEPT-135 and HMQC/HSQC: A DEPT-135 experiment will distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons.[4] An HMQC or HSQC experiment correlates each proton directly to the carbon it's attached to, providing definitive assignment.
-
Table 1: Expected vs. Problematic NMR Signals for this compound (Expected shifts are estimated based on analogs like 2-ethyl-1-indanone and standard chemical shift principles)[4]
| Signal Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Common Problematic Signal (ppm) | Potential Cause |
| Aromatic C-H | 7.2 - 7.8 | 120 - 135 | Additional aromatic signals | Regioisomeric impurity[3] |
| Carbonyl C=O | N/A | ~205 | Signal absent or very weak | Low concentration, incorrect acquisition parameters |
| Indanone CH₂ (C3) | 2.9 - 3.2 (m) | ~36 | Additional multiplet at ~2.6 | Unreacted 1-indanone |
| Propyl CH₃ | 0.8 - 1.0 (t) | ~14 | - | - |
| Carboxylic Acid H | N/A | N/A | Broad singlet at 10-13 | Unreacted acid precursor |
| Residual Solvent | Varies | Varies | e.g., 7.26 (CDCl₃), 2.50 (DMSO-d₆) | Incomplete drying |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is vital for assessing purity and confirming molecular weight.
Q1: My GC peak for this compound is tailing significantly. What's the cause and how do I fix it?
A1: Peak tailing is typically caused by active sites in the GC flow path that interact unfavorably with the analyte.[5] The ketone functional group in this compound is susceptible to hydrogen bonding with acidic silanol groups in the inlet liner or on the column.
-
Troubleshooting Workflow: This issue requires a systematic approach to isolate the problem.
// Nodes Problem [label="Asymmetric Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Inject Standard Diluted 1:10", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check1 [label="Does Tailing Improve?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cause1 [label="Column Overload", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution1 [label="Solution: Reduce injection volume or dilute sample.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step2 [label="Replace Inlet Liner & Septum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check2 [label="Does Tailing Improve?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Active Sites in Inlet", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution2 [label="Solution: Use a new, deactivated liner. Perform regular inlet maintenance.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step3 [label="Trim 15-20 cm from Column Inlet", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check3 [label="Does Tailing Improve?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Column Contamination", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution3 [label="Solution: Column is contaminated at the head. Regular trimming is good practice.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; EndFail [label="Issue Persists: Consider new column or system-wide contamination.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Problem -> Step1; Step1 -> Check1; Check1 -> Cause1 [label="Yes"]; Cause1 -> Solution1; Solution1 -> End; Check1 -> Step2 [label="No"]; Step2 -> Check2; Check2 -> Cause2 [label="Yes"]; Cause2 -> Solution2; Solution2 -> End; Check2 -> Step3 [label="No"]; Step3 -> Check3; Check3 -> Cause3 [label="Yes"]; Cause3 -> Solution3; Solution3 -> End; Check3 -> EndFail [label="No"]; }
Caption: Systematic workflow for diagnosing peak tailing in GC-MS.
Q2: The mass spectrum doesn't show a clear molecular ion peak (m/z 174). Is my compound degrading?
A2: It's possible, but not definite. The molecular ion of some cyclic ketones can be unstable under standard Electron Ionization (EI) conditions. The primary fragmentation pathway is often an alpha-cleavage or a McLafferty rearrangement.
-
Troubleshooting Protocol:
-
Check for Expected Fragments: Look for characteristic fragments of the indanone core. The most likely fragmentation is the loss of the propyl group (C₃H₇), resulting in a prominent peak at m/z 131 (174 - 43). Another key fragment is the benzoyl cation at m/z 105.
-
Lower Ionization Energy: If your instrument allows, reduce the ionization energy from 70 eV to a lower value like 20-30 eV. This "softer" ionization reduces fragmentation and can make the molecular ion more prominent.
-
Consider Chemical Ionization (CI): If available, switch to a softer ionization technique like Chemical Ionization (CI). Using methane or ammonia as the reagent gas will almost certainly yield a strong protonated molecule peak at [M+H]⁺ (m/z 175).
-
Table 2: Key Mass Fragments for this compound
| m/z (Mass/Charge) | Proposed Fragment | Notes |
| 174 | [M]⁺ (Molecular Ion) | May be weak or absent in EI. |
| 131 | [M - C₃H₇]⁺ | Loss of the propyl group via alpha-cleavage. Often the base peak. |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, characteristic of the indanone core. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Infrared (IR) Spectroscopy
IR is a fast, reliable technique for confirming the presence of key functional groups.
Q1: The carbonyl (C=O) stretch in my IR spectrum is shifted from the expected ~1715 cm⁻¹. What does this mean?
A1: The exact position of the carbonyl stretch is highly sensitive to the molecular environment. For 1-indanones, conjugation with the aromatic ring and ring strain are key factors.
-
Causality and Interpretation:
-
Expected Range: For a simple five-membered ring ketone conjugated with a benzene ring, the C=O stretch is typically observed around 1710-1725 cm⁻¹.
-
Shift to Higher Wavenumber (>1725 cm⁻¹): This can indicate the presence of an electron-withdrawing group on the aromatic ring, which strengthens the C=O bond. It could also suggest contamination with a non-conjugated ketone or an ester impurity.
-
Shift to Lower Wavenumber (<1710 cm⁻¹): This may suggest strong hydrogen bonding (if the sample is not completely dry) or the presence of an electron-donating group on the aromatic ring. It could also indicate an α,β-unsaturated ketone impurity, such as an indenone, which would have a C=O stretch closer to 1685 cm⁻¹.[6]
-
-
Troubleshooting Protocol:
-
Verify Purity: First, confirm the purity of your sample using GC-MS or NMR. Impurities are the most common cause of unexpected IR shifts.
-
Check Calibration: Run a polystyrene film standard to ensure your spectrometer is properly calibrated.
-
Sample Preparation: Ensure your sample is completely free of solvent. For solid samples, ensure the KBr pellet is transparent and dry. For liquid films, use a minimal amount between salt plates. Water interference can be a significant issue.[7]
-
Part 3: General Protocols and Best Practices
Protocol: Standard Sample Preparation for Characterization
-
Drying the Sample: Place the purified this compound in a round-bottom flask. Connect to a high-vacuum line for at least 4 hours to remove all residual solvents. Gentle heating (~30-40 °C) can be applied if the compound is not heat-sensitive.
-
NMR Sample Prep:
-
Accurately weigh ~5-10 mg of the dried compound directly into a clean, dry NMR tube.
-
Add ~0.6 mL of deuterated solvent (e.g., CDCl₃).
-
Cap the tube and invert several times to ensure complete dissolution.
-
-
GC-MS Sample Prep:
-
Prepare a stock solution of ~1 mg/mL in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Create a dilute working solution of ~10-50 µg/mL from the stock solution.
-
Transfer the working solution to a 2 mL autosampler vial.
-
-
IR Sample Prep (Neat Liquid Film):
-
Place one drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, gently spreading the liquid into a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
-
Best Practice: The Importance of an Analytical Standard
Whenever possible, obtain a certified reference material (CRM) or a well-characterized analytical standard of this compound.[8][9] Co-injecting the standard with your sample in GC or overlaying NMR spectra is the most definitive way to confirm identity and purity. If a commercial standard is unavailable, a sample from a previously successful, fully characterized batch should be retained and stored under inert conditions as an in-house reference.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.utah.edu [chemistry.utah.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. How IR Spectroscopy Ensures Raw Material Quality - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. 標準物質 [sigmaaldrich.com]
- 10. Reference Standards and Analytical Standards - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Alkyl-1-Indanones: From Classical Cyclizations to Modern Catalytic Strategies
The 1-indanone scaffold is a privileged structural motif, forming the core of numerous natural products and pharmaceutically active compounds, including agents for treating neurodegenerative diseases like Alzheimer's.[1][2][3] Specifically, the introduction of an alkyl group at the C2 position creates a versatile building block for more complex molecular architectures. The stereochemistry at this position is often critical for biological activity, making the development of efficient and selective synthetic methods a key focus for researchers in medicinal and process chemistry.[4]
This guide provides an in-depth comparison of the primary synthetic methodologies for preparing 2-alkyl-1-indanones. We will move beyond simple procedural lists to explore the mechanistic underpinnings, comparative performance, and practical considerations of each approach, empowering researchers to select the optimal strategy for their specific synthetic challenge.
Methodology 1: The Classical Two-Step Approach: Cyclization Followed by Alkylation
This is arguably the most traditional and widely understood route. It involves the initial construction of the 1-indanone core, followed by the introduction of the C2-alkyl substituent. This bifurcated approach offers reliability and is often amenable to large-scale synthesis, though it may lack the elegance and efficiency of more modern one-pot procedures.
Step 1A: Intramolecular Friedel-Crafts Acylation
The most common method for forming the 1-indanone ring is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their more reactive acyl chloride derivatives.[1][2]
Mechanistic Rationale: The reaction proceeds via a classic electrophilic aromatic substitution pathway. A strong Brønsted or Lewis acid activates the carboxylic acid (or acyl chloride), generating a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the tethered electron-rich aromatic ring. Subsequent deprotonation restores aromaticity and yields the cyclized 5-membered ketone.[1] The choice of acid is critical; strong dehydrating acids like polyphosphoric acid (PPA) or superacids are often required for the direct cyclization of the carboxylic acid, while Lewis acids like AlCl₃ are effective for the corresponding acyl chlorides.[1][5]
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid
-
Preparation: To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (100 g). Heat the PPA to 70-80 °C with stirring.
-
Addition: Slowly add 3-phenylpropanoic acid (10 g, 66.6 mmol) to the hot PPA over 15 minutes. The reaction is endothermic, and the temperature may drop.
-
Reaction: After the addition is complete, heat the mixture to 100 °C and maintain for 1 hour. The solution will typically turn a dark color.
-
Workup: Cool the reaction mixture to below 60 °C and carefully pour it onto 300 g of crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-indanone.
Step 1B: α-Alkylation of 1-Indanone via Enamine Chemistry
Once the 1-indanone core is formed, the C2-alkyl group can be introduced. While direct alkylation of the ketone enolate is possible, it often suffers from issues like polyalkylation and requires strong bases. The Stork enamine alkylation offers a milder and more controlled alternative.[6][7][8]
Mechanistic Rationale: The 1-indanone is first condensed with a secondary amine (e.g., pyrrolidine) to form an enamine. The enamine acts as a nucleophilic enolate equivalent, with the β-carbon attacking an alkyl halide electrophile in an Sₙ2 reaction.[6][8] This forms an iminium salt intermediate, which is then hydrolyzed with dilute acid to regenerate the ketone, now bearing the new alkyl group at the C2 position. This method effectively prevents over-alkylation because the resulting iminium salt is no longer nucleophilic.[6][7]
Experimental Protocol: Synthesis of 2-Methyl-1-indanone
-
Enamine Formation: In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve 1-indanone (10 g, 75.7 mmol) and pyrrolidine (7.1 g, 100 mmol) in 100 mL of toluene. Add a catalytic amount of p-toluenesulfonic acid (0.1 g). Reflux the mixture until water evolution ceases (approx. 4-6 hours).
-
Alkylation: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. Dissolve the crude enamine in 100 mL of anhydrous THF. Cool the solution to 0 °C and add methyl iodide (12.8 g, 90.8 mmol). Allow the reaction to stir at room temperature overnight.
-
Hydrolysis: Add 50 mL of 10% aqueous HCl to the reaction mixture and stir vigorously for 2 hours at room temperature to hydrolyze the iminium salt.
-
Workup and Purification: Extract the mixture with diethyl ether (3 x 75 mL). Wash the combined organic layers with water, saturated sodium bicarbonate, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-methyl-1-indanone.
Table 1: Comparison of Friedel-Crafts Cyclization Conditions
| Precursor | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Phenylpropanoic acid | PPA | Neat | 100 | ~75-85 | [2] |
| 3-(4-Methoxyphenyl)propanoic acid | Tb(OTf)₃ | o-Dichlorobenzene | 250 | 74 | [5] |
| 3-Phenylpropanoyl chloride | AlCl₃ | Dichloromethane | 0 to RT | >90 | [5] |
| Benzoic acid + Ethylene | AlCl₃ / SOCl₂ | 1,2-Dichloroethane | 80 | ~70-90 | [5] |
Methodology 2: Convergent Synthesis via Nazarov Cyclization
The Nazarov cyclization is a powerful method for constructing five-membered rings, offering a more convergent route to substituted indanones.[9] This acid-catalyzed 4π-electrocyclization of a divinyl ketone (often derived from a chalcone) can establish the indanone core and its substituents in a single key step.[5][10]
Mechanistic Rationale: The reaction is initiated by the activation of the ketone by a Lewis or Brønsted acid, which promotes the formation of a pentadienyl cation. This intermediate undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation. A subsequent elimination step (deprotonation) and tautomerization yield the final 1-indanone product.[9] Modern variations use catalytic amounts of Lewis acids like Cu(OTf)₂, making the process milder and more efficient than classical methods that required stoichiometric strong acids.[5][10]
Caption: Key steps in the catalytic Nazarov cyclization.
Experimental Protocol: Cu(OTf)₂-Catalyzed Synthesis of a Substituted 1-Indanone
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chalcone precursor (1.0 mmol) and copper(II) triflate (Cu(OTf)₂, 0.1 mmol, 10 mol%).
-
Reaction: Add 5 mL of a dry, non-coordinating solvent such as 1,2-dichloroethane (DCE). Stir the mixture at 60-80 °C and monitor the reaction by TLC. Reactions typically run for 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired 1-indanone product.
Table 2: Performance Data for Nazarov Cyclization
| Substrate Type | Catalyst | Conditions | Diastereoselectivity (trans:cis) | Yield (%) | Reference |
| Polarized Enone | Cu(OTf)₂ (10 mol%) | DCE, 60 °C, 24h | 49:1 | 95 | [10][11] |
| Chalcone | Trifluoroacetic Acid (TFA) | Neat, 120 °C, 4h | N/A | ~80-90 | [5] |
| Electron-rich Dienone | Cu(ClO₄)₂ (10 mol%) | DCE, RT, 1h | Single diastereoisomer | 98 | [5] |
| Chalcone | SbF₅ (cat.), EtOH | CH₂Cl₂ | trans-only | ~70-85 | [12] |
Methodology 3: Modern Transition-Metal Catalyzed Annulations
In recent years, palladium-catalyzed reactions have emerged as powerful tools for constructing complex ring systems with high efficiency and functional group tolerance. These methods often involve C-H activation or Heck-type cyclizations to form the indanone skeleton.
Mechanistic Rationale: Palladium-Catalyzed Reductive Heck Reaction
One prominent strategy is the intramolecular reductive Heck reaction.[13] Starting from a precursor like a 2'-iodochalcone, an oxidative addition of the aryl iodide to a Pd(0) catalyst occurs, forming an arylpalladium(II) intermediate. This is followed by intramolecular insertion of the alkene (carbopalladation). Instead of the typical β-hydride elimination seen in standard Heck reactions, a hydride source in the reaction mixture (e.g., formic acid) leads to reductive cleavage of the palladium-carbon bond, yielding the cyclized product and regenerating the Pd(0) catalyst. This approach avoids the formation of an exocyclic double bond, directly yielding the saturated indanone ring.
Experimental Protocol: Pd-Catalyzed Annulation of o-Bromobenzaldehyde and Norbornene [14]
-
Preparation: In a sealed tube, combine o-bromobenzaldehyde (0.5 mmol), norbornene (1.0 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand like SPhos (10 mol%).
-
Reaction: Add a base such as K₂CO₃ (1.5 mmol) and a solvent like DMAc (2 mL). Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the indanone derivative.
Methodology 4: Asymmetric Synthesis of Chiral 2-Alkyl-1-Indanones
For pharmaceutical applications, controlling the stereochemistry at the C2 position is paramount. Asymmetric catalysis provides the most efficient means to access enantioenriched 2-alkyl-1-indanones.
Strategy: Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition
This elegant method, developed by Xu and colleagues, utilizes a chiral rhodium catalyst to perform an intramolecular conjugate addition.[4][15] A pinacolborane chalcone derivative serves as the substrate. The rhodium catalyst, modified with a chiral ligand (e.g., MonoPhos), facilitates the intramolecular attack of the arylboronic ester onto the enone system, creating the C-C bond and setting the chiral center at the C3 position. A subsequent protonolysis and tautomerization yield the 3-aryl-1-indanone. While this example produces a 3-substituted indanone, similar principles of asymmetric catalysis are applied in related reactions to generate chiral centers at the C2 position.
Table 3: Comparison of Key Asymmetric Methods
| Reaction Type | Catalyst System | Chirality Control | ee (%) | Yield (%) | Reference |
| Reductive Cyclization | Ni-Catalyst / Chiral Ligand | Ligand-controlled | up to 99 | High | [15] |
| Intramolecular 1,4-Addition | Rh(acac)(CO)₂ / MonoPhos | Ligand-controlled | up to 99 | High | [4][15] |
| Enolate C-Acylation | Chiral Ammonium Counterion | Counterion-directed | up to 97 | 93 | [16] |
| α-Fluorination | Eu(OTf)₃ / Chiral Pybox | Ligand-controlled | up to 96 | High | [17] |
Comparative Analysis and Selection Guide
Choosing the right synthetic method depends on the specific target, required scale, and available resources.
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| Friedel-Crafts + Alkylation | Robust, scalable, well-understood, readily available starting materials. | Two-step process, harsh acidic conditions, potential for polyalkylation. | Large-scale synthesis of simple, achiral 2-alkyl-1-indanones. |
| Nazarov Cyclization | Convergent, can build complexity quickly, milder catalytic versions exist. | Substrate synthesis can be multi-step, regioselectivity can be an issue. | Rapid construction of highly substituted indanones where the precursor is accessible. |
| Pd-Catalyzed Annulation | High functional group tolerance, mild conditions, novel disconnections. | Catalyst cost, ligand sensitivity, optimization can be required. | Complex targets with sensitive functional groups; late-stage cyclizations. |
| Asymmetric Catalysis | Direct access to enantiopure products, high efficiency, and selectivity. | Catalyst/ligand cost, requires careful optimization for each substrate. | Synthesis of chiral intermediates for pharmaceutical development. |
digraph "Decision_Tree" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style=rounded, fontsize=10, fontname="Arial", fillcolor="#F1F3F4"]; edge [fontsize=9];start [label="Goal: Synthesize a\n2-Alkyl-1-Indanone"]; q1 [label="Is the target chiral?"]; q2 [label="Is the scale large (>10g)?"]; q3 [label="Are sensitive functional\ngroups present?"]; asym [label="Use Asymmetric Catalysis\n(e.g., Ni, Rh-catalyzed)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fc [label="Use Friedel-Crafts +\nStork Enamine Alkylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nazarov [label="Consider Nazarov Cyclization\nfor convergence", fillcolor="#FBBC05", fontcolor="#202124"]; pd [label="Consider Pd-Catalyzed\nAnnulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; start -> q1; q1 -> asym [label="Yes"]; q1 -> q2 [label="No"]; q2 -> fc [label="Yes"]; q2 -> q3 [label="No"]; q3 -> pd [label="Yes"]; q3 -> nazarov [label="No"];
}
Caption: Decision guide for selecting a synthetic strategy.
Conclusion
The synthesis of 2-alkyl-1-indanones has evolved significantly from classical multi-step procedures to highly efficient and selective catalytic transformations. While traditional Friedel-Crafts cyclization followed by alkylation remains a workhorse for simple targets, modern methods like the Nazarov cyclization and transition-metal-catalyzed annulations offer superior convergence and functional group compatibility. For the drug development professional, the advent of robust asymmetric catalytic systems is paramount, providing direct access to the specific enantiomers required for biological efficacy. By understanding the mechanistic principles and comparative advantages of each method, researchers can more effectively navigate the synthesis of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 8. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indanone synthesis [organic-chemistry.org]
- 16. Catalytic Enantioselective Synthesis of C 1‐ and C 2‐Symmetric Spirobiindanones through Counterion‐Directed Enolate C‐Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Analysis of 2-Propyl-1-indanone and 2-Methyl-1-indanone: A Guide for Researchers
In the landscape of synthetic chemistry and drug discovery, 1-indanone and its derivatives represent a privileged scaffold, forming the core of numerous biologically active compounds. The functionalization at the 2-position, in particular, offers a strategic avenue for modulating the physicochemical and pharmacological properties of these molecules. This guide provides an in-depth comparative analysis of two key analogs: 2-Propyl-1-indanone and 2-Methyl-1-indanone. We will delve into their synthesis, spectroscopic characterization, and a comparative discussion of their potential reactivity and applications, offering insights to researchers, scientists, and drug development professionals.
Introduction to 2-Alkyl-1-indanones
The 1-indanone framework, a bicyclic ketone, is a versatile building block in organic synthesis. Alkylation at the C2 position, adjacent to the carbonyl group, introduces a chiral center (in the case of mono-alkylation) and significantly influences the molecule's steric and electronic properties. The choice of the alkyl substituent, from a simple methyl group to a more sterically demanding propyl group, can have profound effects on reaction kinetics, product distribution in subsequent transformations, and the biological activity of the final compounds. This guide will explore these differences through a focused comparison of 2-methyl- and this compound.
Synthesis and Mechanistic Considerations
The synthesis of 2-alkyl-1-indanones can be approached through two primary strategies: direct alkylation of 1-indanone or a multi-step sequence involving the construction of the indanone ring with the alkyl group already in place.
1. Direct Alkylation of 1-Indanone:
This is a common and straightforward approach. The enolate of 1-indanone is generated using a suitable base, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial to minimize side reactions such as O-alkylation and dialkylation.
-
Causality of Experimental Choices: Sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed as bases to ensure complete and irreversible deprotonation, favoring C-alkylation. The use of a less hindered base like potassium carbonate can also be effective, particularly with more reactive alkylating agents. The choice of solvent, typically an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), is also critical for solvating the cation and influencing the reactivity of the enolate.
2. Intramolecular Friedel-Crafts Acylation:
An alternative and often more controlled method involves the synthesis of a substituted 3-phenylpropanoic acid derivative, which is then cyclized via an intramolecular Friedel-Crafts acylation. This method offers better control over the position of the alkyl group.
-
Expertise & Experience: The use of Meldrum's acid derivatives provides an efficient entry into 2-substituted 1-indanones.[1] This approach avoids the often harsh conditions and stoichiometric amounts of Lewis acids required for traditional Friedel-Crafts acylations of carboxylic acids or acid chlorides, leading to cleaner reactions and simpler product isolation.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-1-indanone via Direct Alkylation
This protocol is adapted from established procedures for the alkylation of ketones.
Materials:
-
1-Indanone
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-indanone (1.0 eq).
-
Dissolve the 1-indanone in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-methyl-1-indanone.
Protocol 2: Synthesis of this compound (Adapted from General Methods)
This protocol is a generalized procedure for the synthesis of 2-alkyl-1-indanones and can be adapted for the synthesis of this compound.
Materials:
-
1-Indanone
-
Potassium carbonate (finely ground)
-
1-Iodopropane
-
Anhydrous Acetone
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 1-indanone (1.0 eq) and finely ground potassium carbonate (2.0 eq).
-
Add anhydrous acetone to the flask.
-
Add 1-iodopropane (1.5 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Physicochemical and Spectroscopic Properties: A Comparative Table
The seemingly small difference in the alkyl chain length between a methyl and a propyl group leads to notable differences in their physicochemical properties and spectroscopic signatures.
| Property | 2-Methyl-1-indanone | This compound | Reference |
| Molecular Formula | C₁₀H₁₀O | C₁₂H₁₄O | [2] |
| Molecular Weight | 146.19 g/mol | 174.24 g/mol | [2] |
| CAS Number | 17496-14-9 | 92013-10-0 | [2] |
| Boiling Point | 93-95 °C / 4 mmHg | Not available | [2] |
| Density | 1.064 g/mL at 25 °C | Not available | [2] |
Spectroscopic Characterization: A Deeper Look
The structural differences between 2-methyl- and this compound are clearly reflected in their spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
2-Methyl-1-indanone: The ¹H NMR spectrum of 2-methyl-1-indanone would be expected to show a doublet for the methyl protons (CH₃) around 1.2 ppm, coupled to the methine proton at C2. The C2 proton would appear as a multiplet, further coupled to the C3 methylene protons. The C3 methylene protons would appear as two distinct multiplets due to their diastereotopic nature. The aromatic protons would resonate in the region of 7.2-7.8 ppm.
-
This compound: The ¹H NMR spectrum of this compound will be more complex in the aliphatic region. We would expect a triplet for the terminal methyl group (CH₃) of the propyl chain around 0.9 ppm. The internal methylene group (CH₂) of the propyl chain would appear as a sextet, and the methylene group attached to the indanone ring would be a multiplet. The C2 methine proton and the C3 methylene protons would show similar splitting patterns to the methyl analog, but with different chemical shifts.
¹³C NMR:
-
2-Methyl-1-indanone: The ¹³C NMR spectrum will show a signal for the methyl carbon around 15-20 ppm. The C2 methine carbon will be in the range of 40-50 ppm, and the C3 methylene carbon will be around 30-40 ppm. The carbonyl carbon (C1) will have a characteristic chemical shift in the range of 200-210 ppm.
-
This compound: The ¹³C NMR spectrum of this compound will have three distinct signals for the propyl group. The terminal methyl carbon will be around 14 ppm, the internal methylene carbon around 20-25 ppm, and the methylene carbon attached to the indanone ring around 30-35 ppm. The chemical shifts of the indanone ring carbons will be similar to the methyl analog, with slight variations due to the different electronic effects of the propyl group. Based on data for the closely related 2-ethyl-1-indanone, we can predict the approximate chemical shifts for the indanone core of this compound.[3][4]
Infrared (IR) Spectroscopy
Both molecules will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch of a five-membered ring ketone, typically in the range of 1710-1725 cm⁻¹. The exact position of this band may be slightly influenced by the alkyl substituent. Both spectra will also show C-H stretching vibrations for the alkyl and aromatic groups.
Mass Spectrometry (MS)
The mass spectra of both compounds will show a molecular ion peak (M⁺). The fragmentation patterns will be influenced by the nature of the 2-alkyl substituent.
-
2-Methyl-1-indanone: Expect to see a significant fragment corresponding to the loss of the methyl group (M-15).
-
This compound: The fragmentation will be more complex, with potential losses of a propyl radical (M-43), an ethyl radical (M-29) via cleavage of the C-C bond within the propyl group, and a methyl radical (M-15). McLafferty rearrangement is also a possibility for this compound, which would lead to a characteristic neutral loss.
Comparative Reactivity and Potential Applications
The difference in the steric bulk of the methyl and propyl groups at the 2-position is expected to have a significant impact on the reactivity of these indanones.
Steric Hindrance:
The larger propyl group will exert greater steric hindrance around the carbonyl group and the adjacent C2 and C3 positions. This can influence the rate and outcome of reactions involving these centers. For instance, in base-catalyzed aldol condensation reactions with aromatic aldehydes to form 2-benzylidene-1-indanone derivatives, the rate of reaction for this compound is expected to be slower than that for 2-methyl-1-indanone. The steric bulk of the propyl group could also influence the E/Z selectivity of the resulting double bond.
Diagram: Influence of Steric Hindrance on Aldol Condensation
Caption: Steric effects of 2-alkyl groups on reaction rates.
Biological Activity:
Derivatives of 2-benzylidene-1-indanone have been investigated for their anti-inflammatory properties.[5] The size and nature of the substituent at the 2-position can significantly impact the biological activity of these compounds by influencing their binding to target proteins. The larger, more lipophilic propyl group in this compound derivatives could lead to altered pharmacokinetic and pharmacodynamic profiles compared to the corresponding methyl analogs. This highlights the importance of exploring a range of alkyl substituents in drug discovery programs.
Conclusion
This comparative guide has provided a detailed analysis of this compound and 2-methyl-1-indanone, from their synthesis and characterization to a discussion of their potential reactivity and applications. While structurally similar, the seemingly minor difference of a propyl versus a methyl group at the 2-position can lead to significant differences in their chemical behavior and biological properties. For researchers in organic synthesis and medicinal chemistry, understanding these subtleties is key to designing and developing novel molecules with desired characteristics. The protocols and data presented herein serve as a valuable resource for the synthesis, characterization, and further investigation of these important 1-indanone derivatives.
References
A Comparative Guide to the Structural Validation of 2-Propyl-1-indanone via 2D NMR Spectroscopy
This guide provides an in-depth, technically-grounded comparison of essential 2D Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural validation of 2-Propyl-1-indanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating and authoritative analytical workflow.
The Imperative of Unambiguous Structural Elucidation
In chemical research and pharmaceutical development, the precise molecular structure of a compound is its fundamental identity. An error in structural assignment can compromise research findings, invalidate patents, and lead to significant safety and efficacy issues in drug candidates. While 1D NMR (¹H and ¹³C) provides a foundational overview of a molecule's chemical environment, it often falls short in cases of complex spin systems, subtle isomeric differences, or overlapping signals.[1][2] This is where the power of two-dimensional NMR spectroscopy becomes indispensable, transforming a linear set of peaks into a detailed map of atomic connectivity.
Our target molecule, this compound, presents a clear case for the application of these advanced techniques. Its structure, comprising an aromatic ring, a five-membered ring with a ketone, and a propyl substituent, contains multiple distinct spin systems that must be correctly assembled.
Figure 1. The chemical structure of this compound with IUPAC numbering for NMR assignment.
The 2D NMR Toolkit: A Triad of Correlative Experiments
To achieve unequivocal structural validation, we employ a suite of three complementary 2D NMR experiments. Each provides a unique piece of the structural puzzle, and together, they form a self-validating system.
-
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three chemical bonds (²JHH, ³JHH).[3][4][5] It is the primary tool for mapping out contiguous proton networks or "spin systems," such as the protons within the propyl chain and the aliphatic portion of the indanone core.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atoms they are attached to via a single bond (¹JCH).[6][7][8] Its high sensitivity and clear, single-bond correlation make it the definitive method for assigning protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The crucial link in our workflow, HMBC detects correlations between protons and carbons over multiple bonds (typically two to four bonds, ²JCH to ⁴JCH).[9][10][11] This experiment is vital for connecting disparate spin systems and, critically, for identifying and assigning non-protonated quaternary carbons, such as the carbonyl (C1) and the aromatic bridgehead carbons (C3a, C7a).[12]
Experimental Protocol: A Framework for High-Fidelity Data Acquisition
The quality of the final structural elucidation is entirely dependent on the quality of the acquired data. The following protocol outlines the key steps and considerations.
A. Sample Preparation
-
Dissolution: Accurately weigh approximately 10-15 mg of synthesized this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, unobtrusive residual solvent peak.
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detector coil region of the spectrometer.
B. Spectrometer Setup & Acquisition The following are generalized parameters on a 500 MHz spectrometer. Specific pulse programs and parameters should be optimized based on the available instrument.
| Experiment | Key Parameters & Rationale |
| ¹H (1D) | Scans: 8-16. Rationale: To obtain a high signal-to-noise reference spectrum for chemical shift calibration and integration. |
| ¹³C{¹H} (1D) | Scans: 1024-2048. Rationale: To identify the number of unique carbon environments and their approximate chemical shifts. Longer acquisition is needed due to the low natural abundance of ¹³C. |
| gCOSY | Pulse Program: cosygpmfqf. Spectral Width: Set to cover all proton signals (~10 ppm). Rationale: A gradient-selected, magnitude-mode COSY provides good sensitivity and artifact suppression. It will reveal all ³JHH couplings necessary to trace the aliphatic chains.[4] |
| gHSQC | Pulse Program: hsqcedetgpsisp2.3. ¹³C Spectral Width: Set to cover all carbon signals (~220 ppm). Rationale: An edited HSQC not only shows ¹JCH correlations but also distinguishes CH/CH₃ signals (positive phase) from CH₂ signals (negative phase), providing an extra layer of validation.[10] |
| gHMBC | Pulse Program: hmbcgplpndqf. Long-Range Coupling Delay (¹/²JCH): Optimized for 8 Hz. Rationale: Setting the delay to optimize for an average long-range coupling constant of ~8 Hz allows for the sensitive detection of most ²JCH and ³JCH correlations, which are essential for connecting the molecular fragments.[10][11] |
Data Interpretation: A Self-Validating Workflow
The power of this approach lies in the systematic and cross-referential interpretation of the spectra. We begin by predicting the spectral features and then use the 2D data to confirm and connect them.
Diagram 1. Workflow for 2D NMR-based structure validation.
Step 1: Analysis of 1D NMR and Predicted Shifts
Based on standard chemical shift tables and data from similar indanone structures, we can predict the approximate ¹H and ¹³C chemical shifts. Protons adjacent to the carbonyl group (H2, H3) are expected to be deshielded.[13]
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom | Predicted ¹³C Shift (ppm) | Atom(s) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| C1 | ~205 | H2 | ~2.7 | m |
| C2 | ~45 | H3α, H3β | ~3.0, ~3.3 | m |
| C3 | ~35 | H4 | ~7.7 | d |
| C3a | ~153 | H5 | ~7.4 | t |
| C4 | ~127 | H6 | ~7.6 | t |
| C5 | ~124 | H7 | ~7.5 | d |
| C6 | ~135 | H1'α, H1'β | ~1.5, ~1.8 | m |
| C7 | ~128 | H2'α, H2'β | ~1.4 | m |
| C7a | ~138 | H3' | ~0.9 | t |
| C1' | ~30 | |||
| C2' | ~21 |
| C3' | ~14 | | | |
Step 2: Establishing Proton Connectivity with COSY
The COSY spectrum reveals through-bond proton couplings. We expect two primary spin systems.
-
Aromatic System: H4 will couple to H5, which couples to H6, which in turn couples to H7.
-
Aliphatic System: Within the propyl chain, H3' will couple to H2', which couples to H1'. H1' will also couple to the methine proton H2. On the indanone ring, H2 will show correlations to both H1' protons and the two diastereotopic H3 protons. The H3 protons will also be coupled to each other (geminal coupling).
References
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]
- 6. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. fiveable.me [fiveable.me]
- 9. HMBC ( Heteronuclear Multiple Bond Correlation ) [minsogy.tistory.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. nmr.ceitec.cz [nmr.ceitec.cz]
- 12. 2D HMBC - NMR Wiki [nmrwiki.org]
- 13. orgchemboulder.com [orgchemboulder.com]
A Comparative Analysis of the Biological Activity of 2-Propyl-1-indanone and Other Indanone Derivatives
This guide provides a detailed comparison of the biological activity of 2-propyl-1-indanone with other key indanone derivatives. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy, with a particular focus on their roles as enzyme inhibitors in neurodegenerative diseases.
Introduction: The Indanone Scaffold in Medicinal Chemistry
The 1-indanone skeleton is a privileged scaffold in drug discovery, forming the structural core of numerous biologically active compounds. Its rigid, bicyclic structure allows for precise three-dimensional positioning of functional groups, making it an ideal framework for designing molecules that can interact with specific biological targets with high affinity and selectivity. A prime example of its success is in the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease.
This guide will use this compound as a foundational model to explore how substitutions on the indanone core influence biological activity. We will compare it to more complex and clinically relevant derivatives to elucidate key principles of structure-activity relationships.
Biological Profile of this compound
This compound is a relatively simple derivative characterized by a propyl group at the C2 position. While not a clinical drug itself, it serves as an important chemical intermediate and a reference compound in research. Its biological activity is primarily linked to the inhibition of enzymes, notably acetylcholinesterase (AChE).
The mechanism of AChE inhibition is critical in Alzheimer's therapy. AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, these drugs increase the levels and duration of action of acetylcholine in the synaptic cleft, which can lead to improvements in cognitive function. The inhibitory activity of indanone derivatives is often attributed to their ability to bind to the active site of the AChE enzyme.
Comparative Analysis: Indanone Derivatives and AChE Inhibition
The efficacy of indanone derivatives as AChE inhibitors is highly dependent on the nature and position of their substituents. Let's compare this compound with other notable derivatives.
Structure-Activity Relationship (SAR)
The core interaction involves the indanone moiety binding to the active site of AChE. However, the potency of this interaction is modulated by various functional groups. For instance, many potent inhibitors, such as Donepezil, feature a benzylpiperidine or a related nitrogen-containing heterocyclic group linked to the indanone core. This additional group allows the molecule to simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, creating a "dual-binding" interaction that significantly enhances inhibitory potency.
This compound, lacking this extended moiety, is expected to have a weaker interaction, primarily with the catalytic site. Its activity provides a baseline to appreciate the dramatic increase in potency achieved with more complex structures.
Quantitative Comparison of Inhibitory Potency
To illustrate the structure-activity relationship, the table below summarizes the half-maximal inhibitory concentration (IC50) values for selected indanone derivatives against acetylcholinesterase. Lower IC50 values indicate higher potency.
| Compound | Structure | Key Features | AChE IC50 (nM) |
| This compound | Simple alkyl substitution at C2. | Data not widely reported, expected to be in the micromolar (µM) range | |
| Donepezil | N-benzylpiperidine moiety linked to an indanone-like core. | 6.7 | |
| 5,6-dimethoxy-1-indanone derivatives | Methoxy groups on the benzene ring and various linkers. | 10 - 1000 |
Note: The IC50 values can vary based on experimental conditions. The data presented are representative values from scientific literature.
As the data suggests, the addition of a complex side chain that can interact with the peripheral anionic site of AChE, as seen in Donepezil, leads to a dramatic increase in inhibitory potency compared to simpler indanones.
Experimental Methodology: Acetylcholinesterase Inhibition Assay
To quantify and compare the inhibitory activity of compounds like this compound, a standardized biochemical assay is required. The most common method is the Ellman's assay, which measures the activity of AChE spectrophotometrically.
Principle of the Ellman's Assay
The assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Dissolve AChE enzyme in the buffer to a final concentration of 0.2 units/mL.
-
Prepare a 10 mM solution of DTNB in the buffer.
-
Prepare a 10 mM solution of ATCh substrate in the buffer.
-
Prepare stock solutions of the test compounds (e.g., this compound) in a suitable solvent like DMSO, and then create serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of phosphate buffer.
-
Add 25 µL of the test compound dilution (or vehicle control - DMSO).
-
Add 25 µL of the AChE enzyme solution.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add 25 µL of the DTNB solution to each well.
-
To initiate the reaction, add 25 µL of the ATCh substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow Diagram
Caption: Workflow for the Ellman's method to determine AChE inhibitory activity.
Signaling Pathways and Molecular Targets
The primary signaling pathway influenced by AChE inhibitors is the cholinergic pathway. By increasing acetylcholine levels, these drugs enhance cholinergic neurotransmission, which is crucial for memory and learning.
Caption: Inhibition of AChE in the cholinergic synapse by indanone derivatives.
Conclusion
While this compound itself exhibits modest biological activity as an AChE inhibitor, it serves as a crucial starting point for understanding the complex structure-activity relationships within the indanone class. The quantum leap in potency observed with derivatives like Donepezil underscores the importance of designing molecules that can engage in multiple interactions with the target enzyme, particularly through dual binding to the catalytic and peripheral anionic sites. The experimental protocols outlined herein provide a robust framework for researchers to evaluate and compare novel indanone derivatives in the ongoing search for more effective therapeutics for neurodegenerative diseases.
A Spectroscopic Showdown: Differentiating 1-Indanone and 2-Indanone Derivatives in Drug Discovery
In the intricate landscape of medicinal chemistry and drug development, the precise structural elucidation of isomeric molecules is paramount. Among the myriad of scaffolds utilized in the synthesis of biologically active compounds, indanone derivatives hold a prominent position, exhibiting a wide array of pharmacological activities including antiviral, anti-inflammatory, and anticancer properties.[1] The constitutional isomers, 1-indanone and 2-indanone, while structurally similar, present distinct physicochemical properties and biological activities, underscoring the critical need for unambiguous differentiation. This guide provides an in-depth spectroscopic comparison of 1-indanone and 2-indanone derivatives, offering a practical framework for researchers to confidently distinguish between these crucial isomeric classes.
The key to differentiating these isomers lies in the position of the carbonyl group and its influence on the surrounding chemical environment. In 1-indanone, the ketone is conjugated with the aromatic ring, a feature absent in the isolated ketone of 2-indanone. This fundamental structural variance imparts unique spectroscopic signatures across a range of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Isomers
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. For indanone derivatives, both ¹H and ¹³C NMR provide a wealth of information to distinguish between the 1- and 2-isomers.
¹H NMR Spectroscopy
The proton NMR spectra of 1-indanone and 2-indanone derivatives exhibit characteristic differences in the chemical shifts and coupling patterns of the aliphatic protons.
In 1-indanone derivatives , the two methylene groups give rise to two distinct triplets, assuming no substitution on the five-membered ring. The protons on C-2, being α to the carbonyl group, are deshielded and typically appear as a triplet around 2.65 ppm. The protons on C-3, adjacent to the aromatic ring, are also deshielded and resonate as a triplet at approximately 3.10 ppm.[2]
Conversely, in 2-indanone derivatives , the two methylene groups are chemically equivalent due to the symmetry of the five-membered ring with respect to the carbonyl group. This results in a single peak, a singlet, for the four protons, typically observed around 3.5 ppm.
Table 1: Comparative ¹H NMR Data (CDCl₃, δ ppm) of Parent Indanones
| Proton | 1-Indanone | 2-Indanone | Rationale for Difference |
| H-2 | ~2.65 (t) | \multirow{2}{*}{~3.5 (s)} | In 1-indanone, the two methylene groups are in different chemical environments. H-2 is α to the carbonyl, and H-3 is benzylic. |
| H-3 | ~3.10 (t) | In 2-indanone, the two methylene groups are equivalent due to symmetry, resulting in a single chemical shift. | |
| Aromatic Protons | ~7.25-7.75 (m) | ~7.1-7.3 (m) | The conjugated carbonyl in 1-indanone deshields the aromatic protons to a greater extent. |
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide an even clearer distinction, particularly in the chemical shift of the carbonyl carbon.
For 1-indanone derivatives , the carbonyl carbon (C-1) is part of a conjugated system, which results in a downfield chemical shift, typically around 207.2 ppm.[2] The methylene carbons, C-2 and C-3, are distinct and resonate at approximately 36.4 ppm and 25.9 ppm, respectively.[2]
In 2-indanone derivatives , the carbonyl carbon (C-2) is not conjugated with the aromatic ring and therefore resonates at a significantly more downfield position, typically above 215 ppm. The two equivalent methylene carbons (C-1 and C-3) appear as a single peak around 45 ppm.
Table 2: Comparative ¹³C NMR Data (CDCl₃, δ ppm) of Parent Indanones
| Carbon | 1-Indanone | 2-Indanone | Rationale for Difference |
| C=O | ~207.2 | >215 | The carbonyl in 1-indanone is conjugated with the benzene ring, shifting its resonance upfield compared to the isolated carbonyl in 2-indanone. |
| CH₂ | ~36.4 (C-2), ~25.9 (C-3) | ~45 (C-1 & C-3) | The methylene carbons are non-equivalent in 1-indanone and equivalent in 2-indanone. |
| Aromatic Carbons | ~123-153 | ~125-142 | The electronic effect of the conjugated carbonyl in 1-indanone influences the chemical shifts of the aromatic carbons. |
Infrared (IR) Spectroscopy: The Carbonyl Stretch Tells All
Infrared spectroscopy is a rapid and effective method for distinguishing between the two indanone isomers, primarily based on the stretching frequency of the carbonyl group (C=O).
The carbonyl group in 1-indanone is conjugated with the aromatic ring. This conjugation delocalizes the pi electrons, weakening the C=O double bond and lowering its stretching frequency. Consequently, 1-indanone and its derivatives typically exhibit a C=O stretch in the range of 1690-1710 cm⁻¹ .[3]
In contrast, the carbonyl group in 2-indanone is a simple, non-conjugated ketone within a five-membered ring. This lack of conjugation and the ring strain result in a higher stretching frequency. Therefore, 2-indanone derivatives show a characteristic C=O absorption at a higher wavenumber, typically in the range of 1740-1760 cm⁻¹ .
Table 3: Comparative IR Data (C=O Stretch, cm⁻¹) of Parent Indanones
| Compound | C=O Stretching Frequency (cm⁻¹) | Rationale for Difference |
| 1-Indanone | ~1705 | Conjugation with the aromatic ring lowers the C=O bond order and stretching frequency. |
| 2-Indanone | ~1745 | The isolated carbonyl in a five-membered ring exhibits a higher stretching frequency due to the absence of conjugation and the presence of ring strain. |
UV-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and can be a valuable tool for differentiating between the conjugated 1-indanone and non-conjugated 2-indanone systems.
1-Indanone derivatives , with their α,β-unsaturated ketone chromophore, exhibit characteristic π → π* and n → π* transitions. The conjugation between the benzene ring and the carbonyl group leads to a bathochromic (red) shift of the π → π* transition, typically resulting in a strong absorption band around 240-250 nm and another weaker one around 280-290 nm .[4] A weak n → π* transition is also observed at longer wavelengths, often above 300 nm.
2-Indanone derivatives lack this extended conjugation. The primary chromophore is the benzene ring, which shows its characteristic absorptions around 260-270 nm . The isolated carbonyl group exhibits a weak n → π* transition around 290-300 nm . The absence of the strong, red-shifted π → π* band is a key distinguishing feature.
Table 4: Comparative UV-Vis Absorption Data of Parent Indanones
| Compound | λmax (nm) | Electronic Transition | Rationale for Difference |
| 1-Indanone | ~245, ~290 | π → π | Extended conjugation in 1-indanone leads to lower energy π → π transitions and a red-shifted absorption compared to 2-indanone. |
| 2-Indanone | ~265, ~295 | π → π* (benzene), n → π | The spectrum is dominated by the benzene chromophore, with a weak n → π transition from the isolated carbonyl. |
Mass Spectrometry: Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule, which can be used for structural elucidation. The fragmentation of 1-indanone and 2-indanone under electron ionization (EI) conditions reveals distinct pathways.
For 1-indanone , a common fragmentation pathway involves the loss of a neutral molecule of carbon monoxide (CO) followed by the loss of a hydrogen atom, leading to a prominent peak at m/z 103. Another significant fragmentation is the loss of an ethylene molecule (C₂H₄) via a retro-Diels-Alder-type reaction, resulting in a fragment at m/z 104.[5]
The fragmentation of 2-indanone is expected to be different due to the different location of the carbonyl group. A characteristic fragmentation is the loss of a formyl radical (CHO), leading to a fragment at m/z 103. Alpha-cleavage on either side of the carbonyl group can lead to the formation of a tropylium-like ion at m/z 91. The molecular ion peak at m/z 132 is often observed for both isomers.[6]
Table 5: Key Mass Spectrometry Fragments (m/z) of Parent Indanones
| m/z | Proposed Fragment | 1-Indanone | 2-Indanone | Rationale for Difference |
| 132 | [M]⁺ | Abundant | Abundant | Molecular ion peak. |
| 104 | [M - C₂H₄]⁺ | Abundant | Less Abundant | Characteristic retro-Diels-Alder type fragmentation for 1-indanone. |
| 103 | [M - CO - H]⁺ or [M - CHO]⁺ | Abundant | Abundant | Formed through different pathways for each isomer. |
| 91 | [C₇H₇]⁺ | Present | Abundant | More readily formed from 2-indanone via alpha-cleavage. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the indanone derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquids: Place a drop of the neat liquid between two NaCl or KBr plates.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure solvent.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indanone derivative in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8.[7]
-
Instrument Parameters:
-
Data Acquisition: Record the absorbance spectrum over the specified wavelength range.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization Method: Use Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Instrument Parameters:
-
Ion Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of 1-indanone and 2-indanone derivatives.
Caption: Workflow for differentiating 1- and 2-indanone derivatives.
Conclusion
The structural distinction between 1-indanone and 2-indanone derivatives is readily achievable through a systematic application of standard spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle. By understanding the fundamental principles behind the spectroscopic differences—primarily the presence or absence of conjugation of the carbonyl group with the aromatic ring—researchers can confidently assign the correct isomeric structure, a critical step in the advancement of drug discovery and development programs.
References
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Propyl-1-indanone
Introduction: In the landscape of pharmaceutical research and fine chemical synthesis, the integrity of a starting material is paramount. 2-Propyl-1-indanone, a key intermediate in the synthesis of various biologically active molecules, is no exception. Its purity directly impacts reaction yield, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of newly synthesized this compound, designed for researchers who require not just data, but actionable, trustworthy insights. We will move beyond mere protocols to explore the underlying scientific rationale, enabling you to design a robust, self-validating purity assessment strategy.
The Strategic Imperative: Why Purity Assessment is Non-Negotiable
The synthesis of this compound, typically involving intramolecular Friedel-Crafts cyclization or related pathways, can introduce a spectrum of impurities. These are not merely inert bystanders; they can be structurally related isomers, unreacted starting materials, or process-related contaminants. A rigorous purity assessment strategy is therefore a system of quality control that ensures:
-
Reproducibility: Guarantees that downstream reactions behave as expected, batch after batch.
-
Safety: Prevents the carry-over of potentially toxic or reactive impurities into final products.
-
Regulatory Compliance: Forms the bedrock of data packages for regulatory submissions in drug development.
Our approach is not to simply achieve a "passing" number but to build a comprehensive purity profile. This requires a multi-pronged analytical strategy, as no single technique can reveal the entire picture.
Core Methodologies: A Comparative Analysis
The choice of an analytical technique is dictated by the information you seek. Are you confirming identity, quantifying known impurities, or searching for unknown trace components? Here, we compare the workhorse techniques used in synthetic chemistry labs.
Chromatographic Techniques: The Gold Standard for Quantification
Chromatography excels at separating the target compound from its impurities, allowing for precise quantification.[1]
-
High-Performance Liquid Chromatography (HPLC): The primary tool for purity assessment of non-volatile organic molecules.[2] It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
-
Expertise & Experience: A reversed-phase C18 column is the logical starting point for a molecule like this compound, given its moderate polarity. A UV detector is ideal due to the chromophore present in the indanone structure. The choice of mobile phase (typically a mixture of acetonitrile or methanol and water) is critical; a gradient elution is often preferred over isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe.
-
Trustworthiness: Purity is typically reported as "Area Percent," which assumes that all compounds have a similar response factor at the chosen wavelength. For true accuracy, a reference standard of this compound is required to create a calibration curve and to calculate the response factors of any identified impurities.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): The method of choice for volatile and semi-volatile impurities.[3] It separates compounds based on their boiling point and interaction with the stationary phase, with the mass spectrometer providing definitive identification.
-
Expertise & Experience: This technique is indispensable for detecting residual solvents from the synthesis and purification steps (e.g., toluene, THF, hexanes). It can also identify volatile by-products that might be missed by HPLC. The mass spectrum acts as a chemical fingerprint, allowing for the identification of impurities by comparing them to spectral libraries.
-
Trustworthiness: GC-MS is exceptionally sensitive and specific.[4] Stable isotope-labeled internal standards can be used for the most accurate and precise quantification, a technique known as isotope dilution mass spectrometry (IDMS).
-
Spectroscopic Techniques: The Key to Structural Confirmation
Spectroscopy provides unambiguous confirmation of the molecular structure of the synthesized compound and can help identify unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation of organic molecules.[5]
-
Expertise & Experience: A ¹H NMR spectrum provides the first confirmation that the target molecule has been synthesized. The chemical shifts, integration values, and coupling patterns should all align with the structure of this compound. The presence of unexpected signals indicates impurities. ¹³C NMR and 2D-NMR techniques (like COSY and HSQC) can further confirm the structure and help in identifying co-isolated by-products.[6][7]
-
Trustworthiness: Quantitative NMR (qNMR) is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte. By adding a certified internal standard of known concentration to the sample, the purity of the target compound can be calculated directly from the relative integrals of their respective signals.
-
Ancillary Techniques: Rapid Preliminary Checks
These methods provide a quick, albeit less detailed, assessment of purity.
-
Melting Point Analysis: A classic and straightforward technique. Pure crystalline compounds exhibit a sharp, defined melting point range.[8]
-
Expertise & Experience: The presence of impurities typically causes a depression and broadening of the melting point range.[9] A sharp melting point that corresponds to the literature value is a good initial indicator of high purity.
-
Trustworthiness: While useful, it is not a quantitative method and can be misleading if impurities form a eutectic mixture or if the compound is amorphous.
-
Data-Driven Comparison of Analytical Techniques
To facilitate an objective choice, the following table summarizes the capabilities of each technique in the context of analyzing this compound.
| Technique | Primary Purpose | Sensitivity | Quantitation | Information Provided | Best For Detecting |
| HPLC-UV | Quantitative Purity | High (ng-pg) | Excellent (Area %, External/Internal Standard) | Purity Profile, Retention Time | Non-volatile impurities, isomers, degradation products. |
| GC-MS | Identification & Quantification | Very High (pg-fg) | Excellent (with standards) | Molecular Weight, Fragmentation Pattern | Residual solvents, volatile by-products. |
| ¹H NMR | Structural Confirmation | Moderate (~0.1-1%) | Good (qNMR with internal standard) | Molecular Structure, Connectivity | Structural isomers, major impurities. |
| Melting Point | Preliminary Purity Check | Low (>1-2%) | None (Qualitative) | Physical Property | Crystalline solid impurities. |
Visualizing the Purity Assessment Workflow
A logical, phased approach ensures efficiency and rigor. The initial checks inform the more complex, quantitative analyses.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Detailed Experimental Protocols
Trustworthy data comes from meticulously executed, self-validating protocols. The inclusion of system suitability tests (SST) before any sample analysis is non-negotiable and ensures the analytical system is performing correctly.
Protocol 1: Purity Determination by Reversed-Phase HPLC-UV
1. Objective: To determine the purity of this compound by calculating the area percentage of the main peak relative to all other peaks detected by UV absorbance.
2. Materials & Reagents:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water (H₂O)
-
Trifluoroacetic Acid (TFA)
-
Sample: Synthesized this compound
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-20 min: 50% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 50% B
-
26-30 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as described above. Filter and degas thoroughly.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 ACN/H₂O mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Make five replicate injections of the sample solution.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time of the main this compound peak must be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0. This confirms the system is precise and the peak shape is good.
-
-
Sample Analysis: Once the SST passes, inject the sample solution in duplicate.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent formula:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: Residual Solvent Analysis by Static Headspace GC-MS
1. Objective: To identify and quantify residual volatile organic solvents in the this compound sample.
2. Materials & Reagents:
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Reference standards of expected solvents (e.g., Toluene, Hexane, Ethyl Acetate)
-
Sample: Synthesized this compound
3. Instrumental Conditions:
-
GC Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 min at 240 °C
-
-
Headspace Sampler:
-
Vial Equilibration Temp: 80 °C
-
Equilibration Time: 15 min
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35-350 amu
-
4. Procedure:
-
Standard Preparation: Prepare a mixed solvent standard in DMSO at a known concentration (e.g., 1000 ppm).
-
Sample Preparation: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 1 mL of DMSO and seal immediately.
-
Sequence Setup: Set up a sequence including a blank (DMSO), the standard solution, and the sample preparation.
-
Analysis: Run the sequence.
-
Data Analysis:
-
Identify peaks in the sample chromatogram by comparing their retention times and mass spectra to the standard and the NIST mass spectral library.
-
Quantify any identified solvents by comparing the peak area in the sample to the peak area in the standard (single-point calibration).
-
Establishing Trustworthiness: The Logic of Method Validation
A protocol is only as reliable as its validation. For methods intended for ongoing quality control, a formal validation process is essential to prove the method is fit for purpose.
Caption: Core parameters for validating an analytical method to ensure trustworthiness.
Conclusion
Assessing the purity of synthesized this compound is a multi-faceted task that demands more than a single measurement. A comprehensive strategy, built on a foundation of orthogonal analytical techniques, is essential for confident decision-making in research and development. The workflow begins with rapid, qualitative checks like melting point analysis, proceeds to definitive structural confirmation by NMR, and culminates in precise quantification of purity and impurities by HPLC and GC-MS. By understanding the strengths and limitations of each method and implementing robust, self-validating protocols, scientists can ensure the quality and integrity of their materials, paving the way for successful and reproducible synthetic outcomes.
References
A Comparative Guide to the Anti-inflammatory Effects of Indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including promising anti-inflammatory effects. This guide provides a comparative analysis of various indanone derivatives, synthesizing data from multiple preclinical studies to offer insights into their therapeutic potential and mechanisms of action.
Introduction: The Therapeutic Potential of Indanone Derivatives in Inflammation
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in numerous chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but they can have significant side effects. This has driven the search for new anti-inflammatory agents with improved safety profiles. Indanone derivatives have shown potential as such agents, with studies demonstrating their ability to modulate key inflammatory pathways.[1][2][3]
Comparative Analysis of Anti-inflammatory Activity
This section compares the in vitro anti-inflammatory activities of several indanone derivatives, based on data from various studies. It is important to note that these comparisons are drawn from different experimental setups and should be interpreted with this in mind.
Table 1: In Vitro Anti-inflammatory Activity of Selected Indanone Derivatives
| Derivative | Assay | Target/Cell Line | Key Findings | IC50 Value | Reference |
| Compound 11k (sesquistilbene indanone analogue) | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 macrophages | Potent inhibition of NO production.[4][5] | Not explicitly stated in abstract | [4] |
| Compound C5 | Cytokine Release Inhibition | BV2 microglial cells | Significantly reduced NO, TNF-α, and IL-1β release.[6] | Not explicitly stated for each cytokine | [6] |
| Fluorinated benzylidene indanone derivative | Cytokine Release Inhibition | LPS-stimulated murine primary macrophages | Inhibited IL-6 and TNF-α production.[7] | Not explicitly stated | [7] |
| 2-benzylidene-1-indanone derivative (4d) | Cytokine Release Inhibition | LPS-stimulated RAW 264.7 macrophages | Promising inhibition of TNF-α.[8][9] | Not explicitly stated | [8][9] |
| 2-benzylidene-1-indanone derivative (8f) | Cytokine Release Inhibition | LPS-stimulated murine primary macrophages | Improved inhibition of IL-6 and TNF-α compared to 4d.[8] | Not explicitly stated | [8] |
| Indanone derivative from Fernandoa adenophylla | Heat-induced Hemolysis Inhibition | Human Red Blood Cells | Dose-dependent inhibition of hemolysis.[10][11] | 54.69 µM | [10] |
| Compounds 6a and 6o (cinnamic acid hybrids) | Nitric Oxide (NO) Production Inhibition | RAW264.7 macrophages | Potent anti-inflammatory activities.[12] | Not explicitly stated for each | [12] |
Mechanisms of Action: Targeting Key Inflammatory Pathways
Indanone derivatives exert their anti-inflammatory effects by modulating critical signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Caption: Simplified NF-κB signaling pathway and the inhibitory action of indanone derivatives.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades like JNK, ERK, and p38, also plays a crucial role in inflammation.[5] Activation of these kinases leads to the phosphorylation of transcription factors that, in turn, regulate the expression of inflammatory mediators. Several indanone derivatives have been shown to inhibit the phosphorylation of these MAPKs.[5]
Caption: Overview of the MAPK signaling cascade and its inhibition by indanone derivatives.
Experimental Protocols for Assessing Anti-inflammatory Activity
The following are standardized in vitro and in vivo methods used to evaluate the anti-inflammatory potential of chemical compounds.[13][14][15][16]
In Vitro Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay is a common primary screen for anti-inflammatory activity.
Principle: Macrophages, when stimulated with LPS, produce large amounts of NO via the iNOS enzyme. The amount of NO produced can be quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test indanone derivatives for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Quantification:
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model for evaluating acute inflammation.
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The volume of the paw is measured over time to assess the extent of inflammation and the efficacy of an anti-inflammatory agent.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the indanone derivative.
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Inflammation Induction: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.
Conclusion and Future Directions
The studies compiled in this guide demonstrate the significant potential of indanone derivatives as a promising class of anti-inflammatory agents.[3][8] These compounds have been shown to effectively inhibit the production of key inflammatory mediators such as NO and pro-inflammatory cytokines by targeting major signaling pathways like NF-κB and MAPK.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the indanone scaffold for enhanced potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds.
-
In Vivo Efficacy in Chronic Inflammation Models: To evaluate the therapeutic potential in more clinically relevant disease models.
By systematically exploring the chemical space around the indanone core, it is anticipated that novel and effective anti-inflammatory drugs with improved therapeutic profiles can be developed.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Indanone derivatives: Emerging frontiers in cancer therapy | Semantic Scholar [semanticscholar.org]
- 4. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assa...: Ingenta Connect [ingentaconnect.com]
- 14. [PDF] In vitro and In vivo Models for Anti-inflammation: An Evaluative Review | Semantic Scholar [semanticscholar.org]
- 15. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 16. researchgate.net [researchgate.net]
A Comparative In-Silico Analysis of 2-Propyl-1-indanone: A Predictive Modeling and Molecular Docking Guide
This guide provides a comprehensive, in-silico-driven comparison of 2-Propyl-1-indanone against established therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document delves into predictive modeling of its biological targets, detailed molecular docking protocols, and comparative analyses of its potential efficacy. By synthesizing data from existing literature on analogous compounds and employing robust computational methodologies, we aim to provide a predictive framework for the therapeutic potential of this compound.
Introduction: The Therapeutic Promise of the Indanone Scaffold
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 1-indanone have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4] A notable example is Donepezil, a potent acetylcholinesterase (AChE) inhibitor widely prescribed for the management of Alzheimer's disease, which features a substituted indanone moiety.[1] Given the established bioactivity of this chemical class, novel derivatives such as this compound present intriguing prospects for drug discovery.
This guide will explore the potential biological targets of this compound through a structured in-silico investigation. We will perform comparative molecular docking studies against three well-characterized protein targets: Acetylcholinesterase (AChE), Cyclooxygenase-2 (COX-2), and Cereblon (CRBN). These targets are chosen based on the known activities of other indanone derivatives.[3][5][6] The predicted binding affinities and interaction patterns of this compound will be benchmarked against established drugs: Donepezil (AChE inhibitor), Celecoxib (COX-2 inhibitor), and Thalidomide (Cereblon ligand). Furthermore, we will outline a protocol for in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to provide a preliminary assessment of the compound's drug-likeness.
Predictive Modeling and Target Selection
In the absence of direct experimental data for this compound, we propose a rational, in-silico approach to identify its most probable biological targets. The selection of AChE, COX-2, and CRBN is predicated on the established activities of structurally related 1-indanone derivatives.
-
Acetylcholinesterase (AChE): The success of Donepezil underscores the potential of indanone derivatives as AChE inhibitors for the treatment of neurodegenerative diseases.[7]
-
Cyclooxygenase-2 (COX-2): Many indanone derivatives have been investigated for their anti-inflammatory properties, with COX-2 being a key target in inflammatory pathways.[3]
-
Cereblon (CRBN): Recent studies have highlighted the interaction of indanone derivatives with Cereblon, a component of the E3 ubiquitin ligase complex, suggesting potential applications in oncology and immunology.[6][8]
Comparative Molecular Docking Studies: A Step-by-Step Workflow
This section provides a detailed methodology for conducting comparative molecular docking studies to evaluate the binding potential of this compound against the selected targets. We will utilize AutoDock Vina, a widely used and validated open-source docking program.[9]
Experimental Workflow
The overall workflow for the comparative molecular docking study is depicted below.
Caption: A generalized workflow for computational molecular docking studies.
Detailed Protocols
Part 1: Target Protein Preparation
-
Protein Structure Retrieval: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB):
-
Protein Clean-up: Using molecular visualization software such as PyMOL or UCSF Chimera, remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand.
-
Preparation for Docking: Utilize AutoDock Tools (ADT) to prepare the protein for docking. This involves adding polar hydrogen atoms and assigning Gasteiger charges. The prepared protein is saved in the PDBQT file format.
Part 2: Ligand Preparation
-
Ligand Structure Generation:
-
The 3D structure of this compound can be built using chemical drawing software like ChemDraw or Marvin Sketch and subsequently energy minimized using a force field such as MMFF94.
-
The structures of the reference drugs (Donepezil, Celecoxib, and Thalidomide) can be extracted from their respective co-crystallized PDB files or obtained from a chemical database like PubChem.
-
-
Ligand Preparation for Docking: Use AutoDock Tools to prepare the ligands. This step involves detecting the rotatable bonds and saving the ligand in the PDBQT format.
Part 3: Molecular Docking with AutoDock Vina
-
Grid Box Definition: For each target protein, define a grid box that encompasses the active site. The coordinates of the grid box can be centered on the position of the co-crystallized ligand in the original PDB file. A grid size of 25 x 25 x 25 Å is generally a good starting point.
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analysis of Results: The output file will contain the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable. Visualize the protein-ligand interactions for the best pose using software like PyMOL or Discovery Studio Visualizer to identify key interactions such as hydrogen bonds and hydrophobic contacts.
Comparative Analysis of Docking Results
The primary output of the docking simulations will be the predicted binding affinities of this compound and the reference drugs for each target protein. This data should be tabulated for a clear comparison.
| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) |
| This compound | Acetylcholinesterase (AChE) | To be determined |
| Donepezil | Acetylcholinesterase (AChE) | To be determined |
| This compound | Cyclooxygenase-2 (COX-2) | To be determined |
| Celecoxib | Cyclooxygenase-2 (COX-2) | To be determined |
| This compound | Cereblon (CRBN) | To be determined |
| Thalidomide | Cereblon (CRBN) | To be determined |
Interpretation of Results:
-
A more negative binding affinity suggests a stronger predicted interaction between the ligand and the protein.
-
By comparing the binding affinity of this compound to that of the established drugs, we can make a preliminary assessment of its potential potency.
-
Detailed analysis of the binding poses will reveal the specific amino acid residues involved in the interaction, providing insights into the mechanism of binding.
In-Silico ADMET Prediction: Assessing Drug-Likeness
A crucial aspect of early-stage drug discovery is the evaluation of a compound's pharmacokinetic properties. In-silico ADMET prediction tools can provide valuable insights into a molecule's likely behavior in the body.[13]
ADMET Prediction Workflow
Caption: Workflow for in-silico ADMET prediction.
Recommended Protocol
A variety of web-based tools and standalone software are available for ADMET prediction, such as SwissADME and ADMETlab. The general protocol involves:
-
Input: Providing the chemical structure of this compound, typically as a SMILES string or a 2D/3D structure file.
-
Execution: The software calculates a range of physicochemical and pharmacokinetic properties based on established algorithms and models.
-
Analysis: The output provides predictions for key parameters, including:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Absorption: Prediction of oral bioavailability and permeability through biological barriers like the blood-brain barrier.
-
Metabolism: Prediction of interactions with cytochrome P450 enzymes.
-
Toxicity: Prediction of potential toxicities, such as hepatotoxicity or cardiotoxicity.
-
Conclusion and Future Directions
This guide outlines a comprehensive in-silico approach to evaluate the therapeutic potential of this compound. By conducting comparative molecular docking studies against well-established drug targets and performing ADMET predictions, researchers can gain valuable preliminary insights into the compound's bioactivity and drug-likeness.
The results of these computational studies should be viewed as predictive and serve as a foundation for guiding further experimental validation. Promising in-silico findings would warrant the chemical synthesis of this compound and subsequent in-vitro and in-vivo testing to confirm its biological activity and therapeutic potential. This integrated approach of computational and experimental methods is central to modern, efficient drug discovery and development.
References
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researcher.manipal.edu [researcher.manipal.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
establishing the reproducibility of a 2-Propyl-1-indanone synthesis protocol
A Guide to Establishing Reproducible Synthesis of 2-Propyl-1-indanone
This guide provides a comprehensive framework for the synthesis of this compound, with a primary focus on establishing a reproducible and scalable protocol. We will delve into two key synthetic stages: the preparation of the 1-indanone precursor via intramolecular Friedel-Crafts acylation and its subsequent C-alkylation at the α-position to introduce the propyl group. This document is intended for researchers and professionals in organic synthesis and drug development, offering not just procedural steps, but also the underlying rationale for key experimental choices, strategies for troubleshooting, and a systematic approach to validating reproducibility.
Introduction: The Importance of Reproducibility in Indanone Synthesis
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The synthesis of its derivatives, such as this compound, is therefore of significant interest. However, transitioning a synthetic protocol from a research setting to a production environment necessitates a high degree of reproducibility. Minor variations in reaction conditions can lead to inconsistent yields, impurity profiles, and difficulties in purification.
This guide will focus on a robust two-step synthesis of this compound. The first step involves the well-established intramolecular Friedel-Crafts acylation to form 1-indanone.[1][2] The second, and more nuanced step, is the selective alkylation of the 1-indanone enolate. For this, we will explore the use of Phase-Transfer Catalysis (PTC), a technique known for its efficiency, milder reaction conditions, and scalability.[3][4] Our objective is to provide a detailed protocol and a systematic approach to evaluate and ensure its reproducibility.
Overall Synthetic Strategy
The synthesis of this compound will be approached in two distinct stages, as illustrated below. This modular approach allows for the optimization and quality control of each step independently.
Caption: Overall two-stage synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 1-Indanone
The intramolecular Friedel-Crafts acylation is a classic and reliable method for the synthesis of 1-indanone from 3-phenylpropionic acid.[1][2] The reaction proceeds via the formation of an acyl chloride intermediate, which then undergoes an intramolecular electrophilic aromatic substitution catalyzed by a Lewis acid.
Protocol 1: Synthesis of 1-Indanone
Materials:
-
3-Phenylpropionic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-phenylpropionic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until gas evolution ceases.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. This yields the crude 3-phenylpropionyl chloride.
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C in an ice bath.
-
Add anhydrous aluminum chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 1-indanone.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Stage 2: Synthesis of this compound via Phase-Transfer Catalysis
The alkylation of the α-carbon of 1-indanone is achieved by generating the enolate with a base and then trapping it with an alkylating agent. Phase-transfer catalysis is an excellent choice for this transformation as it allows for the use of an inorganic base in a biphasic system, often leading to cleaner reactions and easier workups.[3][4]
Protocol 2: Synthesis of this compound
Materials:
-
1-Indanone
-
1-Propyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous toluene
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 1-indanone (1 equivalent), anhydrous potassium carbonate (2 equivalents), and tetrabutylammonium bromide (0.1 equivalents).
-
Add anhydrous toluene to the flask.
-
Stir the suspension vigorously and add 1-propyl bromide (1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water to remove any remaining TBAB and salts.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Establishing Reproducibility: A Systematic Approach
Reproducibility is established by demonstrating that the protocol consistently delivers a product of desired yield and purity within acceptable limits when subjected to minor, realistic variations in reaction parameters.
4.1. Key Performance Indicators (KPIs)
-
Yield: The isolated yield of the purified product.
-
Purity: Assessed by GC-MS and ¹H NMR.
-
Byproduct Profile: Identification and quantification of any significant side products, such as the O-alkylated product or dialkylated product.
4.2. Experimental Design for Reproducibility Studies
A Design of Experiments (DoE) approach can be systematically employed. However, for initial validation, a simpler approach of varying one factor at a time can be insightful.
| Parameter to Vary | Rationale for Variation | Low Level | Standard | High Level |
| Base Equivalents | Stoichiometry of the base can affect the extent of enolate formation and the potential for side reactions. | 1.5 eq | 2.0 eq | 2.5 eq |
| Temperature (°C) | Temperature can influence reaction rate and selectivity (C- vs. O-alkylation). | 50 °C | 60 °C | 70 °C |
| Catalyst Loading (mol%) | The amount of phase-transfer catalyst can impact the reaction kinetics. | 5 mol% | 10 mol% | 15 mol% |
| Stirring Speed (RPM) | In a biphasic system, efficient mixing is crucial for mass transfer. | 300 RPM | 500 RPM | 800 RPM |
4.3. Analytical Workflow for Quality Control
A robust analytical workflow is essential for evaluating the outcome of each experiment.
Caption: Analytical workflow for the quality control of this compound synthesis.
Comparative Data and Discussion
The results from the reproducibility studies should be tabulated to allow for a clear comparison.
Table 1: Reproducibility Study of this compound Synthesis
| Run | Base Eq. | Temp (°C) | Catalyst (mol%) | Stirring (RPM) | Yield (%) | Purity (GC-MS, %) | Key Byproducts (%) |
| 1 | 2.0 | 60 | 10 | 500 | 85 | 98.5 | Dialkylated: 0.8 |
| 2 | 1.5 | 60 | 10 | 500 | 78 | 98.0 | Unreacted SM: 1.5 |
| 3 | 2.5 | 60 | 10 | 500 | 86 | 97.5 | Dialkylated: 1.8 |
| 4 | 2.0 | 50 | 10 | 500 | 75 | 99.0 | Unreacted SM: 4.0 |
| 5 | 2.0 | 70 | 10 | 500 | 84 | 96.5 | O-alkylated: 1.0 |
| 6 | 2.0 | 60 | 5 | 500 | 72 | 98.8 | Unreacted SM: 5.5 |
| 7 | 2.0 | 60 | 15 | 500 | 85 | 98.2 | Dialkylated: 1.1 |
| 8 | 2.0 | 60 | 10 | 300 | 65 | 97.0 | Unreacted SM: 7.0 |
Discussion of Expected Results:
-
Effect of Base: Using fewer equivalents of base may lead to incomplete conversion, leaving unreacted starting material. Conversely, a large excess may promote side reactions like dialkylation.
-
Effect of Temperature: Lower temperatures may slow the reaction, requiring longer reaction times, while higher temperatures could potentially increase the formation of byproducts.
-
Effect of Catalyst Loading: Insufficient catalyst will result in a sluggish reaction. Increasing the catalyst loading beyond a certain point may not significantly improve the yield and adds to the cost.
-
Effect of Stirring Speed: Inadequate stirring in a phase-transfer catalyzed reaction will lead to poor mass transport between the phases, resulting in lower yields.
Based on the hypothetical data above, the standard conditions (Run 1) provide a good balance of high yield and purity. The protocol demonstrates robustness, with minor variations in conditions still providing acceptable results, though with predictable trade-offs.
Conclusion
This guide has outlined a comprehensive approach to the synthesis of this compound and, more importantly, a systematic methodology for establishing the reproducibility of the protocol. By carefully controlling and evaluating key reaction parameters, and employing a robust analytical workflow, it is possible to develop a reliable and scalable synthesis. The use of phase-transfer catalysis for the alkylation step offers a practical and efficient route to the desired product. The principles and methods described herein can be adapted to the synthesis of other 2-substituted-1-indanones, providing a valuable framework for process development and validation in a research and development setting.
References
A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 2-Propyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Propyl-1-indanone is a crucial building block in the synthesis of various pharmacologically active molecules. Its efficient and economical production is a significant concern for researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of the most viable synthetic routes to this compound, focusing on cost-effectiveness. We will dissect three primary strategies: direct alkylation of 1-indanone, a two-step approach involving Friedel-Crafts acylation followed by alkylation, and a modern alternative utilizing Meldrum's acid. Each route is evaluated based on raw material costs, reaction yield, operational complexity, and scalability. Our analysis indicates that for laboratory-scale synthesis where the starting 1-indanone is commercially available, direct alkylation offers a favorable balance of cost and simplicity. For larger-scale production where starting material cost is a primary driver, the Meldrum's acid route presents a compelling, atom-economical alternative, despite its initial complexity.
Introduction: The Significance of this compound
The 1-indanone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive compounds. The introduction of an alkyl substituent at the C-2 position, as in this compound, is a key step in the synthesis of various therapeutic agents. A cost-effective and scalable synthesis of this intermediate is therefore of paramount importance to facilitate drug discovery and development programs. This guide aims to provide a clear, data-driven comparison of the available synthetic methodologies to empower researchers to make informed decisions based on their specific needs, whether for small-scale screening or large-scale manufacturing.
Route A: Direct Alkylation of 1-Indanone
This is arguably the most straightforward and common approach to synthesizing 2-substituted-1-indanones. The strategy involves the deprotonation of commercially available 1-indanone at the α-carbon, followed by nucleophilic substitution with a propyl halide.
Reaction Scheme
Caption: General workflow for the direct alkylation of 1-indanone.
Experimental Protocol
-
To a solution of 1-indanone (1.0 eq) in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), a strong base (1.1 eq, e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA)) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour to ensure complete enolate formation.
-
The mixture is cooled back to 0 °C, and n-propyl bromide (1.2 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Mechanistic Insights and Causality
The choice of base is critical in this reaction. A strong, non-nucleophilic base like NaH or LDA is required to quantitatively deprotonate the α-carbon of the ketone, forming the corresponding enolate. The use of a less sterically hindered base like NaH is often more cost-effective for large-scale applications. The solvent must be anhydrous to prevent quenching of the highly reactive enolate intermediate. An inert atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture.
Cost-Effectiveness Analysis
-
Pros:
-
Simplicity: This is a one-step synthesis from a readily available starting material.
-
High Yield: When optimized, this reaction can provide good to excellent yields.
-
Flexibility: This method can be adapted for the synthesis of a wide range of 2-alkyl-1-indanones.
-
-
Cons:
-
Cost of 1-Indanone: The primary cost driver for this route is the price of the starting 1-indanone.[1][2][3][4]
-
Use of Hazardous Reagents: Strong bases like NaH and LDA are pyrophoric and require careful handling, which can increase operational costs.[5][6][7][8][9]
-
Purification: Column chromatography is often required for high purity, which can be time-consuming and costly, especially at a larger scale.
-
Route B: Two-Step Synthesis via Friedel-Crafts Acylation
This classical approach involves the initial construction of the 1-indanone ring system via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-phenylpropionic acid, followed by the alkylation step as described in Route A.
Reaction Scheme
Caption: Two-step synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocol (Friedel-Crafts Acylation)
-
3-Phenylpropionic acid (1.0 eq) is added to a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at room temperature.
-
The mixture is heated (typically >100 °C) with stirring for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled and carefully poured onto crushed ice.
-
The precipitated product is collected by filtration or extracted with an organic solvent.
-
The crude 1-indanone is then purified, typically by recrystallization or chromatography, before proceeding to the alkylation step as detailed in Route A.
Mechanistic Insights and Causality
The intramolecular Friedel-Crafts acylation is a robust method for forming the five-membered ring of the indanone core.[10][11] The strong acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion to yield the cyclized product. The choice of acid and reaction temperature is crucial for achieving good yields and minimizing side reactions.
Cost-Effectiveness Analysis
-
Pros:
-
Cons:
-
Multiple Steps: This is a two-step process, which increases labor and time.
-
Harsh Conditions: The use of strong acids at high temperatures requires specialized equipment and careful handling.
-
Waste Generation: The use of stoichiometric amounts of strong acids generates significant acidic waste, which requires neutralization and disposal, adding to the overall cost.
-
Overall Yield: The final yield is a product of the yields of two separate reactions, which can be lower than a single-step route.
-
Route C: Modern Approach via Meldrum's Acid
A more contemporary approach to 2-substituted-1-indanones involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[16][17][18][19][20] This route allows for the introduction of the propyl group prior to the cyclization step, offering a more convergent and potentially more efficient synthesis.
Reaction Scheme
Caption: Synthesis of this compound using a Meldrum's acid derivative.
Experimental Protocol
-
Meldrum's acid is first alkylated with n-propyl bromide in the presence of a base to form 5-propyl-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
The resulting propyl-Meldrum's acid derivative is then reacted with a suitable benzyl halide in the presence of a base to yield a benzyl-substituted intermediate.
-
This intermediate undergoes an intramolecular Friedel-Crafts acylation, often catalyzed by a Lewis acid such as scandium triflate (Sc(OTf)₃), under milder conditions than the classical approach, to give this compound.[21][22][23]
Mechanistic Insights and Causality
Meldrum's acid is a cyclic malonic acid derivative with highly acidic α-protons, making it easily alkylated.[24][25] The subsequent intramolecular Friedel-Crafts acylation of the benzyl Meldrum's acid derivative is facilitated by the high reactivity of the acylating agent.[21] The use of a Lewis acid catalyst allows for the reaction to proceed under milder conditions, which can improve functional group tolerance and reduce side reactions.
Cost-Effectiveness Analysis
-
Pros:
-
Convergent Synthesis: The propyl group is introduced early in the synthesis, which can lead to a more efficient overall process.
-
Milder Conditions: The cyclization step can be performed under milder conditions, which can reduce energy costs and the need for specialized equipment.
-
Atom Economy: This route can be more atom-economical compared to the classical Friedel-Crafts approach.
-
-
Cons:
-
Cost of Meldrum's Acid: Meldrum's acid is more expensive than 3-phenylpropionic acid.[16][17][18][19][20]
-
Multi-step Process: While convergent, this route still involves multiple synthetic steps.
-
Catalyst Cost: Lewis acid catalysts like scandium triflate can be expensive, although they are used in catalytic amounts.
-
Comparative Analysis
| Feature | Route A: Direct Alkylation | Route B: Friedel-Crafts & Alkylation | Route C: Meldrum's Acid Route |
| Number of Steps | 1 (from 1-indanone) | 2 (from 3-phenylpropionic acid) | 3+ (from Meldrum's acid) |
| Starting Material Cost | High (1-indanone)[1][2][3][4] | Low (3-phenylpropionic acid)[12][13][14][15] | Moderate (Meldrum's acid)[16][17][18][19][20] |
| Reagent Hazards | High (NaH, LDA)[5][6][7][8][9] | High (conc. acids) | Moderate (Lewis acids) |
| Reaction Conditions | Mild to moderate | Harsh (high temp.) | Mild to moderate |
| Typical Overall Yield | Good to Excellent | Moderate to Good | Good |
| Scalability | Good | Excellent | Moderate |
| Purification | Chromatography often needed | Recrystallization/Chromatography | Chromatography often needed |
| Waste Generation | Moderate | High (acidic waste) | Moderate |
Conclusion and Recommendations
The most cost-effective synthetic route to this compound is highly dependent on the scale of the synthesis and the availability of starting materials.
-
For laboratory-scale synthesis (milligrams to grams) , where convenience and time are often more critical than raw material cost, Route A: Direct Alkylation of commercially available 1-indanone is the recommended approach. Its simplicity and high potential yield make it an attractive option for rapid access to the desired product for research and screening purposes.
-
For pilot-plant or industrial-scale synthesis (kilograms and beyond) , where the cost of raw materials is a major consideration, Route B: Friedel-Crafts Acylation of the less expensive 3-phenylpropionic acid becomes more economically viable, despite the additional step and harsher conditions. The well-established nature of the Friedel-Crafts reaction lends itself to large-scale production.
-
Route C: The Meldrum's Acid pathway represents a promising modern alternative. While currently more expensive due to the cost of Meldrum's acid and specialized catalysts, its milder reaction conditions and potential for higher overall efficiency and atom economy make it an area for future process development and optimization, especially for the synthesis of more complex, functionalized indanone derivatives.
Ultimately, the choice of synthetic route will be a strategic decision based on a careful evaluation of the specific project requirements, including budget, timeline, scale, and available expertise and equipment.
References
- 1. 1-インダノン ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Indanone price,buy 1-Indanone - chemicalbook [m.chemicalbook.com]
- 3. 1-Indanone, ≥99% 83-33-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 4. chemsavers.com [chemsavers.com]
- 5. Sodium hydride price,buy Sodium hydride - chemicalbook [m.chemicalbook.com]
- 6. nanochemazone.com [nanochemazone.com]
- 7. Sodium Hydride - NaH Latest Price, Manufacturers & Suppliers [dir.indiamart.com]
- 8. labdepotinc.com [labdepotinc.com]
- 9. Sodium hydride, 55-60% suspension in mineral oil - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 10. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. calpaclab.com [calpaclab.com]
- 14. 3-Phenylpropionic Acid 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 15. 3-Phenylpropionic acid, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. store.p212121.com [store.p212121.com]
- 17. calpaclab.com [calpaclab.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. Meldrum's Acid | 2033-24-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 20. Meldrum's Acid (=2,2-Dimethyl-1,3-dioxane-4,6-dione) 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Making sure you're not a bot! [mostwiedzy.pl]
- 25. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Propyl-1-indanone
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of an experimental reaction. Proper disposal is not merely a procedural afterthought; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Propyl-1-indanone (CAS No. 92013-10-0), grounding every recommendation in established safety protocols and regulatory standards.
Part 1: Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This foundational knowledge dictates every subsequent step, from personal protective equipment (PPE) selection to waste stream segregation.
1.1. GHS Hazard Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statement:
-
H302: Harmful if swallowed .[1]
This classification is the cornerstone of our disposal plan. The primary risk associated with this compound is acute toxicity upon ingestion. Therefore, all waste streams containing this compound must be managed as toxic hazardous waste .
1.2. Physical and Chemical Properties Analysis
Understanding the physical properties of a chemical is crucial for determining its potential hazards, such as flammability, and for ensuring proper storage.
| Property | Value | Implication for Disposal |
| CAS Number | 92013-10-0 | Unique identifier for accurate tracking and reporting. |
| Molecular Formula | C₁₂H₁₄O | - |
| Appearance | Colorless to light yellow liquid | Visual confirmation of the substance. |
| Density | 1.023 g/mL at 25 °C | Heavier than water. |
| Flash Point | 113 °C | This is above the 60 °C (140 °F) threshold set by the EPA and OSHA, meaning it is not classified as an ignitable hazardous waste (D001).[2][3] |
Causality Behind the Classification: The high flash point indicates that the liquid does not produce sufficient vapors at ambient temperatures to form an ignitable mixture with air. Consequently, while standard laboratory precautions against ignition sources should always be maintained, the primary disposal concern is its toxicity, not flammability.
Part 2: Pre-Disposal Safety and Handling
Proper handling during the accumulation of chemical waste is as important as the final disposal method itself. The goal is to prevent exposure and environmental release at every stage.
2.1. Required Personal Protective Equipment (PPE)
Based on the known hazards, the following PPE is mandatory when handling this compound waste:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[4]
-
Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is buttoned to protect against splashes.
2.2. Engineering Controls
All handling and preparation of this compound for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation, even though inhalation toxicity is not its primary hazard classification.
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Chemical waste cannot be disposed of in regular trash or down the sewer system.[5][6]
The following workflow provides a logical sequence for managing this chemical waste from its point of generation to its ultimate removal by a licensed disposal service.
Caption: Waste Disposal Workflow for this compound.
3.1. Waste Stream Identification and Segregation
The first and most critical step is to never mix incompatible waste streams.[7]
-
Pure this compound and Concentrated Solutions: This is the primary waste stream. It should be collected and designated as Non-Halogenated Organic Waste . Do not mix it with halogenated solvents (e.g., dichloromethane, chloroform), as this complicates and increases the cost of disposal.
-
Aqueous Solutions: If you have dilute aqueous solutions containing this compound, they must also be collected as hazardous waste. Do not dispose of them down the drain. The low water solubility of many organic compounds means even small quantities can cause significant environmental contamination.[5]
-
Contaminated Solid Waste: This includes items like gloves, pipette tips, and absorbent paper towels that have come into direct contact with this compound. This waste should be collected separately in a clearly labeled, sealed plastic bag or container designated as "Contaminated Solid Waste" or "Hazardous Debris."
3.2. Packaging and Labeling
Proper containerization and labeling are mandated by law to ensure safety and proper handling by all personnel.[8]
-
Container Selection: Use a chemically compatible container with a secure, screw-top cap.[7] High-Density Polyethylene (HDPE) or glass bottles are typically appropriate. The container must be in good condition, free of cracks or deterioration.[5]
-
Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.[8]
-
Labeling:
-
The container must be labeled as soon as the first drop of waste is added.
-
Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[6]
-
The tag must clearly state "Hazardous Waste" .[6]
-
List all chemical constituents by their full, unabbreviated names and their approximate percentages. For this waste, you must list "this compound". If it is in a solvent, the solvent must also be listed (e.g., "Methanol: 90%, this compound: 10%").
-
Clearly mark the appropriate hazard box on the tag. For this compound, you must check "Toxic" .
-
3.3. Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup.
-
Satellite Accumulation Area (SAA): This is an area at or near the point of waste generation and under the control of laboratory personnel.[7]
-
Secondary Containment: The waste container must be kept in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
-
Storage Conditions: Keep the container tightly closed except when adding waste.[7] Store it in a cool, dry, and well-ventilated location, away from incompatible materials (e.g., strong oxidizing agents).
3.4. Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is transferred to authorized EHS or waste contractor personnel.
-
Once the waste container is full (or waste is no longer being generated), complete the final details on the hazardous waste tag, including the fill date.
-
Follow your institution's specific procedures to request a waste pickup from the EHS office.[6]
-
Ensure that all paperwork is completed accurately. This documentation is part of the "cradle-to-grave" tracking system for hazardous waste mandated by the EPA.
Part 4: Spill Management
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Hazard: For a small, manageable spill of this compound, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's EHS emergency line immediately.
-
Contain and Clean:
-
Wear the appropriate PPE as described in section 2.1.
-
Use a chemical spill kit with an absorbent appropriate for organic liquids. Cover the spill with the absorbent material, starting from the outside and working inward.
-
Once the liquid is fully absorbed, carefully sweep the material into a designated container.
-
-
Dispose of Cleanup Debris: All materials used for the cleanup, including absorbents and PPE, are now considered hazardous waste. They must be placed in a sealed container, labeled as hazardous waste with a description of the contents (e.g., "Spill debris with this compound"), and disposed of according to the protocol in Part 3.
By adhering to this comprehensive guide, you ensure that your handling and disposal of this compound align with the highest standards of safety, scientific integrity, and environmental responsibility, reinforcing the deep trust placed in you as a scientific professional.
References
- 1. chemical-label.com [chemical-label.com]
- 2. This compound, 98 CAS#: 92013-10-0 [amp.chemicalbook.com]
- 3. actenviro.com [actenviro.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Propyl-1-indanone
In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily activities. Among these, molecules like 2-Propyl-1-indanone (CAS No. 92013-10-0), a substituted indanone, represent both potential and risk. Ensuring the safety of laboratory personnel is not merely a regulatory requirement but the foundation of rigorous and reproducible science. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when handling this compound, moving beyond a simple checklist to instill a deep understanding of why each measure is critical.
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its known hazard classification and the well-understood risks associated with the ketone functional group and its parent molecule, 1-indanone, allow us to establish a robust safety protocol. The primary known hazard is that it is harmful if swallowed[1]. By applying established principles of chemical hygiene and extrapolating from analogous compounds, we can ensure a high margin of safety.
Understanding the Risk: A Causal Approach
Before selecting PPE, we must first assess the potential routes of exposure and the inherent hazards of the chemical. For an organic ketone like this compound, the primary risks are:
-
Ingestion: Classified as harmful if swallowed (H302), accidental ingestion poses a significant acute toxicity risk[1].
-
Skin Contact: Ketones as a class can be irritating to the skin and may cause dermatitis with prolonged contact[2]. More importantly, skin absorption is a potential route of systemic exposure.
-
Eye Contact: Splashes can cause serious eye irritation[3].
-
Inhalation: While likely a low volatility solid or liquid at room temperature, heating the substance or generating aerosols (e.g., during transfer or sonication) could lead to the inhalation of irritating vapors or mists.
Our PPE strategy is therefore designed to create a reliable barrier against these exposure routes.
Core PPE Requirements: Your First Line of Defense
The following PPE is mandatory for all work involving this compound, regardless of scale.
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are essential[4][5]. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.
-
Enhanced Protection: When handling larger quantities (>50 g) or when there is a significant risk of splashing (e.g., during heating, pressure reactions, or quenching), a full-face shield should be worn in addition to chemical splash goggles[3][6]. This provides an extra layer of protection for the entire face.
-
-
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement. It should have long sleeves, and cuffs should be snug.
-
Gloves (The Critical Barrier): The choice of glove material is paramount when handling ketones.
-
Recommended Primary Glove: Butyl rubber gloves offer superior resistance to ketones[7].
-
Alternative: Nitrile gloves may be used for incidental contact or as an outer glove in a double-gloving scenario, but they offer less resistance to prolonged ketone exposure than butyl rubber[7]. Always check the manufacturer's glove compatibility charts.
-
Double Gloving: For procedures involving significant immersion risk or handling of concentrated solutions, wearing two pairs of gloves is a field-proven best practice. This provides a buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat and re-glove.
-
-
Glove Discipline: Never wear gloves outside the immediate work area to prevent cross-contamination of doorknobs, keyboards, and other common surfaces. Gloves must be inspected for tears or pinholes before each use. Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them immediately after the task is complete or if contamination is suspected[8].
-
-
Apparel: Long pants and closed-toe shoes are mandatory in any laboratory setting where chemicals are handled[9].
Task-Specific PPE Selection
The level of risk scales with the quantity and manipulation of the chemical. The following table provides guidance for adjusting your PPE based on the operational context.
| Operational Scenario | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing & Small-Scale (<1g) Solution Prep | Chemical Splash Goggles | Single Pair of Butyl Gloves | Not required with adequate ventilation (e.g., chemical fume hood) | Standard Lab Coat |
| Synthesis & Workup (1-50g) | Chemical Splash Goggles | Double-gloved (Butyl inner, Nitrile outer recommended) | Work exclusively in a certified chemical fume hood | Standard Lab Coat |
| Large-Scale (>50g) or High-Energy Operations | Face Shield over Goggles | Double-gloved (Butyl) | Work exclusively in a certified chemical fume hood. Consult with EHS for potential respirator needs. | Chemical-resistant apron over lab coat |
| Spill Cleanup | Face Shield over Goggles | Heavy-duty Butyl Gloves | Air-purifying respirator with organic vapor cartridges may be necessary depending on spill size and ventilation. | Chemical-resistant apron or disposable coveralls |
PPE Selection Workflow
The decision-making process for selecting appropriate PPE can be visualized as a logical workflow. This ensures that all potential hazards are considered in a systematic manner.
Caption: PPE selection is a dynamic process based on task-specific risk assessment.
Operational Plan: Donning, Doffing, and Disposal
-
Donning Sequence:
-
Put on lab coat and any required apron.
-
Put on eye and face protection.
-
If required, put on a respirator (after fit-testing and training).
-
Wash hands thoroughly.
-
Put on the first (inner) pair of gloves.
-
Put on the second (outer) pair of gloves, pulling the cuff over the sleeve of the lab coat.
-
-
Doffing (Removal) Sequence: The goal is to avoid contact with any contaminated surfaces.
-
Remove the outer pair of gloves.
-
Remove the lab coat and/or apron by rolling it away from the body.
-
Remove the inner pair of gloves using the proper technique.
-
Remove face shield and goggles.
-
Remove respirator, if used.
-
Wash hands thoroughly with soap and water.
-
-
Disposal Plan:
-
All disposable PPE (gloves, aprons, etc.) contaminated with this compound must be considered hazardous waste.
-
Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of them in the regular trash.
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
By internalizing not just the "what" but the "why" of these procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Trust in your protocols is built upon the verifiable expertise and rigorous standards that underpin them.
References
- 1. chemical-label.com [chemical-label.com]
- 2. intrepidcoatings.com [intrepidcoatings.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
